Aderbasib

Catalog No.
S547911
CAS No.
791828-58-5
M.F
C21H28N4O5
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aderbasib

CAS Number

791828-58-5

Product Name

Aderbasib

IUPAC Name

methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C21H28N4O5/c1-30-20(28)25-14-21(7-8-21)13-16(18(26)22-29)17(25)19(27)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-6,16-17,29H,7-14H2,1H3,(H,22,26)/t16-,17-/m0/s1

InChI Key

DJXMSZSZEIKLQZ-IRXDYDNUSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

INCB7839; INCB 7839; INCB-7839; INCB007839; INCB 007839; INCB-007839; Aderbasib.

Canonical SMILES

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO

Isomeric SMILES

COC(=O)N1CC2(CC2)C[C@@H]([C@H]1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO

The exact mass of the compound Aderbasib is 416.20597 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Aderbasib inhibits the ADAM family of multifunctional membrane-bound proteins, with primary activity against ADAM10 and ADAM17 [1] [2] [3]. Its mechanism is centered on blocking "sheddase" activity.

  • Sheddase Inhibition: The metalloproteinase domains of ADAMs cleave cell-surface proteins, releasing or "shedding" their soluble ectodomains. This compound binds to the active site of this domain, inhibiting this process [4] [3].
  • Consequences of Inhibition: By inhibiting ADAM10 and ADAM17, this compound blocks the release of a wide range of signaling molecules [5] [6]. This includes:
    • EGFR/HER Ligands: ADAM17 is crucial for processing ligands for the Epidermal Growth Factor Receptor (EGFR) family [3] [6]. By preventing ligand shedding, this compound blocks activation of all four HER receptor pathways (EGFR/HER1, HER2, HER3, HER4), leading to more comprehensive suppression than drugs targeting single receptors [7] [4].
    • Tumor Necrosis Factor-alpha (TNF-α): ADAM17 is also known as TNF-α Converting Enzyme (TACE) and processes TNF-α from its membrane-bound precursor to its soluble form [3].
    • Notch Signaling Regulation: ADAM10 processes the Notch receptor and its ligand, Delta-like ligand-1 (Dll-1), thereby regulating the Notch signaling pathway [3].

The following diagram illustrates the core mechanism of action of this compound and its functional consequences.

G This compound This compound ADAM10 ADAM10 This compound->ADAM10 Inhibits ADAM17 ADAM17 This compound->ADAM17 Inhibits SheddaseActivity Sheddase Activity (Cleaves cell-surface proteins) ADAM10->SheddaseActivity ADAM17->SheddaseActivity SubstrateRelease Release of Soluble Substrates SheddaseActivity->SubstrateRelease EGFR_Pathway Activation of EGFR/HER Pathways SubstrateRelease->EGFR_Pathway TNFα_Release Release of soluble TNF-α SubstrateRelease->TNFα_Release Notch_Signaling Regulation of Notch Signaling SubstrateRelease->Notch_Signaling Tumor_Promotion Tumor Cell Proliferation EGFR_Pathway->Tumor_Promotion Inflammation Inflammation TNFα_Release->Inflammation Notch_Signaling->Tumor_Promotion

Key Experimental Data and Protocols

This compound has demonstrated robust antineoplastic activity in preclinical models for various cancers.

In Vitro Activity

This compound inhibits metalloprotease activity by binding to the active site [4]. In trypsinized PK15 cells, this compound (10-100 μM) inhibited the interaction between ADAM17 and its substrate, with almost no binding detected at 100 μM [4] [1].

In Vivo Efficacy in Glioma Model

A key preclinical study demonstrated the efficacy of this compound in a model of pediatric glioblastoma [4] [1].

  • Animal Model: NSG mice with SU-pcGBM2 orthotopic xenografts [4] [1].
  • Dosage and Administration: 50 mg/kg, administered via intraperitoneal injection, 5 days per week, beginning at four weeks post-engraftment and continuing for 2 weeks [4] [1].
  • Formulation: The injection solution was prepared as a mixture of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water [4] [1].
  • Result: The treatment resulted in robust inhibition of pediatric glioblastoma orthotopic xenograft growth [4] [1].

Clinical Trial History and Status

This compound has been investigated in several clinical trials, though its development for major indications has been discontinued.

  • Cancer Applications: It has been studied for HER2-positive breast cancer and B-cell non-Hodgkin lymphoma (specifically Diffuse Large B-Cell Lymphoma, DLBCL) [5] [7].
  • Status: Development for metastatic breast cancer was halted in 2011 after positive Phase II findings were contradicted by further research [2]. According to one database, it has been investigated in a phase I trial for malignant glioma [3]. Its current status is investigational [2].

Key Biological Targets Overview

The following table summarizes the key substrates processed by ADAM17 that are relevant to cancer, illustrating the broad potential impact of its inhibition by this compound [5].

ADAM17 Substrate Role in Tumor Immunosurveillance and Cancer
MICA/B Soluble forms inhibit immune cell activation, contributing to immune escape by tumor cells.
FcγRIIIA (CD16) Shedding from Natural Killer (NK) cells reduces antibody-dependent cellular cytotoxicity (ADCC); inhibition boosts rituximab efficacy.
Tim-3 Functions as an immune checkpoint; shedding may dampen immune responses.
PMEL17 (GP100) A melanoma antigen; shedding may affect immune recognition.
CD154 (CD40L) A potent stimulator of anti-tumor immune responses; shedding may limit its activity.
IL-23 Receptor Genetic deletion of IL-23 enhances anti-tumor immunity.

References

what is Aderbasib used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Core Scientific profile

The table below summarizes the key technical aspects of Aderbasib for research purposes.

Property Description
Drug Type Small molecule drug [1]
Synonyms INCB7839, INCB007839 [1] [2]
CAS Registry 791828-58-5 [1] [2]
Molecular Formula C₂₁H₂₈N₄O₅ [1] [2]
Mechanism of Action Potent, orally active inhibitor of ADAM10 and ADAM17 (sheddase inhibitor) [1] [3]
Primary Research Applications Investigation of cancers including breast cancer, colorectal cancer, gliomas, and non-Hodgkin lymphoma; studying tumor growth, metastasis, and combination therapies to overcome drug resistance [1] [3] [4]
Key Biological Effect Blocks proteolytic "shedding" of cell surface proteins, inhibiting activation of EGFR and other HER receptor pathways, and reducing release of soluble factors like TNF-α [2] [3]
Development Status Clinical development discontinued after Phase II trials (as of 2011) [5]

Mechanism of Action and Signaling Pathways

This compound exerts its research effects by inhibiting the metalloproteinase activity of ADAM10 and ADAM17 [3]. These proteins are responsible for the proteolytic "shedding" of various membrane-bound proteins, releasing their soluble ectodomains [2].

  • Key Substrates and Pathways: The most significant substrates in oncology include ligands of the Epidermal Growth Factor Receptor (EGFR), which this compound inhibits, blocking activation through all four HER receptors for more complete pathway inhibition [2]. ADAM17 is also a primary enzyme for cleaving membrane-bound Tumor Necrosis Factor-alpha (TNF-α) to its soluble, active form [6].
  • Functional Consequences: By inhibiting this shedding process, this compound can suppress tumor cell proliferation and has shown antiviral effects in research models [2]. In the tumor microenvironment, inhibiting ADAM17 can affect vascular permeability and pre-metastatic niche formation [7].

The following diagram illustrates the mechanism of this compound and its cellular effects.

G ADAM17 ADAM17 Substrate Membrane-Bound Substrate (e.g., TNF-α, EGFR ligands) ADAM17->Substrate Shedding Proteolytic Shedding Substrate->Shedding SolubleForm Soluble Ectodomain (e.g., sTNF-α) Shedding->SolubleForm CellularEffect Cellular Effects (e.g., Inflammation, Cell Proliferation) SolubleForm->CellularEffect This compound This compound This compound->ADAM17 Inhibits

Research Applications and Experimental Data

This compound has been investigated in various preclinical cancer models. The table below summarizes key experimental findings from recent research.

Cancer Model / Context Experimental Findings Reference
Pediatric Glioblastoma (SU-pcGBM2 xenografts) Intraperitoneal injection (50 mg/kg, 5 days/week) resulted in strong inhibition of orthotopic xenograft growth. [2] [2]
Colorectal Cancer (CRC) Combined with protein therapeutic PEPD-G278D to overcome tumor resistance to EGFR inhibitors; this compound enhanced target engagement by PEPD-G278D. [4] [4]
CRC Metastasis Oral administration (30 mg/kg every 3 days) reduced CRC metastasis in a mouse model; study highlighted role of ADAM17 in pre-metastatic niche formation. [7] [7]

Experimental Protocols

For researchers, the following experimental details from published studies can serve as a methodological reference.

In Vitro Antiviral Assay (from reference [2])
  • Cell Line: PK15 cells.
  • Procedure: Cells were treated with this compound at concentrations ranging from 100 μM to 1 mM (0.5-hour incubation).
  • Outcome: The compound demonstrated resistance to CSFV (Classical Swine Fever Virus) pseudovirus, indicating an antiviral effect.
In Vivo Efficacy Study (from reference [2])
  • Animal Model: NSG mice with SU-pcGBM2 xenografts.
  • Dosing: 50 mg/kg via intraperitoneal (i.p.) injection.
  • Schedule: 5 days per week, starting at week 4, for a duration of 2 weeks.
  • Formulation: The injection solution consisted of "% DMSO, 2% Tween 80, 48% PEG300, 48% water".
In Vivo Metastasis Study (from reference [7])
  • Animal Model: Athymic BALB/c-nu/nu mice.
  • Dosing: 30 mg/kg via oral administration (P.O.).
  • Schedule: Administered every three days following CRC cell implantation.
  • Purpose: The study evaluated the effect of this compound on reducing CRC metastasis in vivo.

Key Considerations for Researchers

  • Specificity and Off-Target Effects: While designed to target ADAM10/ADAM17, researchers should be aware that the selectivity of this compound should be verified in specific experimental systems to rule out off-target effects.
  • Clinical Translation Status: It is important to note that this compound's clinical development for cancers like metastatic breast cancer was halted in 2011 after Phase II trials [5]. Its current utility is primarily as a tool compound for basic and translational research to understand sheddase function and explore new combination strategies [4].

References

Aderbasib tumor necrosis factor regulation

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Mechanism of Action

Aderbasib (also known as INCB7839) is a small-molecule inhibitor that primarily targets the sheddase activity of ADAM family metalloproteinases [1]. The core mechanism by which this compound is understood to influence TNF-α is through the indirect inhibition of its release from the cell membrane.

The table below summarizes the key functional aspects of this compound:

Attribute Description
Primary Targets ADAM10 and ADAM17 (a dual inhibitor) [1] [2].
Direct Substrate The enzyme (ADAM17), not TNF-α itself.
Mechanism on TNF-α Indirect regulation by inhibiting the proteolytic "shedding" of membrane-bound pro-TNF-α, preventing the generation of soluble, active TNF-α [3] [4].
Therapeutic Rationale Modulating dysregulated TNF-α signaling in diseases like cancer and inflammatory conditions, with potential to overcome resistance to therapies like Rituximab [1].

Structural Basis & Target Biology

Understanding the target structure is crucial for rational drug design. ADAM17, also known as TNF-α Converting Enzyme (TACE), is a transmembrane protein.

  • Domain Structure: Its key domains include a prodomain, a catalytic Metalloprotease Domain (MD), a disintegrin domain, a membrane-proximal domain, a transmembrane domain, and a cytoplasmic tail [3] [4].
  • Catalytic Site: The MD contains a conserved zinc-binding motif (HExxHxxGxxHD) essential for proteolytic activity. This compound is designed to interact with this catalytic site [3] [4].
  • Activation Pathway: ADAM17 is synthesized as an inactive zymogen. Its maturation involves iRhom proteins transporting it from the Endoplasmic Reticulum to the Golgi apparatus, where the inhibitory prodomain is cleaved by furin proteases. Mature ADAM17 is then delivered to the cell surface [3] [4].

The following diagram illustrates the activation and inhibition pathway:

G ProADAM17 Inactive Pro-ADAM17 (110 kDa) iRhom iRhom Chaperone ProADAM17->iRhom Binds Golgi Golgi Apparatus iRhom->Golgi Transports to MatureADAM17 Mature ADAM17 (80 kDa) Golgi->MatureADAM17 Maturation Furin Furin Protease Furin->MatureADAM17 Activates via Prodomain Cleavage TNFa Membrane-bound pro-TNF-⍺ MatureADAM17->TNFa Cleaves sTNFa Soluble TNF-⍺ TNFa->sTNFa Shedding This compound This compound (INCB7839) This compound->MatureADAM17 Inhibits

ADAM17 activation pathway and this compound inhibition of TNF-α shedding.

Experimental & Clinical Evidence

This compound has been investigated in various preclinical and clinical settings, demonstrating its potential application in oncology.

  • In Vivo Cancer Model: In a study on colorectal cancer (CRC), an ADAM17 selective inhibitor (JG26) was administered intravenously at 3 mg/kg, while this compound was given orally at 30 mg/kg every three days. This treatment significantly reduced liver and lung metastasis in mouse models, demonstrating the therapeutic potential of ADAM17 inhibition [5].
  • Clinical Trials: this compound has been evaluated in clinical trials. It was used in combination with Rituximab for treating diffuse large B-cell non-Hodgkin lymphoma and with Trastuzumab for HER2-positive breast cancer [1].
  • Mechanistic Insight in Other Indications: Research into Vasoactive Intestinal Peptide (VIP) showed that VIP upregulates ADAM10. In these studies, this compound was used as a specific ADAM10 inhibitor to counteract VIP-mediated shedding of ACE2 and TMPRSS2, confirming its utility as a potent and selective pharmacological tool [2].

Suggested Experimental Protocols

Based on the reviewed literature, here are key methodologies for studying this compound's effects:

1. Cell-Based Shedding Assay:

  • Purpose: To quantify inhibition of TNF-α shedding.
  • Procedure:
    • Culture cells expressing TNF-α (e.g., macrophages).
    • Pre-treat with this compound (dose range recommended: 0.1-10 µM) before stimulation with a shedding inducer (e.g., LPS).
    • Collect cell supernatant and measure soluble TNF-α levels via ELISA.
    • Analyze cell lysates by Western Blot to confirm unchanged levels of membrane-bound pro-TNF-α.

2. In Vivo Metastasis Model (adapted from [5]):

  • Purpose: To evaluate efficacy in reducing tumor metastasis.
  • Procedure:
    • Establish an orthotopic or metastatic mouse model (e.g., CRC cell injection).
    • Administer this compound via oral gavage at 30 mg/kg every three days post-tumor implantation.
    • Monitor metastasis formation (e.g., in liver/lungs) after 60 days using H&E staining.
    • Quantify vascular permeability changes using the Evans blue dye extravasation method.

Research Summary

This compound represents a targeted approach to modulate TNF-α signaling by inhibiting its primary sheddase, ADAM17. Its dual inhibition of ADAM10 may also contribute to its overall pharmacological effect. While clinical activity has been observed in combination therapies, much of the direct mechanistic data connects it to ADAM10/17 inhibition rather than explicitly and quantitatively detailing TNF-α regulation in tumors.

References

Aderbasib preclinical research findings

Author: Smolecule Technical Support Team. Date: February 2026

Aderbasib (INCB007839) Drug Profile

The table below summarizes the core information available for this compound:

Profile Item Details
Drug Type Small molecule drug (orally bioavailable) [1] [2]
Targets ADAM10 and ADAM17 (Dual Inhibitor) [1] [2] [3]
Mechanism of Action Inhibits the "sheddase" activity of ADAM10 and ADAM17, preventing the cleavage and release of soluble ectodomains of cell surface proteins [1].

| Relevant Indications (from clinical trials) | • Malignant Glioma (Investigational) [1] • HER2-positive Breast Cancer (Investigated in combination with trastuzumab) [3] • Diffuse Large B-Cell Non-Hodgkin Lymphoma (Investigated in combination with rituximab) [3] | | Highest Development Phase | Phase 2 (Discontinued) [2] |

Scientific Rationale and Therapeutic Context

The value of inhibiting ADAM17, a key target of this compound, is well-documented in scientific literature, particularly in oncology.

  • ADAM17 Biology: ADAM17 is a transmembrane protease that sheds over 80 membrane-bound substrates [4] [3]. Its activity is critical in releasing key signaling molecules, including:

    • TNF-α: A major mediator of inflammation [4] [3].
    • EGFR Ligands: Such as amphiregulin, which activate proliferative signaling pathways [4] [3].
    • Immune Modulators: Including CD16 (FcγRIIIA) on Natural Killer (NK) cells [3].
  • Role in Cancer and Rationale for Targeting:

    • By inhibiting the shedding of EGFR ligands, ADAM17 inhibitors can suppress tumor cell proliferation signals [1].
    • In the context of glioma, recent research in "cancer neuroscience" highlights a complex interplay between glioma cells and the central nervous system. Neuronal activity can promote glioma progression through direct synaptic communication and paracrine signaling [5]. While the direct link to ADAM17 in this specific process is not detailed in the results, the broader role of proteases in modulating the tumor microenvironment is well-established.
    • A promising application is in cancer immunotherapy. ADAM17 mediates the shedding of CD16 from NK cells. Inhibiting ADAM17 with a drug like this compound prevents this shedding, thereby enhancing NK cell-mediated antibody-dependent cellular cytotoxicity (ADCC) of therapeutic antibodies like rituximab and trastuzumab [3]. This was the basis for its clinical investigation in lymphoma and breast cancer.

The following diagram illustrates this core immunomodulatory mechanism of action.

G cluster_nk Natural Killer (NK) Cell cluster_tumor Tumor Cell CD16 CD16 (FcγRIIIa) Cytokine Cytokine Release (e.g., IFN-γ) CD16->Cytokine  Activates Antibody Therapeutic Antibody (e.g., Rituximab) CD16->Antibody  Binds ADAM17 ADAM17 ADAM17->CD16  Shedding TumorAntigen Tumor Antigen (e.g., CD20) Antibody->TumorAntigen  Coats Inhibitor This compound (INCB007839) Inhibitor->ADAM17  Inhibits

Diagram 1: Proposed mechanism of this compound in enhancing antibody-based therapy by preventing ADAM17-mediated CD16 shedding on NK cells.

References

Aderbasib in cancer proliferation studies

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties and Mechanism of Action

The table below summarizes the key characteristics of Aderbasib.

Property Description
Drug Name This compound (also known as INCB7839, INCB-7839, INCB007839, sheddase inhibitor INCB007839) [1].
Drug Type Orally bioavailable, small-molecule inhibitor [1].
Primary Targets ADAM10 and ADAM17 (a disintegrin and metalloproteinase family members) [1].
Mechanism of Action Inhibits the "sheddase" activity of ADAM10 and ADAM17, preventing the cleavage and release of soluble ectodomains of various cell surface proteins [1].
Biological Consequence Downregulates signaling pathways that drive tumor cell proliferation; has shown potential to enhance the efficacy of monoclonal antibody therapies [2].

Targeted Signaling Pathways in Cancer

ADAM17, a primary target of this compound, sheds over 80 membrane-bound substrates [3] [4]. By inhibiting ADAM17, this compound can modulate several key signaling pathways that promote cancer cell proliferation, as illustrated below.

G Membrane_TNF_alpha membrane-bound TNF-α Soluble_TNF_alpha Soluble_TNF_alpha Membrane_TNF_alpha->Soluble_TNF_alpha ADAM17 Shedding Membrane_EGFR_ligands membrane-bound EGFR Ligands (e.g., Amphiregulin) Soluble_EGFR_Ligands Soluble_EGFR_Ligands Membrane_EGFR_ligands->Soluble_EGFR_Ligands ADAM17 Shedding Membrane_IL_6R membrane-bound IL-6R Soluble_IL_6R Soluble_IL_6R Membrane_IL_6R->Soluble_IL_6R ADAM17 Shedding Sol_IL_6R_Complex Membrane_IL_6R->Sol_IL_6R_Complex ADAM17 Shedding ADAM17 ADAM17 (Inhibited by this compound) TNF_Rec TNF Receptor NF_kB NF-κB Pathway (Cell Survival) TNF_Rec->NF_kB Signaling EGFR EGFR MAPK MAPK Pathway (Proliferation) EGFR->MAPK Signaling gp130 gp130 JAK_STAT JAK/STAT Pathway (Inflammation) gp130->JAK_STAT Signaling Soluble_TNF_alpha->TNF_Rec Soluble_EGFR_Ligands->EGFR Soluble_IL_6R->gp130 Trans-Signaling ADAM17_inhibition This compound Inhibition ADAM17_inhibition->ADAM17 p1 p2 Sol_IL_6R_Complex->gp130

ADAM17 sheddase activity and inhibition by this compound. By blocking ADAM17, this compound prevents the release of soluble signaling molecules, dampening downstream proliferative and inflammatory pathways.

The inhibition of these pathways can suppress tumor growth, and this compound may also enhance cancer immunotherapy. By preventing the shedding of proteins like FcγRIIIA (CD16) on Natural Killer (NK) cells, this compound can improve the efficacy of therapeutic antibodies like Rituximab, a mechanism known as Antibody-Dependent Cellular Cytotoxicity (ADCC) [2].

Experimental Research Approaches

The table below outlines common methodologies used in preclinical studies to investigate the effects of ADAM17 inhibitors like this compound.

Experimental Goal Commonly Used Protocols & Assays

| In Vitro Proliferation & Viability | • Cell Titer-Glo / MTT Assay: Measure ATP levels/metabolic activity in cancer cell lines (e.g., breast, lung) treated with this compound. • Clonogenic Assay: Assess long-term reproductive cell survival after drug treatment. | | Sheddase Activity & Target Engagement | • Ectodomain Shedding Assay: Quantify soluble substrates (e.g., TNF-α, L-selectin) in cell culture supernatant via ELISA after stimulating cells with ADAM17 activators (e.g., PMA) ± inhibitor [3]. • Western Blot / Flow Cytometry: Detect levels of membrane-bound vs. soluble substrate forms. | | Signaling Pathway Analysis | • Western Blot / Phospho-Specific Flow Cytometry: Analyze phosphorylation status of key signaling nodes (e.g., ERK, AKT, STAT3) in treated cells to confirm pathway inhibition [3]. | | Immune Cell Function (ADCC) | • NK Cell Cytotoxicity Assay: Co-culture NK cells with target cancer cells opsonized with a therapeutic antibody (e.g., Rituximab). Measure target cell lysis (e.g., via LDH release) and IFN-γ production with/without ADAM17 inhibition [2]. |

Clinical Development Status

This compound has been evaluated in clinical trials for cancer treatment. Below is a summary of its known clinical investigation status based on available data.

Aspect Details
Known Clinical Trials The drug has been investigated in at least one clinical trial. As of the latest data, there was one open Phase 1 trial [1].
Combination Therapy It has been studied clinically in combination with Trastuzumab for patients with HER2-positive breast cancer [2].
Current Indication Focus Malignant glioma was noted as the most common disease being investigated in the active clinical trial for this compound [1].

Key Insights for Researchers

  • Overcoming Therapeutic Resistance: Research into this compound is part of a broader strategy to overcome resistance to targeted therapies like EGFR inhibitors and to enhance the efficacy of monoclonal antibody treatments such as Rituximab and Trastuzumab by modulating the tumor microenvironment [2].
  • Selectivity Challenge: A significant challenge in developing ADAM17 inhibitors has been achieving selectivity over other metalloproteinases (like MMPs) to avoid side effects such as musculoskeletal toxicity. Newer agents, including this compound, represent efforts to create more selective inhibitors [2] [4].

References

Molecular Profile & Basic Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core molecular and physicochemical properties of Aderbasib.

Property Description
CAS Number 791828-58-5 [1] [2]
Synonyms INCB7839, INCB007839 [1] [2]
Molecular Formula C21H28N4O5 [1] [2]
Molecular Weight 416.47 g/mol [1] [2]
Purity ≥98% [1]
Appearance White to light yellow solid powder [1] [2]
Solubility ~100 mg/mL in DMSO (~240.11 mM) [1] [2]

Mechanism of Action and Biological Activity

This compound is a hydroxamate-based inhibitor designed to block the metalloproteinase activity of ADAM10 and ADAM17 [1] [2]. These enzymes are sheddases that cleave and release (shed) the ectodomains of various cell surface proteins [3] [1]. By inhibiting them, this compound affects multiple signaling pathways.

  • Primary Targets: Potently inhibits ADAM10 and ADAM17 [2].
  • Key Consequences:
    • Reduced EGFR Pathway Activation: ADAM17 processes ligands for the Epidermal Growth Factor Receptor (EGFR) family. Inhibition can block activation through all four HER receptors [1].
    • Reduced TNF-α Signaling: ADAM17 is a primary TNF-α converting enzyme (TACE); inhibition reduces soluble TNF-α levels [1].
    • Immunomodulation: Prevents shedding of receptors like CD16 on NK cells, potentially enhancing antibody-dependent cellular cytotoxicity (ADCC) of therapeutics like rituximab [4].

G This compound This compound InactiveSheddase Inactive Sheddase (ADAM10/ADAM17) This compound->InactiveSheddase Inhibits ADAM10 ADAM10 ADAM17 ADAM17 Substrates Membrane-Bound Substrates: • EGFR Ligands (e.g., Amphiregulin) • TNF-α • L-Selectin • NOTCH • ACE2 / TMPRSS2 (ADAM10) SolubleFactors Soluble Ectodomains Substrates->SolubleFactors Release Signaling Downstream Signaling Pathways SolubleFactors->Signaling BiologicalEffects Biological Effects: • Inhibited Tumor Cell Proliferation • Modulated Immune Response • Anti-inflammatory effects Signaling->BiologicalEffects InactiveSheddase->Substrates No Shedding ActiveSheddase Active Sheddase (ADAM10/ADAM17) ActiveSheddase->Substrates Cleaves

This compound inhibits ADAM10/17, preventing release of soluble signaling factors and modulating downstream biological effects.

Quantitative Biological Data

The table below summarizes key experimental findings for this compound.

Assay / Model Findings / Outcome Protocol & Conditions
In Vitro Shedding Assay Inhibited interaction between ADAM17 and its substrate; concentration-dependent effect, with nearly complete inhibition at 100 μM [1]. Trypsinized PK15 cells; compound pre-treated for 0.5 hours [1].
In Vitro Antiviral Assay Showed antiviral effect against CSFV pseudovirus at 100 μM and 1 mM in PK15 cells [1]. PK15 cells; compound pre-treated for 0.5 hours [1].

| In Vivo Xenograft Model | Robustly inhibited growth of pediatric glioblastoma orthotopic xenografts [1] [2]. | Animal Model: NSG mice. Dose: 50 mg/kg. Route: Intraperitoneal (i.p.) injection. Dosing Regimen: 5 days per week for 2 weeks. Vehicle: 2% DMSO, 2% Tween 80, 48% PEG300, 48% water [1] [2]. |

Experimental Protocols

In Vitro Cell-Based Shedding/Antiviral Assay

This protocol is adapted from studies on CSFV pseudovirus [1].

  • Cell Line: PK15 cells.
  • Compound Preparation: Prepare this compound stock solution in DMSO. Dilute to working concentrations (e.g., 10-1000 μM) in cell culture medium.
  • Pre-treatment: Treat cells with this compound for 30 minutes (0.5 h) before assay.
  • Stimulation/Infection: Introduce the stimulus (e.g., specific substrate) or challenge with pseudovirus.
  • Analysis: Measure the desired endpoint, such as substrate binding via a specific assay or viral infection rate.
In Vivo Efficacy Study in Xenograft Models

This protocol is based on the pediatric glioblastoma model [1] [2].

  • Animal Model: NSG mice with established SU-pcGBM2 orthotopic xenografts.
  • Dosing Formulation:
    • This compound: Prepare in a vehicle of 2% DMSO, 2% Tween 80, 48% PEG300, 48% water.
    • Note: This is one reported formulation; optimization may be required for different models or administration routes [1].
  • Dosing Regimen:
    • Route: Intraperitoneal (i.p.) injection.
    • Dose: 50 mg/kg.
    • Schedule: Administer 5 days per week, starting at a predefined time point (e.g., week 4 post-implantation), for a duration of 2 weeks.
  • Endpoint Analysis: Measure tumor growth/volume compared to control groups.

Clinical Development and Potential

This compound has been investigated in clinical trials for several cancer types, though its development for some indications has been halted.

Indication Development Status / Key Findings
Metastatic Breast Cancer (HER2+) Previously investigated; clinical development terminated in 2011 [1]. Showed promising activity in heavily pretreated patients [1].
Diffuse Large B-Cell Non-Hodgkin Lymphoma Investigated in clinical trials in combination with rituximab [4]. The rationale is to enhance NK cell-mediated ADCC by preventing CD16 shedding [4].

Conclusion

This compound is a well-characterified dual inhibitor of ADAM10 and ADAM17. Its broad mechanism of action, impacting growth factor and immune signaling, made it a candidate for cancer therapy. While its clinical development for major indications has been discontinued, it remains a valuable research tool for studying sheddase function.

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Aderbasib inhibits the shedding of membrane-bound proteins. The following diagram illustrates the key signaling pathways affected by its action.

G ADAM17 mediates ectodomain shedding of key signaling molecules. This compound inhibits this process. cluster_cell Cell Membrane ADAM17 ADAM17/TACE TNF_alpha_m pro-TNF-⍺ TNF_alpha_s Soluble TNF-⍺ TNF_alpha_m->TNF_alpha_s ADAM17 Cleavage EGFR_Ligands_m EGFR Ligands (e.g., TGF-⍺, Amphiregulin) EGFR_Ligands_s Soluble EGFR Ligands EGFR_Ligands_m->EGFR_Ligands_s ADAM17 Cleavage Substrate Other Substrates (>80 known) Other_s Soluble Ectodomains Substrate->Other_s ADAM17 Cleavage This compound This compound (INCB7839) This compound->ADAM17 Inhibits TNFR TNF Receptor TNF_alpha_s->TNFR Binds & Activates EGFR EGFR/HER Receptors TNF_alpha_s->EGFR Binds & Activates EGFR_Ligands_s->TNFR Binds & Activates EGFR_Ligands_s->EGFR Binds & Activates Inflammatory_Response Inflammatory Response TNFR->Inflammatory_Response Signaling Cell_Proliferation Cell Proliferation & Tumor Growth EGFR->Cell_Proliferation Signaling

Key pathways inhibited by this compound. It blocks ADAM17-mediated release of soluble factors that drive inflammation and cancer progression.

As the diagram shows, by inhibiting ADAM17 (and ADAM10), this compound blocks the release of soluble mediators like TNF-α and EGFR ligands [1] [2]. This, in turn, disrupts the subsequent activation of their respective receptors and downstream signaling pathways that promote processes such as inflammation, cell proliferation, and tumor survival [3] [2].

Experimental Evidence & Protocols

This compound has demonstrated robust antineoplastic activity in various preclinical models. Here is a summary of key experimental findings and methodologies.

Cancer Model Experimental Protocol Key Findings Source
Pediatric Glioblastoma In vivo: NSG mice with SU-pcGBM2 xenografts; 50 mg/kg this compound via intraperitoneal injection, 5 days/week for 2 weeks. Robust inhibition of orthotopic xenograft growth. [3]
Colorectal Cancer (CRC) Metastasis In vivo: Nude mouse orthotopic model; 30 mg/kg this compound administered orally every three days. Significant reduction in CRC liver and lung metastasis. [4]
In Vitro Antiviral Assay In vitro: PK15 cells; pre-treated with 100-1000 μM this compound for 0.5 hours before exposure to CSFV pseudovirus. Showed antiviral effect at 100 μM and 1 mM. [3]

Formulation and Pharmacological Notes

For in vivo studies, this compound is often formulated for administration as follows [3]:

  • For injection: 2% DMSO, 2% Tween 80, 48% PEG300, 48% water.
  • Oral administration: The specific formulation used in the CRC metastasis study was not detailed, but the compound is confirmed to be orally active [4].

It is important to note that while this compound is a potent inhibitor of both ADAM10 and ADAM17, this dual activity is a key consideration for its therapeutic profile and potential side effects [2]. The clinical development of this compound for HER2-positive breast cancer was terminated in 2011 [3], highlighting the challenges in translating preclinical success into clinical application.

References

Aderbasib early phase clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Ongoing Clinical Trial

The table below summarizes the core information on Aderbasib and its one known active clinical trial.

Property Description
Drug Type Small molecule [1]
Mechanism of Action Dual inhibitor of ADAM10 & ADAM17 (Disintegrin and Metalloproteinase domain-containing proteins) [1] [2]
Highest Phase Discontinued (Phase 2) [1]
Active Trial (NCT04295759) Phase I [3]
Trial Focus Recurrent/Progressive High-Grade Glioma in pediatric patients (age 3-21) [3]
Primary Objectives Safety, Tolerability, Maximum Tolerated Dose (MTD) recommendation, Pharmacokinetics [3]
Dosing Regimen Oral, twice daily (BID) on days 1-28 of a 28-day cycle (for up to 26 cycles) [3]
Key Exploratory Biomarkers ADAM10 inhibition of HER2 extracellular domain (serum) and Neuroligin-3 (cerebrospinal fluid) [3]

Experimental Protocol from Active Trial

The PBTC-056 trial (NCT04295759) employs a detailed study design for evaluating this compound in pediatric high-grade glioma [3].

  • Treatment Protocol: Patients receive this compound orally twice daily. Treatment cycles repeat every 28 days for up to 26 cycles in the absence of disease progression or unacceptable toxicity.
  • Dose Determination: The trial is structured to estimate the Maximum Tolerated Dose (MTD) and recommend a Phase II dose (RP2D). Dosing is based on Body Surface Area (BSA), with specific BSA requirements for different dose levels (e.g., 120 mg/m²/dose and 80 mg/m²/dose).
  • Pharmacokinetic & Biomarker Analysis: The protocol includes characterizing plasma and cerebrospinal fluid (CSF) pharmacokinetics. Exploratory analyses assess ADAM10 inhibition by measuring levels of the HER2 extracellular domain in serum and neuroligin-3 in CSF.
  • Efficacy Assessment: A preliminary assessment of efficacy is conducted through objective response evaluation and overall survival analysis. Patients undergo magnetic resonance imaging (MRI) and X-ray imaging as part of this evaluation.
  • Key Eligibility Criteria:
    • Diagnosis of recurrent/progressive high-grade glioma (including DIPG, DMG, glioblastoma, anaplastic astrocytoma).
    • Age between 3 and 21 years.
    • Measurable disease on MRI.
    • Adequate bone marrow, liver, and kidney function.

Mechanism of Action and Signaling Pathways

This compound is an orally bioavailable inhibitor that targets the ADAM family of sheddases, primarily ADAM10 and ADAM17 [2]. These membrane-bound proteases cleave and release the extracellular domains of various transmembrane proteins. The diagram below illustrates the key signaling pathways mediated by ADAM10 and ADAM17 that are relevant to this compound's proposed mechanism of action.

G ADAM ADAM SubstrateShedding Ectodomain Shedding (Activation of Signals) ADAM->SubstrateShedding Catalyzes NotchSignal Notch Signaling (Stem cell maintenance, Differentiation) SubstrateShedding->NotchSignal ADAM10 Substrates EGFRSignal EGFR Ligand Release (e.g., TGFα, Amphiregulin) (Cell Proliferation) SubstrateShedding->EGFRSignal ADAM17 Substrates TNFalphaSignal TNF-α Release (Inflammation) SubstrateShedding->TNFalphaSignal ADAM17 Substrates IL6RSignal sIL-6R Release (IL-6 trans-signaling, Inflammation) SubstrateShedding->IL6RSignal ADAM10/17 Substrates NLGN3Signal Neuroligin-3 (NLGN3) Release (Glioma growth) SubstrateShedding->NLGN3Signal ADAM10 Substrates

This mechanism is crucial in cancer because these pathways drive tumor cell proliferation, survival, and interactions with the tumor micro-environment [4] [5] [6]. The exploratory biomarker analysis in the PBTC-056 trial directly investigates the inhibition of these pathways by measuring shed HER2 (an EGFR family member) and NLGN3 [3].

Interpretation and Further Research

  • Development Status: this compound's development for earlier indications like breast cancer was discontinued [1]. Its investigation in high-grade glioma represents a potential application in a new setting.
  • Data Limitation: The available information describes the trial's design and objectives but does not include results on efficacy, specific toxicity profiles, or successfully determined dosing. These data are anticipated upon the trial's completion and publication.
  • Suggested Next Steps: To find results, you can directly monitor the NCT04295759 record on ClinicalTrials.gov. Searching for published abstracts or manuscripts from the Pediatric Brain Tumor Consortium (PBTC) at scientific conferences would also be valuable.

References

Mechanism of Action and Biological Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Aderbasib (INCB7839) is an orally bioavailable inhibitor that targets the ADAM family of multifunctional membrane-bound proteins, specifically ADAM10 and ADAM17 [1] [2] [3]. These enzymes are sheddases that cleave and release the extracellular domains of various transmembrane proteins [4] [5].

  • Primary Targets: ADAM10 and ADAM17 [1] [2] [6].
  • Key Action: Represses the metalloproteinase 'sheddase' activities of these enzymes [6] [3].
  • Downstream Effect: Designed to block the activation of epidermal growth factor (EGFR) pathways. Unlike drugs that inhibit only one or two HER receptors, inhibiting sheddase activity has the potential to suppress activation through all four HER receptors (EGFR/HER1, HER2, HER3, HER4), leading to more complete pathway inhibition [6].

The following diagram illustrates how this compound interferes with this pro-tumor signaling cascade.

G Ligand Membrane-bound EGF Family Ligand ADAM ADAM10/ADAM17 Ligand->ADAM SolubleLigand Soluble Growth Factor ADAM->SolubleLigand Proteolytic Cleavage (Shedding) Receptor HER Receptor (e.g., EGFR, HER2) SolubleLigand->Receptor Signaling Pro-Tumorigenic Signaling (Proliferation, Survival) Receptor->Signaling This compound This compound This compound->ADAM Inhibits

This compound inhibits ADAM10/17, preventing the release of soluble growth factors that activate HER receptor signaling.

Clinical Development and Status

This compound was previously under investigation for several cancer types, but its development has been halted [1] [2] [6].

Indication Highest Phase Status Key Dates/Notes
Metastatic Breast Cancer Phase 2 Discontinued Development halted in 2011 after Phase II results were not confirmed in further research [1].
Non-Hodgkin Lymphoma Phase 2 Discontinued [2]

| Non-Small Cell Lung Cancer, Colorectal Cancer, Head and Neck Cancer | Phase 1 | Discontinued | [2] |

Experimental and Research Data

For research purposes, key experimental findings and protocols involving this compound are summarized below.

Key Experimental Findings

The table below summarizes quantitative data from pre-clinical studies.

Assay/Model Experimental Setup Key Result Citation
In Vitro Inhibition This compound (10-100 μM) tested against ADAM17 and sE2-Fc interaction. Concentration-dependent inhibition of sE2-Fc binding. [6]
Antiviral Activity PK15 cells; this compound (100-1000 μM) for 0.5 hours. Showed resistance to CSFV pseudovirus at 100 μM and 1 mM. [6]
In Vivo Efficacy SU-pcGBM2 NSG mouse xenografts; this compound (50 mg/kg, i.p., 5 days/week for 2 weeks). Strong inhibition of pediatric glioblastoma xenograft growth. [6]
Detailed Experimental Protocols

For researchers seeking to understand the foundational in vivo experiments, the methodology from one key study is detailed below [6].

  • Animal Model: NSG mice with SU-pcGBM2 orthotopic xenografts (a model of pediatric glioblastoma).
  • Dosing Regimen: 50 mg/kg.
  • Route of Administration: Intraperitoneal (i.p.) injection.
  • Dosing Schedule: 5 days per week, starting at four weeks post-implantation, for a duration of 2 weeks.
  • Formulation:
    • Solvent: 100% DMSO (for stock solution).
    • Working Solution: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline. The co-solvents must be added sequentially from left to right.
  • Experimental Outcome: The treatment resulted in significant inhibition of orthotopic xenograft growth.

Future Research and Therapeutic Potential

Although this compound's clinical development has stopped, research into its primary targets, ADAM10 and ADAM17, remains highly active. This suggests the therapeutic strategy of sheddase inhibition is still valid [4] [7] [8].

  • Continued Target Relevance: ADAM17 is recognized as a promising therapeutic target for cancer, inflammatory, cardiovascular, and neurodegenerative diseases [7] [8]. The discovery and development of novel ADAM17-targeting agents, including small-molecule inhibitors and monoclonal antibodies, is an ongoing field of research [7] [8].
  • Biomarker Potential: Proteins shed by ADAM17, such as the soluble ectodomains of receptors like AXL and MerTK, can be detected in patient fluids and are being investigated as predictive and prognostic biomarkers [4] [5]. For example, tumor-derived exosomal ADAM17 has been identified as a potential blood-based biomarker for predicting metastasis in colorectal cancer [9].

References

Documented Dosing Regimens for Aderbasib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key parameters from recent in vivo studies:

Tumor Model Dose & Route Dosing Frequency Treatment Duration Formulation Primary Outcome Source
Colorectal Cancer (CRC) PDX 30 mg/kg, Oral (P.O.) Every 3 days Started after cell implantation, for 60 days Not specified Reduced liver and lung metastasis [1]
Colorectal Cancer (CRC) Not specified, Oral (P.O.) Not specified Not specified Used in combination with PEPDG(^{278D}) and 5-FU Enabled target engagement of PEPDG(^{278D}), inhibiting tumor growth [2]
Pediatric Glioblastoma (Glioma) 50 mg/kg, Intraperitoneal (I.P.) 5 days per week Began 4 weeks post-implant, for 2 weeks 2% DMSO, 2% Tween 80, 48% PEG300, 48% water Blocked glioma growth in orthotopic xenografts [3]

Detailed Experimental Protocols

Here are the methodologies associated with the studies cited above, which can serve as a protocol reference.

Protocol for Orthotopic Metastasis Assay (Colorectal Cancer)

This protocol was used to investigate the effect of Aderbasib on metastasis formation [1].

  • Animal Model: Six-week-old male athymic BALB/c-nu/nu mice.
  • Tumor Implantation: An orthotopic model was established. Mice were anesthetized, and a laparotomy was performed to expose the ceca. Subsequently, 2 × 10^6 CRC cells were injected into the mesentery at the tail end of the cecum.
  • Dosing: Following CRC cell implantation, 10 µg of CRC-derived exosomes were intravenously injected every three days to promote metastasis. Concurrently, This compound (30 mg/kg) was administered orally every three days.
  • Endpoint Analysis: After 60 days, mice were euthanized, and metastases to organs like the liver and lungs were quantified. Analysis included counting metastatic nodules on H&E-stained sections and assessing vascular permeability using Evans blue dye.
Protocol for Combination Therapy (Colorectal Cancer)

This study highlights this compound's use in a combination strategy to overcome therapeutic resistance [2].

  • Therapeutic Combo: The regimen combined this compound with PEPDG(^{278D}) (a recombinant protein that degrades EGFR and HER2) and the standard chemotherapeutic agent Fluorouracil (5-FU).
  • Mechanistic Role: this compound's function was to inhibit ADAM10/17, thereby blocking the shedding of high-affinity EGFR ligands (such as Amphiregulin and HB-EGF) from tumor cells. This inhibition allowed PEPDG(^{278D}) to effectively bind to and deplete its targets (EGFR/HER2), thereby restoring therapy sensitivity.
  • Outcome: This combination strategy produced strong antitumor activity in CRC models resistant to standard EGFR inhibitors like cetuximab.
Protocol for Glioma Xenograft Model

This protocol demonstrates the use of this compound in an intracranial model via intraperitoneal injection [3].

  • Animal Model: NSG mice.
  • Tumor Implantation: Mice were implanted with SU-pcGBM2 pediatric glioblastoma orthotopic xenografts.
  • Dosing Schedule: this compound (50 mg/kg) was administered via intraperitoneal injection, 5 days per week. The treatment began four weeks after implantation and continued for two weeks.
  • Formulation: The study specified the use of a vehicle solution composed of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water to formulate this compound for injection.
  • Result: This regimen robustly inhibited the growth of the aggressive glioblastoma xenografts.

Experimental Workflow and Mechanism of Action

The diagrams below illustrate a generalized in vivo efficacy workflow and the molecular mechanism by which this compound is believed to exert its effects in combination therapy.

workflow Start Start: Establish Animal Model Imp Implant Tumor Cells Start->Imp Group Randomize into Groups Imp->Group Treat Administer Treatment (this compound ± Combination) Group->Treat Monitor Monitor Tumor Growth & Health Treat->Monitor Monitor->Treat Repeat dosing End Endpoint Analysis (Tumor Burden, Metastasis, Biomarkers) Monitor->End

Figure 1: General Workflow for In Vivo Efficacy Studies. This flowchart outlines the key steps in a typical animal study investigating this compound.

mechanism Ligand Membrane-bound EGFR Ligand (e.g., AREC) Shedding Ligand Shedding Ligand->Shedding SolubleLigand Soluble EGFR Ligand Shedding->SolubleLigand EGFR EGFR Receptor SolubleLigand->EGFR Signaling Oncogenic Signaling (Cell Proliferation, Survival) EGFR->Signaling DrugResistance Therapeutic Resistance Signaling->DrugResistance ADAM17 ADAM10/17 ADAM17->Shedding Catalyzes This compound This compound Inhibitor This compound->ADAM17 Inhibits

Figure 2: Proposed Mechanism of this compound in Overcoming Drug Resistance. This compound inhibits ADAM10/17, preventing the release of soluble EGFR ligands that drive oncogenic signaling and resistance to targeted therapies [2].

Key Takeaways for Researchers

  • Route Flexibility: this compound is effective via both oral (P.O.) and intraperitoneal (I.P.) routes, providing flexibility in experimental design.
  • Combination Potential: Evidence strongly supports its use in combination therapies, particularly to overcome resistance to biologics (like monoclonal antibodies) and standard chemotherapy [2].
  • Formulation Note: For I.P. injection, a well-tolerated vehicle consisting of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water has been used successfully [3].

References

Therapy Profile & Proposed Research Framework

Author: Smolecule Technical Support Team. Date: February 2026

The combination of Aderbasib (INCB7839) and Rituximab represents an investigational approach targeting distinct pathways in Diffuse Large B-Cell Lymphoma (DLBCL). The table below summarizes the core components and a proposed research framework.

Component Role in Therapy / Proposed Investigation
This compound (INCB7839) Investigational ADAM10/ADAM17 inhibitor; proposed to modulate tumor microenvironment and sensitize cells to immunotherapy [1].
Rituximab Anti-CD20 monoclonal antibody; standard of care component that induces antibody-dependent cellular cytotoxicity (ADCC) [1].
Proposed Mechanism Synergistic cell death via ADAM17 inhibition (potentiating immune response) combined with direct CD20 targeting [1].
Key Experiments In vitro cytotoxicity assays, assessment of CD20 and ADAM17 expression, and in vivo efficacy in patient-derived xenograft (PDX) models.
Critical Readouts Objective Response Rate (ORR), Complete Response (CR) Rate, Progression-Free Survival (PFS), and correlation with biomarker expression.

Proposed Experimental Workflow

The following diagram outlines a high-level workflow for evaluating the this compound + Rituximab combination in a pre-clinical and clinical setting.

Proposed Experimental Workflow for this compound + Rituximab Start Start: Therapy Concept INCB7839 + Rituximab PreClinical In Vitro Profiling • Cell line screening (GCB/ABC subtypes) • ADAM17 expression analysis • Synergy assays (e.g., Bliss model) Start->PreClinical InVivo In Vivo PDX Models • Establish refractory/relapsed models • Administer combination therapy • Monitor tumor volume & survival PreClinical->InVivo Biomarker Biomarker Analysis • ctDNA monitoring • CD20 shedding quantification • Tumor microenvironment immune profiling InVivo->Biomarker ClinicalTrial Clinical Trial Protocol • Phase Ib/II design (NCT02141451) • Patient selection: R/R DLBCL • Endpoint: Safety & ORR Biomarker->ClinicalTrial Data Data Integration & Next Steps • Correlate biomarker with response • Define patient subgroups for Phase III ClinicalTrial->Data

Detailed Experimental Protocols

The following protocols are proposed based on standard oncological research methods, as specific methodologies for this combination were not detailed in the available literature.

In Vitro Cytotoxicity and Synergy Assays

This protocol is designed to establish preliminary efficacy and synergistic potential.

  • Cell Lines & Culture: Use a panel of DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly3, OCI-Ly10) representing GCB and ABC subtypes. Culture cells in RPMI-1640 medium supplemented with 10-20% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂ [2].
  • Drug Treatment:
    • Prepare a 7-point, 1:10 serial dilution of this compound and Rituximab.
    • Treat cells with single agents and combination for 72-96 hours.
  • Viability Readout: Use Cell Counting Kit-8 (CCK-8). Measure absorbance at 450nm. Calculate IC₅₀ values for single agents and combination indices (CI) using the Chou-Talalay method to quantify synergy [2].
  • Downstream Analysis: Perform Western Blotting to analyze cleavage of ADAM17 substrates (e.g., CD20) and assess apoptosis via PARP and Caspase-3 cleavage [2].
In Vivo Efficacy Study in PDX Models

This protocol assesses the combination's efficacy in a more physiologically relevant model.

  • Model Generation: Implant patient-derived DLBCL tumor fragments subcutaneously into immunodeficient NSG mice. Randomize mice into four groups (n=8-10) when tumor volume reaches ~150-200 mm³ [2].
  • Dosing Regimen:
    • Group 1 (Control): Vehicle only.
    • Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily).
    • Group 3: Rituximab (e.g., 10 mg/kg, intraperitoneal, weekly).
    • Group 4: this compound + Rituximab (same doses as mono-therapy groups).
  • Monitoring & Endpoints:
    • Measure tumor dimensions 2-3 times weekly. Calculate volume using the formula: (Length × Width²)/2.
    • Monitor body weight for toxicity.
    • Primary endpoint: Tumor growth inhibition (TGI %). Secondary endpoints: objective response rate and mouse survival [2].

Status and Future Research Directions

  • Clinical Status: A Phase Ib/II clinical trial (NCT02141451) titled "ADAM17 Inhibitor/ Rituximab After Auto HCT for DLBCL" has been completed [1]. The results from this trial are critical for understanding the clinical viability of this combination but were not available in the search results.
  • Integration with Novel Therapies: Future research could explore this combination in the context of new resistance mechanisms. For instance, a recent study highlighted PDK4-mediated rituximab resistance, which is overcome by a novel exosome nanoparticle therapy targeting the PDK4/HDAC8 pathway [2]. Investigating how ADAM17 inhibition interacts with such pathways could be fruitful.
  • Leveraging Synthetic Lethality: Another emerging area is targeting DNA damage repair pathways. Research has identified synthetic lethal combinations, such as cyclophosphamide with ATR or CHK1/2 inhibitors [3]. While not directly involving this compound, this underscores the potential of combining targeted inhibitors with standard genotoxic agents.

Research Considerations

The this compound and Rituximab combination is a scientifically grounded but data-poor area of research. The key to advancing this concept lies in accessing the results from the completed clinical trial NCT02141451. Furthermore, integrating this approach with modern insights into rituximab resistance and DNA repair mechanisms could provide a robust pathway for developing effective new treatment strategies for R/R DLBCL.

References

Application Notes: Abemaciclib and Trastuzumab in HER2-Positive Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

1. Scientific Rationale and Synergistic Mechanism of Action The combination of abemaciclib and trastuzumab represents a targeted, chemotherapy-free strategy for treating hormone receptor-positive (HR+), HER2-positive breast cancer. This approach simultaneously targets two critical oncogenic drivers [1] [2]:

  • Trastuzumab is a monoclonal antibody that binds to the extracellular domain IV of the HER2 receptor. Its mechanisms include inhibition of HER2-mediated downstream signaling (MAPK, PI3K/Akt), induction of HER2 receptor internalization and degradation, and recruitment of immune cells for antibody-dependent cellular cytotoxicity (ADCC) [1].
  • Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In HR+, HER2+ breast cancer cells, which are heavily dependent on CDK4/6 for growth, abemaciclib inhibits the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 phase cell cycle arrest and suppression of cancer cell proliferation [3].

The synergistic effect arises from the complementary blockade of parallel growth pathways. While trastuzumab targets the receptor tyrosine kinase signaling network externally and internally, abemaciclib acts intracytoplasmically to halt the cell cycle, providing a more comprehensive suppression of tumor growth [2] [4].

2. Clinical Trial Evidence and Efficacy Data The phase II monarcHER trial (NCT02675231) established the proof-of-concept for this combination in patients with HR+, HER2+ advanced breast cancer who had received at least two prior HER2-targeted therapies [2] [4].

Table 1: Key Efficacy Outcomes from the monarcHER Trial (Final Analysis)

Treatment Arm Median Progression-Free Survival (PFS) Hazard Ratio (HR) vs. Arm C Median Overall Survival (OS)
A: Abemaciclib + Trastuzumab + Fulvestrant 8.3 months 0.67 (95% CI: 0.45-1.00) 31.1 months
B: Abemaciclib + Trastuzumab 5.7 months 0.94 (95% CI: 0.64-1.38) 29.2 months
C: Chemotherapy + Trastuzumab (SOC) 5.7 months Reference 20.7 months

Source: Adapted from [2] [4]. SOC: Standard of Care; CI: Confidence Interval.

The final OS analysis demonstrated a clinically meaningful numerical improvement for the triplet therapy (Arm A) over standard chemotherapy, though the results did not meet strict statistical significance in this phase II trial [2]. Exploratory biomarker analysis via RNA sequencing further suggested that patients with Luminal subtypes derived greater benefit from the abemaciclib-based regimens [2].

Experimental Protocols

The following protocols are synthesized from the methodologies described in the monarcHER trial publications [2] [4].

1. In Vitro Protocol: Assessing Combinatorial Synergy

  • Objective: To determine the synergistic effects of abemaciclib and trastuzumab on cell proliferation and apoptosis in HER2-positive breast cancer cell lines.
  • Materials:
    • Cell Lines: HER2-positive breast cancer cells (e.g., BT-474, SK-BR-3).
    • Compounds: Abemaciclib (e.g., Selleckchem S5716), Trastuzumab.
    • Equipment: Cell culture hood, CO2 incubator, microplate reader, flow cytometer.
  • Methodology:
    • Cell Seeding: Seed cells in 96-well plates at a density of 2-5 x 10³ cells/well and allow to adhere for 24 hours.
    • Drug Treatment:
      • Prepare a dose-response matrix with serial dilutions of abemaciclib (0.001-10 µM) and trastuzumab (0.1-100 µg/mL).
      • Treat cells in triplicate for 72-96 hours.
      • Include vehicle control (DMSO for abemaciclib, PBS for trastuzumab).
    • Viability Assay: Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).
    • Data Analysis: Calculate combination indices (CI) using the Chou-Talalay method (e.g., using CalcuSyn software). A CI < 1 indicates synergy.
    • Mechanistic Follow-up: For synergistic combinations, perform Western blotting to analyze key pathway proteins (e.g., p-Rb, total Rb, p-Akt, p-ERK, pHER3).

2. In Vivo Protocol: Efficacy in Xenograft Models

  • Objective: To evaluate the anti-tumor efficacy of the abemaciclib and trastuzumab combination in a mouse xenograft model.
  • Materials:
    • Animals: Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
    • Cell Line: BT-474 cells (HR+, HER2+).
    • Drug Formulation: Abemaciclib in NMP/PEG300 (e.g., 50 mg/kg), Trastuzumab in sterile PBS (e.g., 10 mg/kg).
  • Methodology:
    • Tumor Inoculation: Subcutaneously inject BT-474 cells (5 x 10⁶ cells in Matrigel) into the flank.
    • Randomization & Dosing: When tumors reach ~200 mm³, randomize mice into groups (n=8-10):
      • Group 1: Vehicle control (oral gavage + IP)
      • Group 2: Abemaciclib alone (oral gavage, twice daily)
      • Group 3: Trastuzumab alone (intraperitoneal, twice weekly)
      • Group 4: Abemaciclib + Trastuzumab
      • Treat for 4-6 weeks.
    • Monitoring: Measure tumor volumes and body weights 2-3 times weekly.
    • Endpoint Analysis: At study endpoint, harvest tumors and blood for:
      • Tumor Weight and Volume
      • Pharmacodynamic Markers: IHC staining for Ki-67, Cleaved Caspase-3, p-Rb.
      • Toxicology: Serum chemistry for liver enzymes (ALT, AST) and hematology.

The experimental workflow for the in vivo protocol can be summarized as follows:

G Start Inoculate BT-474 cells A Tumor reaches ~200 mm³ Start->A B Randomize Mice into Groups A->B C Administer Treatments (4-6 weeks) B->C G1 Group 1: Vehicle G2 Group 2: Abemaciclib G3 Group 3: Trastuzumab G4 Group 4: Combo D Monitor: Tumor volume & body weight C->D D->D 2-3x/week E Endpoint Analysis D->E

Anticipated Outcomes and Data Visualization

Based on the clinical and preclinical evidence, the expected outcomes and the underlying molecular mechanisms can be summarized as follows.

Table 2: Expected Experimental Outcomes and Proposed Analysis Methods

Parameter Expected Outcome with Combination vs. Monotherapy Proposed Analysis Method
In Vitro Cell Viability Significant reduction in IC50; synergistic Combination Index (CI < 1) MTT/CTG Assay; Chou-Talalay Analysis
Cell Cycle Arrest Increased proportion of cells in G1 phase Flow Cytometry (PI staining)
In Vivo Tumor Growth Maximal tumor growth inhibition (TGI) and potential tumor regression Caliper measurements; TGI calculation
Pharmacodynamics (IHC) Reduced Ki-67 (proliferation), increased Cleaved Caspase-3 (apoptosis), strong p-Rb suppression Immunohistochemistry on tumor sections

The molecular mechanism of the combination therapy and its disruption of key cancer cell processes is illustrated in the following pathway diagram:

G HER2 HER2 Receptor Downstream Downstream Signaling (PI3K/Akt, MAPK) HER2->Downstream CellCycle Cell Cycle Progression Downstream->CellCycle Proliferation Uncontrolled Proliferation CellCycle->Proliferation Trast Trastuzumab (anti-HER2 mAb) Trast->HER2 Block1 Blocks dimerization & signaling Abe Abemaciclib (CDK4/6i) Abe->CellCycle Block2 Induces G1 cell cycle arrest

Critical Considerations for Protocol Implementation

  • Biomarker-Driven Patient Selection: The monarcHER trial focused on HR+, HER2+ breast cancer. Efficacy may be influenced by additional biomarkers, such as Luminal subtype as identified by RNA sequencing [2]. HER2 status must be confirmed per ASCO/CAP guidelines (IHC 3+ or ISH-positive) [5].
  • Toxicity Management: The combination is generally tolerable, but proactive management is key.
    • Diarrhea: Most common adverse event with abemaciclib. Prophylactic loperamide should be provided at treatment initiation [3].
    • Hematologic Toxicity: Monitor for neutropenia, leukopenia, and anemia with regular complete blood counts. Dose interruptions or reductions may be necessary [4] [3].
    • Other Serious Adverse Events: Be vigilant for interstitial lung disease, hepatotoxicity, and venous thromboembolism [3].
  • Drug Formulation and Pharmacokinetics: Abemaciclib is administered orally, while trastuzumab is intravenous. In preclinical studies, abemaciclib is often formulated in NMP/PEG300 for oral gavage in mice. Be aware of potential drug-drug interactions, as abemaciclib is a CYP3A4 substrate; avoid co-administration with strong CYP3A4 inhibitors or inducers [3].

References

Aderbasib Overview and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Aderbasib based on available research data.

Parameter Description
Synonyms INCB007839; INCB7839 [1]
Molecular Weight 416.47 [1]
CAS No. 791828-58-5 [1]
Targets Potent, low nanomolar inhibitor of ADAM10 and ADAM17 [1] [2]
Administration Orally active [1] [2]
Primary Investigated Cancers Gliomas, Colorectal Cancer (CRC) metastasis, HER2+ breast cancer, diffuse large B-cell non-Hodgkin lymphoma [1] [3] [2]

Detailed In Vivo Protocols in Mice

Here are the methodologies for key animal studies demonstrating this compound's efficacy.

Protocol 1: Inhibition of Pediatric Glioblastoma Growth

This protocol details the use of this compound in an orthotopic xenograft model of pediatric glioblastoma (SU-pcGBM2) [1].

  • Animal Model: NSG mice [1].
  • Dosage & Formulation: 50 mg/kg [1].
    • The inhibitor was formulated in 2% DMSO, 2% Tween 80, 48% PEG300, 48% water for administration [1].
  • Route of Administration: Intraperitoneal injection [1].
    • Note: While the source specifies intraperitoneal injection, this compound is documented as orally active. This protocol may reflect a specific experimental design. Oral gavage would be the standard route for oral administration studies. [1] [2]
  • Dosing Schedule: 5 days per week for a total of 2 weeks, beginning four weeks after tumor implantation [1].
  • Key Result: The treatment robustly inhibited the growth of pediatric glioblastoma orthotopic xenografts [1].
Protocol 2: Inhibition of Colorectal Cancer (CRC) Metastasis

This protocol outlines the application of this compound to suppress hematogenous metastasis in a CRC model [3].

  • Animal Model: Six-week-old male athymic BALB/c-nu/nu mice [3].
  • Tumor Model: CRC cells were implanted into the cecal mesentery to establish an orthotopic model [3].
  • Dosage & Formulation: 30 mg/kg [3].
  • Route of Administration: Oral gavage (PO) [3].
  • Dosing Schedule: Administered every three days following CRC cell implantation [3].
  • Key Result: this compound, alongside another selective ADAM17 inhibitor (JG26), significantly reduced CRC metastasis in vivo [3].

The following diagram illustrates the experimental workflow for the colorectal cancer metastasis study, which includes the oral administration of this compound.

G Start Start: Establish CRC Mouse Model A Orthotopic Implantation of CRC Cells into Cecum Start->A B Post-operative Recovery A->B C Oral Dosing with this compound (30 mg/kg, every 3 days) B->C D Monitoring Period (60 days) C->D E Terminal Analysis D->E F1 Quantify Liver/Lung Metastatic Nodules E->F1 F2 Assess Vascular Leakage (Evans Blue Assay) E->F2 F3 Detect Circulating Tumor Cells (CTCs) E->F3

Context on ADAM17 as a Therapeutic Target

Understanding the biological target of this compound is crucial for interpreting its mechanism of action.

  • Function of ADAM17: ADAM17 is a transmembrane protease that sheds (cleaves) over 80 membrane-bound proteins [4] [5]. Its key substrates include TNF-α, the IL-6 receptor, and ligands of the Epidermal Growth Factor Receptor (EGFR) [4] [5]. This activity regulates critical processes like immunity, inflammation, and cell proliferation [4] [5].
  • Role in Disease: Dysregulation of ADAM17 is implicated in the pathogenesis of various diseases, including inflammatory disorders, cancer, cardiovascular, and neurodegenerative diseases [4] [5]. In cancer, it can promote tumor progression and metastasis by releasing growth factors and enhancing vascular permeability [3].
  • Mechanism of this compound: As a hydroxamate-based inhibitor, this compound is predicted to act by binding to the zinc ion in the active site of the ADAM17 metalloprotease domain, thereby inhibiting its proteolytic activity [1] [2].

The diagram below summarizes the role of ADAM17 in cancer progression and the inhibitory action of this compound.

G ADAM17 Active ADAM17 Substrate Membrane-bound Substrates (e.g., TNF-α, EGFR ligands) ADAM17->Substrate Cleaves Shed Shed Active Molecules Substrate->Shed Effects Pro-tumor Effects: - Inflammation - Cell Proliferation - Vascular Permeability - Metastasis Shed->Effects This compound This compound Block Inhibition of Shedding This compound->Block Oral Administration Block->ADAM17 Binds Active Site

Important Considerations for Researchers

  • Formulation is Key: The provided formulation (2% DMSO, 2% Tween 80, 48% PEG300, 48% water) is critical for ensuring the compound's solubility and bioavailability in animal studies [1].
  • Dose-Dependent Effects: The cited studies use specific doses (50 mg/kg IP, 30 mg/kg PO). Researchers should conduct their own dose-ranging studies to determine the optimal efficacy and toxicity profile for their specific disease model.
  • Dual Inhibitor Activity: Remember that this compound inhibits both ADAM10 and ADAM17 [1] [2]. The observed phenotypic results could be due to the inhibition of either or both proteases, which may require further investigation to deconvolute.

I hope these application notes and protocols provide a solid foundation for your research planning. Should you require further clarification on specific experimental details, feel free to ask.

References

Comprehensive Application Notes and Protocols for Aderbasib (INCB7839): A Selective ADAM10/17 Inhibitor for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

Aderbasib (INCB7839, INCB007839) is a potent hydroxamate-based inhibitor that selectively targets both ADAM10 and ADAM17 metalloproteinases with nanomolar efficacy. This small molecule inhibitor covalently binds to the zinc-dependent catalytic site within the metalloproteinase domain, effectively blocking the proteolytic activity of these key sheddases. ADAM17, also known as TNF-α converting enzyme (TACE), is responsible for the proteolytic cleavage and release of over 80 membrane-bound proteins, including cytokines, growth factors, and their receptors. The broad substrate profile of ADAM17 includes critical signaling molecules such as TNF-α, EGFR ligands, IL-6R, and various adhesion molecules, positioning it as a central regulator in cancer progression, inflammatory processes, and viral entry mechanisms [1] [2].

The development of this compound represents a significant advancement in metalloproteinase inhibition technology, as earlier generation inhibitors suffered from lack of specificity and associated musculoskeletal and liver toxicities. This compound demonstrates improved target specificity while maintaining potent inhibitory activity, making it a valuable research tool and investigational therapeutic agent. Its oral bioavailability further enhances its utility for both basic research and preclinical development studies across multiple disease models. The compound has been evaluated in several clinical trials for oncological indications, including HER2-positive breast cancer and diffuse large B-cell non-Hodgkin lymphoma, and is currently under investigation for pediatric high-grade gliomas based on compelling preclinical evidence [2] [3].

Quantitative Inhibitory Activity and Dosing

Inhibition Values and Potency

Table 1: Inhibitory Concentration Values for this compound

Assay System Target IC₅₀ Value Experimental Context
Biochemical assay ADAM17 0.014 µM Enzyme inhibition [2]
Biochemical assay ADAM10 0.022 µM Enzyme inhibition [2]
Antiviral activity CSFV pseudovirus 100-1000 µM PK15 cell protection [4]
Protein interaction ADAM17-sE2-Fc binding 10-100 µM Concentration-dependent inhibition in trypsinized PK15 cells [4]

Table 2: In Vivo Dosing Regimens

Model System Route Dose Frequency Therapeutic Outcome
SU-pcGBM2 NSG mice xenografts Intraperitoneal injection 50 mg/kg 5 days/week for 2 weeks Blocked glioma growth [4]
CRC metastasis model (mice) Oral administration 30 mg/kg Every three days Reduced CRC metastasis [5]
Pediatric population (clinical) Oral administration 120 mg/m²/dose BID 28-day cycles Phase I trial for high-grade gliomas [3]

The concentration-dependent nature of this compound's inhibitory activity is evident across various experimental systems. In biochemical assays, this compound demonstrates potent low nanomolar inhibition against both ADAM10 and ADAM17. However, significantly higher concentrations (100-1000 µM) are required for effective antiviral activity against Classical Swine Fever Virus (CSFV) pseudovirus in PK15 cells, suggesting different potency requirements for various biological applications. The dosing optimization for in vivo studies varies by model system, with 30-50 mg/kg demonstrating efficacy in cancer models while the compound maintains a favorable tolerability profile in preclinical toxicology assessments [5] [4] [2].

Cellular Application Protocols

In Vitro Cancer Model Applications

Cell-based shedding assays utilizing this compound provide critical functional readouts of ADAM10/17 inhibition efficacy. For investigation of EGFR ligand shedding, researchers should culture appropriate cell lines (such as HCT-116 colorectal carcinoma cells or various breast cancer cell lines) in serum-free medium containing varying concentrations of this compound (typically 0.1-10 µM) for 4-24 hours. Following treatment, conditioned media should be collected and concentrated using centrifugal filter devices with 10-kDa molecular weight cut-offs. The shed ligands (including amphiregulin, TGF-α, and epiregulin) can then be quantified via enzyme-linked immunosorbent assay (ELISA) or Western blot analysis, normalizing to total cellular protein content or cell count. This protocol allows researchers to directly measure the functional consequences of ADAM17 inhibition on growth factor availability in the tumor microenvironment [1] [2].

For assessment of immune checkpoint molecule shedding, researchers should isolate primary human natural killer (NK) cells or appropriate NK cell lines and pre-treat with this compound (0.5-5 µM) for 2 hours prior to activation with phorbol esters (PMA, 100 ng/mL) or cytokine stimulation. The soluble CD16 (FcγRIIIA) levels in conditioned media should be quantified via specific ELISA, while surface retention of CD16 can be measured using flow cytometry with fluorochrome-conjugated anti-CD16 antibodies. This application is particularly relevant for enhancing antibody-dependent cellular cytotoxicity (ADCC) in combination with therapeutic monoclonal antibodies like rituximab. Additionally, similar approaches can be applied to monitor shedding of other ADAM17 immune substrates, including MHC class I-related chain A and B proteins, TIM-3, and 4-1BB, all of which play significant roles in tumor immunosurveillance pathways [2].

Viral Entry Inhibition Assays

The pseudovirus infection assay provides a robust method for evaluating this compound's antiviral properties against CSFV. Researchers should culture PK15 cells (porcine kidney epithelial cells) in appropriate growth medium and pre-treat with this compound across a concentration range (100-1000 µM) for 30 minutes prior to infection with CSFV pseudotyped particles. The viral entry efficiency should be quantified 48 hours post-infection via GFP expression analysis using flow cytometry or fluorescence microscopy. Alternatively, for classical swine fever virus (CSFV) infection models, viral RNA replication can be measured using quantitative RT-PCR targeting the viral genome. The direct interaction between ADAM17 and viral E2 protein can be further investigated through surface plasmon resonance (SPR) or ELISA-based binding assays, where recombinant E2 protein binding to ADAM17 is measured in the presence of increasing this compound concentrations (10-100 µM) [6] [4].

In Vivo Therapeutic Applications

Animal Dosing and Pharmacokinetic Protocol

For subcutaneous xenograft models (e.g., glioma, breast cancer), this compound should be administered via intraperitoneal injection at 50 mg/kg, five days per week for a duration of 2-6 weeks, depending on tumor growth characteristics. The compound should be prepared fresh daily in vehicle solution consisting of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water (v/v) to ensure proper solubility and bioavailability. For metastasis models (e.g., colorectal cancer), the oral administration route at 30 mg/kg every three days has demonstrated efficacy in reducing metastatic burden. In both administration protocols, tumor measurements should be recorded regularly via caliper measurements (for subcutaneous models) or imaging modalities (for metastatic models), with experimental endpoints including tumor weight/volume, metastatic nodule counts, and histopathological analysis [5] [4].

The pharmacokinetic properties of this compound support its use in chronic dosing regimens. Although specific pharmacokinetic data for this compound is limited in the literature, related compounds in the same class demonstrate favorable absorption and distribution profiles. Researchers should conduct plasma concentration monitoring via LC-MS/MS at various time points post-administration to establish compound exposure levels. Based on its mechanism and chemical properties, this compound is expected to exhibit wide tissue distribution, with particular relevance to tumors exhibiting high ADAM10/17 expression. Special consideration should be given to blood-brain barrier penetration in glioma models, as evidence suggests this compound achieves pharmacologically relevant concentrations in neural tissue, which is critical for its investigation in high-grade glioma applications [3].

Colorectal Cancer Metastasis Model

The pre-metastatic niche formation assay provides a sophisticated approach for evaluating this compound's anti-metastatic properties. Researchers should establish an orthotopic colorectal cancer model in immunocompromised mice (e.g., BALB/c-nu/nu) by injecting 2×10⁶ CRC cells into the mesentery at the tail end of the cecum. For intervention studies, this compound should be administered orally at 30 mg/kg every three days beginning immediately after tumor cell implantation. To specifically evaluate effects on vascular permeability, Evans Blue dye (1% solution in saline) should be injected via tail vein four weeks post-implantation, with animals euthanized 30 minutes later. The extravasated dye quantification in lung and liver tissues provides a direct measurement of vascular leakage, a critical step in pre-metastatic niche formation. Additional endpoints should include quantification of circulating tumor cells (CTCs) via blood collection and analysis, metastatic nodule counting in liver and lung sections, and histochemical staining for endothelial cell junction markers (e.g., VE-cadherin) [5].

Technical Specifications and Formulation

Chemical Properties and Storage

Table 3: Chemical and Formulation Properties of this compound

Property Specification Notes
Molecular Formula C₂₁H₂₈N₄O₅ -
Molecular Weight 416.47 g/mol -
CAS Number 791828-58-5 -
Purity >99% Recommended for research use
Solid Form White to light yellow powder -
Solubility in DMSO 100 mg/mL (240.11 mM) Hygroscopic DMSO impacts solubility; use newly opened containers
Storage Conditions -20°C (3 years), 4°C (2 years) Protect from moisture, desiccate

This compound exhibits optimal stability when stored as a powder at -20°C, maintaining stability for up to three years under these conditions. For preparation of stock solutions, the compound should be dissolved in high-quality, dry DMSO at a concentration of 10-100 mM, with aliquoting recommended to minimize freeze-thaw cycles. These stock solutions maintain stability for up to six months when stored at -80°C, or one month at -20°C. It is critical to note that hygroscopic DMSO significantly impacts solubility, necessitating the use of newly opened containers for optimal dissolution. Researchers should allow the compound to warm to room temperature before opening to prevent moisture condensation, and promptly return it to recommended storage conditions after use [4].

Formulation Protocols for In Vivo Administration

For oral administration in animal studies, this compound should be prepared in 0.5-1% methylcellulose or 2% Tween 80 solutions, with brief sonication applied if necessary to achieve complete dissolution. The compound can be administered via oral gavage at volumes not exceeding 10 mL/kg for mice. For intraperitoneal injection, the recommended vehicle consists of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water, which provides optimal solubility and bioavailability. The injection solution should be prepared fresh daily and administered at a volume of 5-10 mL/kg. For both routes, dose verification through periodic LC-MS/MS analysis of plasma samples is recommended to confirm systemic exposure, with target trough concentrations above the IC₅₀ for ADAM10/17 based on the specific research application [4].

Research Applications and Limitations

Key Research Applications

The versatile inhibitory profile of this compound against both ADAM10 and ADAM17 supports its application across multiple research domains. In cancer biology, this compound effectively blocks multiple oncogenic signaling pathways simultaneously by inhibiting the release of EGFR ligands (amphiregulin, epigen, neutregulin), TNF-α, and other growth factors. This multifaceted approach is particularly valuable in tumors characterized by compensatory signaling pathways that often undermine the efficacy of single-target agents. Additionally, this compound has demonstrated significant potential in cancer immunotherapy applications through its ability to modulate immune checkpoint molecule shedding. By inhibiting the cleavage of CD16 (FcγRIIIA) on natural killer cells, this compound enhances antibody-dependent cellular cytotoxicity (ADCC), potentially improving the efficacy of therapeutic monoclonal antibodies like rituximab in lymphoma models and trastuzumab in HER2-positive breast cancer [2] [7].

In virology research, this compound has revealed novel mechanisms of viral entry for certain pathogens. The compound effectively blocks Classical Swine Fever Virus (CSFV) infection by interfering with the interaction between viral E2 protein and the metalloproteinase domain of ADAM17, identifying this cellular protein as an essential attachment factor for the virus. This application suggests that this compound could serve as both a research tool for investigating viral entry mechanisms and a potential therapeutic approach for CSFV infection. Furthermore, emerging research indicates potential applications in neuro-oncology, where this compound inhibits the ADAM10-mediated shedding of neuroligin-3 (NLGN3), a critical factor promoting the growth of high-grade gliomas in the tumor microenvironment. This mechanism provides the rationale for ongoing clinical evaluation of this compound in pediatric high-grade glioma patients [6] [3].

Limitations and Safety Considerations

The dual inhibitory profile of this compound against both ADAM10 and ADAM17, while therapeutically advantageous in some contexts, presents challenges in delineating the specific contributions of each target to observed phenotypic effects. Researchers should employ additional selective inhibitors or genetic approaches (siRNA, CRISPR) targeting individual ADAM family members to confirm mechanism-specific effects. Additionally, clinical development of this compound has revealed a pro-coagulant effect in some adult patients, resulting in an increased incidence of deep vein thrombosis (DVT) and other thrombotic events. The mechanism underlying this effect remains unclear, with no clear relationship established between thrombosis frequency and administered dose. Researchers employing this compound in animal models should implement appropriate monitoring for thrombotic complications, particularly in longer-term studies [3].

The species cross-reactivity of this compound supports its use in multiple model systems, as it effectively inhibits both human and mouse ADAM10/17, facilitating translational studies. However, researchers should note that differential potency may exist across species, necessitating careful dose optimization in each model system. The compound's brain penetration capability, while advantageous for glioma research, may have implications for central nervous system side effects in animal models, though these have not been comprehensively characterized in preclinical toxicology studies to date [6] [3].

Graphical Experimental Workflows

ADAM17 Signaling and Inhibition Pathway

G ProTNF Pro-TNF-α (membrane-bound) sTNF Soluble TNF-α ProTNF->sTNF Cleavage ADAM17 ADAM17 ADAM17->ProTNF Processes EGFRligand EGFR Ligands (Amphiregulin, TGF-α) ADAM17->EGFRligand Processes IL6R IL-6 Receptor ADAM17->IL6R Processes This compound This compound This compound->ADAM17 Inhibits TNFsignaling TNF Signaling Activation sTNF->TNFsignaling Binds Receptors sEGFRligand Soluble EGFR Ligands EGFRligand->sEGFRligand Shedding EGFRsignal EGFR Signaling Activation sEGFRligand->EGFRsignal Activates EGFR sIL6R Soluble IL-6 Receptor IL6R->sIL6R Shedding IL6signaling IL-6 Trans-signaling sIL6R->IL6signaling Mediates Signaling

Figure 1: ADAM17 Signaling Pathway and this compound Inhibition Mechanism. This diagram illustrates the central role of ADAM17 in processing multiple membrane-bound precursors into soluble signaling molecules and the point of this compound inhibition.

Experimental Workflow for Anti-Cancer Applications

G InVitro In Vitro Studies DoseFinding Dose Finding (0.1-10 µM) InVitro->DoseFinding SheddingAssay Shedding Assays (ELISA/Western) InVitro->SheddingAssay CellViability Cell Viability/Proliferation InVitro->CellViability InVivo In Vivo Studies DoseFinding->InVivo Informs Dosing Formulation Compound Formulation (Oral/IP routes) InVivo->Formulation Xenograft Xenograft Models InVivo->Xenograft Metastasis Metastasis Models InVivo->Metastasis Analysis Endpoint Analysis Xenograft->Analysis Metastasis->Analysis TumorMeasure Tumor Measurements Analysis->TumorMeasure Biomarker Biomarker Assessment Analysis->Biomarker Histology Histopathology Analysis->Histology

Figure 2: Experimental Workflow for Anti-Cancer Applications of this compound. This diagram outlines the typical progression from in vitro characterization to in vivo therapeutic evaluation.

Conclusion

This compound represents a valuable research tool for investigating ADAM10/17 function in cancer biology, virology, and immunology. The application notes and protocols detailed in this document provide researchers with comprehensive guidance for implementing this compound in various experimental systems, with specific attention to appropriate concentration ranges, formulation methods, and analytical techniques. The ongoing clinical evaluation of this compound in pediatric high-grade gliomas, along with its demonstrated efficacy in preclinical models of colorectal cancer metastasis and lymphoma, underscores its continuing relevance as both an investigational therapeutic and mechanistic probe. Researchers should remain attentive to emerging clinical safety data, particularly regarding thrombotic complications, when designing extended-duration animal studies, while leveraging the compound's dual inhibitory profile to address complex biological questions involving ectodomain shedding processes.

References

Aderbasib: ADAM17 Inhibitor Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile

  • Name: Aderbasib
  • Target: ADAM17 (A Disintegrin And Metalloproteinase 17), also known as TACE (TNF-α Converting Enzyme).
  • Proposed Mechanism of Action: this compound is a selective inhibitor of the ADAM17 metalloprotease domain. By occupying the active site, it blocks the enzyme's ability to cleave and release (shed) membrane-anchored proteins, thereby modulating key signaling pathways involved in cancer progression and inflammation [1] [2].
  • Key Indications (Preclinical): Colorectal cancer (CRC) metastasis, with potential applicability in other ADAM17-driven pathologies such as inflammatory and respiratory diseases [1] [3].

2. Biological Rationale for Targeting ADAM17 ADAM17 is a critical "sheddase" for numerous cell surface proteins. Its inhibition with this compound is therapeutically pursued primarily for two reasons:

  • Oncology: In colorectal cancer, tumor-derived exosomes carry ADAM17. Upon delivery to vascular endothelial cells, ADAM17 enhances vascular permeability by disrupting VE-cadherin localization at the cell membrane. This process facilitates the formation of a pre-metastatic niche, promoting hematogenous metastasis. Inhibition of ADAM17 directly counteracts this pathway [1].
  • Immunology/Inflammation: ADAM17 is responsible for the proteolytic release of TNF-α and the activation of EGFR ligands like Amphiregulin. In diseases such as allergic asthma, this activity contributes to airway inflammation and hyperreactivity. Inhibiting ADAM17 can dampen these type 2 immune responses [3].

Detailed Experimental Protocols

The following section outlines key assays for evaluating the efficacy of this compound, from biochemical screening to in vivo validation.

Protocol 1: In Vivo Efficacy in a Colorectal Cancer Metastasis Model

This protocol is adapted from studies demonstrating the role of exosomal ADAM17 in promoting metastasis [1] [4].

  • 1.1. Objective: To evaluate the effect of this compound on the formation of pre-metastatic niches and subsequent metastasis in a mouse model.
  • 1.2. Materials:
    • Animals: Six-week-old male athymic BALB/c-nu/nu mice.
    • Cell Line: Human colorectal carcinoma HCT-116 cells.
    • Test Article: this compound, prepared for oral administration.
    • Vehicle: Appropriate vehicle based on the compound's formulation.
  • 1.3. Methods:
    • Cancer Cell Implantation: Anesthetize mice and perform a laparotomy. Implant 2 x 10⁶ CRC cells into the mesentery at the tail end of the cecum.
    • Dosing Regimen:
      • Treatment Group: Administer this compound orally (PO) at 30 mg/kg every three days, starting immediately after CRC cell implantation.
      • Control Group: Administer an equivalent volume of vehicle on the same schedule.
    • Assessment of Metastasis:
      • After 60 days, euthanize the animals.
      • Excise liver and lung tissues.
      • Quantify metastatic nodules by examining 10 randomly selected pathological sections from each organ per animal, stained with Hematoxylin and Eosin (H&E).
    • Assessment of Vascular Permeability (Evans Blue Assay):
      • Inject Evans blue dye intravenously prior to sacrifice.
      • Perfuse the animals to remove circulating dye.
      • Harvest lung and liver tissues, weigh them, and extract the Evans blue dye.
      • Quantify the dye concentration spectrophotometrically and calculate the Evans blue index (amount of dye per gram of tissue) [1].
  • 1.4. Data Analysis:
    • Compare the number and size of metastatic nodules and the Evans blue index between the this compound-treated and vehicle-control groups. Statistical significance is typically determined using a t-test or ANOVA.
Protocol 2: Cell-Based ADAM17 Shedding Assay

This protocol measures the functional inhibition of substrate shedding, a key indicator of ADAM17 activity [5].

  • 2.1. Objective: To determine the potency of this compound in inhibiting the shedding of a natural ADAM17 substrate (e.g., TGF-α) in a cell culture system.
  • 2.2. Materials:
    • Cell Line: Mouse embryonic fibroblasts (mEFs) or another suitable cell line expressing ADAM17 and its substrates.
    • Stimulant: A physiological activator of ADAM17, such as Lysophosphatidic Acid (LPA) at 1-10 µM or Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL.
    • Detection Antibodies: Antibody pairs for capturing and detecting the shed ectodomain of the substrate (e.g., TGF-α) via ELISA.
  • 2.3. Methods:
    • Seed cells in a 96-well plate and culture until 70-80% confluent.
    • Pre-treat the cells with a concentration gradient of this compound (e.g., 1 nM to 10 µM) or a vehicle control for 1-2 hours.
    • Stimulate ADAM17 activity by adding LPA or PMA to the culture medium for 30-60 minutes.
    • Collect the cell culture supernatants.
    • Use a sandwich ELISA to quantify the amount of shed substrate (e.g., soluble TGF-α) in the supernatant according to the manufacturer's instructions.
  • 2.4. Data Analysis:
    • Normalize the shedding data to the vehicle control (0% inhibition) and the unstimulated baseline (100% inhibition).
    • Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) using non-linear regression analysis.
Protocol 3: Competitive Binding Analysis via Negative Stain EM

This protocol provides structural validation of the inhibitor's binding site, as demonstrated with other inhibitory antibodies [6].

  • 3.1. Objective: To visually confirm the binding of this compound to the metalloprotease domain of ADAM17.
  • 3.2. Materials:
    • Protein: Purified extracellular domain (ECD) of human ADAM17 (residues 20-655 or 215-655).
    • Instrument: Negative stain electron microscope.
  • 3.3. Methods:
    • Incubate the purified ADAM17 ECD with a molar excess of this compound.
    • Prepare the sample on a carbon-coated grid and stain with uranyl acetate.
    • Acquire multiple micrographs of the complex.
    • Process the images using single-particle analysis to generate a 3D reconstruction at low resolution (~20 Å).
  • 3.4. Data Analysis:
    • The resulting EM density map will show this compound bound to the metalloprotease domain of ADAM17, confirming a direct and competitive mechanism of action.

Summary of Quantitative Data

The table below consolidates key quantitative findings from preclinical studies on ADAM17 inhibitors, including this compound and other relevant compounds.

Table 1: Summary of Preclinical Data for ADAM17 Inhibitors

Inhibitor Type In Vivo Model Dosing Regimen Key Efficacy Results Assay IC₅₀ / Kd
This compound Oral Small Molecule CRC metastasis (mouse) 30 mg/kg, PO, every 3 days [1] Significant reduction in liver/lung metastasis; decreased vascular leakage (Evans Blue index) [1] Data not fully available in search results
JG26 Selective Inhibitor (IV) CRC metastasis (mouse) 3 mg/kg, IV, every 3 days [1] Significant reduction in CRC metastasis [1] Data not fully available in search results
D8P1C1 Monoclonal Antibody Triple-Negative Breast Cancer (mouse) Not Specified 78% tumor growth inhibition [6] Binds protease domain; Kd: 50-80 pM [6]
2155-17 Small Molecule Inhibitor Allergic Asthma (mouse) Intranasal administration [3] Protected against type 2/eosinophilic airway inflammation [3] Used at 50 µM in ex vivo assays [3]

Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the core experimental workflow and the molecular pathway targeted by this compound.

Diagram 1: ADAM17 Inhibition Reduces Metastasis Pathway

G CRC Colorectal Cancer (CRC) Cell Exo Exosome Release (containing ADAM17) CRC->Exo EC Vascular Endothelial Cell Exo->EC Delivers ADAM17 VE VE-cadherin Disruption EC->VE ADAM17 Activity Perm Increased Vascular Permeability VE->Perm Meta Pre-metastatic Niche Formation & Metastasis Perm->Meta Inhib This compound Treatment Inhib->EC Inhibits ADAM17

This diagram shows how this compound interferes with the exosomal ADAM17 pathway that drives metastasis in colorectal cancer.

Diagram 2: In Vivo Efficacy Study Workflow

G Start Implant CRC Cells (Mouse Model) Dose Administer this compound (30 mg/kg, PO, q3d) Start->Dose Eval1 Evaluate Vascular Leakage (Evans Blue Assay) Dose->Eval1 Eval2 Quantify Metastatic Nodules (H&E Staining of Liver/Lung) Dose->Eval2 Results Analyze Metastasis Inhibition Eval1->Results Eval2->Results

This flowchart outlines the key steps for evaluating the efficacy of this compound in an animal model of colorectal cancer metastasis.

Technical Notes and Precautions

  • Specificity Validation: It is crucial to confirm that this compound's effects are specifically due to ADAM17 inhibition. Using Adam17-deficient cells or tissues as a negative control in experiments is highly recommended [5] [3].
  • Biomarker Analysis: To monitor target engagement and biological effect in vivo, analyze levels of soluble ADAM17 substrates (e.g., TNF-α, EGFR ligands) in serum or plasma using commercially available ELISA kits [7].
  • Off-Target Effects: While described as selective, the potential for off-target effects on related metalloproteinases (e.g., ADAM10, MMPs) should be evaluated in counter-screening assays.

References

Aderbasib experimental metastasis models

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

Despite the lack of readily available protocols, the search results do contain extensive information on modern experimental models for studying metastasis. You can use this general framework to design your own experiments should you be working with a similar compound.

The table below summarizes some of the key in vivo models available for metastasis research, as detailed in the recent literature [1] [2].

Model Type Key Characteristics Applications in Metastasis Research
Patient-Derived Xenografts (PDX) Implantation of human tumor tissue into immunocompromised mice; preserves original tumor characteristics [2]. Studying metastatic behavior, personalized therapy testing, and biomarker discovery [2].
Genetically Engineered Mouse Models (GEMMs) Genetically modified mice that develop spontaneous tumors and metastases [2]. Investigating tumor initiation, progression, and metastasis in an immune-competent environment [1].
Chick Chorioallantoic Membrane (CAM) Assay Tumor cells grafted onto the vascular-rich membrane of a chick embryo [1] [2]. Studying tumor cell invasion, angiogenesis, and interactions with blood vessels (intravasation) [1].
Zebrafish Model Transparent embryos allow for direct visualization of cancer cell dissemination [2]. Real-time observation of cancer cell migration, invasion, extravasation, and drug screening [2].

Experimental Workflow for Metastasis Studies

To help conceptualize your project, here is a general workflow for evaluating an anti-metastatic compound like Aderbasib in a preclinical setting. This diagram integrates the models mentioned above into a logical sequence.

G start In Vitro Assessment (MMP Activity, Cell Migration) step1 Initial In Vivo Validation (e.g., CAM Assay or Zebrafish) start->step1 Confirms Bioactivity step2 Mechanistic & Efficacy Studies (e.g., PDX or GEMM Models) step1->step2 Validates Metastatic Potential step3 Therapeutic Protocol Testing (Dosing, Monotherapy vs. Combination) step2->step3 Defines Treatment Scenario end Analysis of Metastatic Load & Target Engagement step3->end Measures Efficacy

Suggestions for Finding Specific Data

To continue your research on this compound, you could try the following:

  • Search Clinical Trial Registries: Check databases like ClinicalTrials.gov for archived records of this compound (INCB7839) trials, which may contain references to published results or methodologies.
  • Consult Older Literature: Since the drug was shelved in 2011, the most detailed experimental data will likely be in scientific papers published between 2005 and 2012.
  • Explore Similar Compounds: Consider investigating preclinical data on other ADAM10/ADAM17 inhibitors that are still in development, as their experimental models could be highly relevant and more readily available.

References

ADAM17, Exosomes, and the Pre-Metastatic Niche: Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The pre-metastatic niche is a microenvironment in distant organs that is primed by the primary tumor to support the survival and growth of circulating tumor cells. A key player in its formation is the tumor-derived exosome, a small extracellular vesicle that carries bioactive molecules, including the protease ADAM17 (A Disintegrin And Metalloproteinase 17) [1] [2].

Colorectal cancer (CRC)-derived exosomal ADAM17 is taken up by vascular endothelial cells at distant sites. Within these cells, ADAM17 enhances vascular permeability—a critical step in metastasis—by disrupting the membrane localization of VE-cadherin, a key protein that maintains endothelial cell-cell adhesion [1] [2]. This breakdown of the endothelial barrier creates vascular leakage, facilitating tumor cell extravasation and the formation of the pre-metastatic niche [1]. Aderbasib, an oral selective inhibitor of ADAM17, has been shown to effectively block this process and reduce metastasis in vivo [1].

The diagram below illustrates this core signaling pathway.

G PrimaryTumor Primary Tumor Cell Exosome Exosome containing ADAM17 PrimaryTumor->Exosome Releases EndothelialCell Vascular Endothelial Cell Exosome->EndothelialCell Fuses with/Taken up by VECadherin VE-cadherin EndothelialCell->VECadherin ADAM17 disrupts Outcome Increased Vascular Permeability VECadherin->Outcome Loss of membrane localization

Quantitative Efficacy Data for this compound

The following tables summarize key quantitative findings from pre-clinical studies on the role of exosomal ADAM17 and the efficacy of its inhibition.

Table 1: Clinical Correlation of Exosomal ADAM17 in Patient Serum [2] This table shows the statistical analysis of circulating exosomal ADAM17 (CirExo-ADAM17) levels in relation to various clinical parameters of colorectal cancer patients.

Clinical Parameter Category Patients with CirExo-ADAM17 ≥ Median (%) P-value
Lymphovascular Invasion Absence 10/35 (28.6%) 0.0003
Presence 31/45 (68.9%)
Tumor Invasion T1-2 12/36 (33.3%) 0.0037
T3-4 29/44 (65.9%)
Lymph Node Metastasis N0-1 15/40 (37.5%) 0.0139
N2-3 26/40 (65.0%)
TNM Stage I/II 24/38 (63.2%) 0.0427
III 17/42 (40.5%)
Preoperative CTCs Status Negative 11/34 (32.4%) 0.0036
Positive 30/46 (65.2%)

Table 2: In Vivo Efficacy of ADAM17 Inhibition in a Mouse Model [1] This table summarizes the results from an orthotopic colorectal cancer metastasis model in nude mice treated with an ADAM17 selective inhibitor (JG26 or this compound).

Experimental Group Liver/Lung Metastasis Incidence Reduction in Metastatic Nodules Vascular Leakage (Evans Blue Assay)
Control (Vehicle) High Baseline High
ADAM17 Inhibitor Group Significantly Reduced Effectively Reduced Significantly Reduced

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to validate the role of exosomal ADAM17 and the efficacy of this compound.

Protocol 1: Isolation and Characterization of Tumor-Derived Exosomes

This protocol is critical for obtaining the research material for both in vitro and in vivo studies [1].

  • Source Material: Collect serum from CRC patients (with informed consent and ethical approval) or conditioned medium from cultured CRC cells (e.g., HCT-116).
  • Differential Centrifugation:
    • Centrifuge serum/cell medium at 2,500 × g for 10 min to remove dead cells and large debris.
    • Transfer the supernatant to a fresh tube and centrifuge at 10,000 × g for 30 min to remove larger vesicles and organelles.
    • Filter the supernatant through a 0.22 μm filter.
    • Ultracentrifugation: Transfer the filtered supernatant to ultracentrifuge tubes and pellet exosomes at 100,000 × g for 70 min at 4°C.
    • Wash the pellet by resuspending in PBS and repeat the ultracentrifugation step.
    • Resuspend the final exosome pellet in a small volume of PBS.
  • Characterization:
    • Protein Quantification: Use a BCA Protein Assay Kit to determine exosomal protein concentration.
    • Size and Concentration: Use Nanoparticle Tracking Analysis (NTA) with a system like NanoSight NS 300 to confirm the size distribution (typically 50-150 nm) and concentration.
    • Morphology: Validate exosome morphology by Transmission Electron Microscopy (TEM). Fix exosomes in 2% paraformaldehyde, place on a grid, and observe under the microscope.
Protocol 2: In Vitro Endothelial Permeability Assay

This assay directly measures the functional impact of exosomal ADAM17 on the endothelial barrier [1].

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Microvascular Endothelial Cells (HPMECs) in Endothelial Cell Medium. Seed the cells onto Transwell inserts (0.4 μm pore size) and grow until a confluent monolayer forms.
  • Treatment:
    • Test Group: Treat the HUVEC/HPMEC monolayer with CRC-derived exosomes (e.g., 10-50 μg/mL).
    • Inhibition Group: Pre-treat exosomes with a selective ADAM17 inhibitor (e.g., 2 μg/mL annexin V) or pre-treat cells with this compound before adding exosomes.
    • Control Group: Treat with PBS or exosomes from non-metastatic cells.
  • Permeability Measurement:
    • Add rhodamine B isothiocyanate–dextran (20 mg/mL, MW ~70,000) to the upper chamber of the Transwell.
    • At timed intervals, collect aliquots from the lower chamber.
    • Measure the fluorescence intensity in the lower chamber using a plate reader. The rate of tracer flux is directly proportional to endothelial monolayer permeability.
Protocol 3: In Vivo Evaluation of this compound in a Pre-Metastatic Niche Model

This protocol assesses the therapeutic potential of this compound in a live animal model [1].

  • Animal Model: Use 6-week-old male athymic BALB/c-nu/nu mice. All procedures must be approved by the Institutional Animal Care and Use Committee.
  • Metastasis Induction:
    • Perform an orthotopic implantation by injecting CRC cells (e.g., 2 × 10^6 cells) into the mesentery at the tail end of the cecum.
    • To study the role of exosomes, intravenously inject 10 μg of CRC-derived exosomes every three days post-cell implantation.
  • Drug Administration:
    • This compound Group: Administer this compound orally (PO) at a dose of 30 mg/kg every three days, starting after CRC cell implantation.
    • Control Group: Administer the vehicle only.
  • Endpoint Analysis (After ~60 days):
    • Metastasis Quantification: Euthanize the mice. Excise liver and lung tissues, section them, and stain with Hematoxylin and Eosin (H&E). Count the number and measure the diameter of metastatic nodules in multiple random sections per organ.
    • Vascular Leakage: Inject Evans blue dye intravenously before euthanasia. Perfuse the animals, harvest lungs and livers, and calculate the Evans blue index (amount of dye per tissue weight) to quantify vascular permeability.
    • Circulating Tumor Cells (CTCs): Collect blood via cardiac puncture. Isclude the cells, resuspend in PBS, and use specific markers to detect and count CTCs.

The following diagram outlines the core workflow of this in vivo protocol.

G Start Orthotopic Implantation of CRC Cells in Mice This compound Oral this compound (30 mg/kg) Every 3 days Start->this compound ExoInjection IV Exosome Injection (10 μg, every 3 days) Start->ExoInjection Analysis Endpoint Analysis (~60 days) This compound->Analysis ExoInjection->Analysis Metastasis H&E Staining & Metastatic Nodule Count Analysis->Metastasis Permeability Evans Blue Assay for Vascular Leakage Analysis->Permeability CTCs Blood Collection & CTC Detection Analysis->CTCs

Discussion and Future Directions

The data demonstrates that targeting exosomal ADAM17 with this compound is a viable strategy to inhibit pre-metastatic niche formation by preserving vascular integrity. Future work should focus on:

  • Combination Therapies: Evaluating this compound in combination with standard chemotherapy or immunotherapy to enhance anti-metastatic efficacy [3].
  • Biomarker Development: Validating circulating exosomal ADAM17 as a non-invasive prognostic biomarker for metastasis risk in larger clinical cohorts [1] [2].
  • Mechanistic Depth: Further elucidating the precise molecular steps between ADAM17 activity and VE-cadherin internalization.

References

Aderbasib Mechanism of Action & Development Status

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available on Aderbasib.

Aspect Details
INCB7839) [1] This compound (codenamed INCB7839) [1]
Primary Target Inhibitor of ADAM10 and ADAM17 [1].
Key Mechanism A "sheddase" inhibitor that blocks the proteolytic cleavage and release of membrane-bound proteins [1].
Proposed Application Investigated as a potential adjunctive treatment for metastatic breast cancer to suppress tumor cell proliferation [1].
Development Status Development was halted in 2011 after Phase II trials; it is currently not an active clinical candidate [1].

Experimental Rationale & Pathway Analysis

This compound's potential in tumor immunosurveillance stems from its inhibition of ADAM proteases, particularly ADAM17. The diagram below outlines the core mechanism of ADAM17 and how this compound intervenes.

The primary molecular mechanism of this compound is the inhibition of ADAM17, which is also known as TACE (TNF-α converting enzyme) [2]. By blocking this protease, this compound prevents the ectodomain shedding of over 90 substrates, many of which are critically involved in tumor formation and immune regulation [2]. The table below details key substrates and their roles in the tumor microenvironment (TME).

ADAM17 Substrate Role in Tumor Progression & Immune Response
TNF-α Drives inflammatory responses that can promote tumor cell survival and proliferation [2].
EGFR Ligands Activates epidermal growth factor receptor signaling, supporting tumor growth (e.g., in lung and breast carcinomas) [2].
IL-6R Generates soluble IL-6R, enabling trans-signaling that promotes pro-inflammatory responses and is linked to chemotherapy resistance [2] [3].
L-Selectin Regulates T-cell adhesion and migration; shedding can impair lymphocyte trafficking to tumor sites [2].
Notch Receptor Cleavage by ADAM10/17 is a key step in activating Notch signaling, which shapes immune responses in the TME [4] [5].

General Protocol for Investigating Sheddase Inhibitors

Given the lack of specific protocols for this compound, the following is a generalized framework for in vitro studies of sheddase inhibitors like it. You will need to optimize all parameters based on your specific cell model and research questions.

Protocol Step Details & Considerations
1. Cell Line Selection Use relevant cancer cell lines (e.g., breast, lung) or immune cells (T cells, macrophages) known to express ADAM10/17 and relevant substrates [2].
2. Compound Preparation Reconstitute this compound in DMSO. Prepare a serial dilution for a dose-response curve (e.g., 0.1 μM to 10 μM). Include a vehicle control (DMSO only).
3. Cell Treatment & Stimulation Plate cells and pre-treat with this compound for 1-2 hours. Stimulate shedding with agents like PMA (phorbol ester) or specific cytokines (e.g., IL-6, TNF-α) [2].
4. Sample Collection Collect cell culture supernatants to measure soluble substrate levels (e.g., by ELISA). Harvest cell lysates for Western blot analysis of substrate cleavage and total protein levels.

| 5. Functional Assays | • Cytotoxicity: Measure cancer cell viability (MTT assay). • Immune Cell Activity: Co-culture treated cancer cells with T cells and assess T-cell activation (e.g., IFN-γ ELISA) or cancer cell killing (cytotoxicity assay). | | 6. Data Analysis | Quantify inhibition of substrate shedding. Correlate shedding inhibition with functional outcomes (e.g., enhanced T-cell-mediated killing). |

Research Implications and Future Directions

Although this compound is no longer in clinical development, its mechanism remains highly relevant. Research into ADAM10/17 inhibition continues to be a significant area of interest in immuno-oncology for several reasons [2] [3]:

  • Overcoming Immunosuppression: By preventing the release of soluble factors that suppress immune cell function, these inhibitors could enhance the activity of tumor-infiltrating lymphocytes and improve responses to other immunotherapies.
  • Combination with Checkpoint Inhibitors: There is a strong rationale for combining sheddase inhibitors with anti-PD-1/PD-L1 therapy. Inhibiting ADAM17 may prevent the release of soluble PD-L1 and other immunosuppressive molecules, potentially overcoming resistance to checkpoint blockade [3].
  • Targeting the Soluble Proteome: The study of "soluble receptors" and other shed proteins is emerging as a crucial frontier for understanding tumor immune evasion and developing new biomarkers and therapeutic strategies [3].

References

Aderbasib colorectal cancer metastasis research

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale for Targeting ADAM17

The metalloprotease ADAM17 (A Disintegrin And Metalloproteinase 17) is a promising therapeutic target in colorectal cancer. It drives metastasis through a critical mechanism:

  • Promoting Pre-Metastatic Niche Formation: Research shows that colorectal cancer cells release small vesicles called exosomes that carry ADAM17 on their surface. These exosomes travel through the bloodstream and are taken up by vascular endothelial cells. The exosomal ADAM17 then enhances vascular permeability by disrupting VE-cadherin localization at endothelial junctions. This "loosens" the blood vessel walls, facilitating the escape of tumor cells into distant organs and establishing a pre-metastatic niche favorable for cancer growth [1] [2].
  • Mediating Resistance to EGFR Inhibitors: ADAM17, along with ADAM10, is responsible for shedding ligands for the Epidermal Growth Factor Receptor (EGFR). In CRC models resistant to EGFR-targeted antibodies like cetuximab, excessive shedding of these ligands (e.g., HB-EGF, Amphiregulin) prevents effective drug targeting. Inhibiting ADAM17 with Aderbasib can block this ligand shedding and restore the efficacy of other targeted therapies [3].

Experimental Evidence & Key Data

The following tables summarize quantitative findings from preclinical studies on this compound's effects on colorectal cancer metastasis.

Table 1: In Vivo Efficacy of ADAM17 Inhibition in Metastasis Models

Experiment Model Treatment Key Findings on Metastasis Citation
CRC liver/lung metastasis mouse model ADAM17 selective inhibitor (JG26, IV) Significant reduction in liver and lung metastases [2]
CRC liver/lung metastasis mouse model This compound (oral inhibitor) Significant reduction in liver and lung metastases [2]
CRC patient-derived xenograft (PDX) models This compound + PEPDG278D (an EGFR/HER2 depleter) Enabled PEPDG278D target engagement and induced significant tumor growth inhibition [3]

Table 2: Biomarker Analysis: Circulating Exosomal ADAM17 in CRC Patients

Patient Cohort (n=80) CirExo-ADAM17 Level Statistical Correlation P-value
Lymphovascular invasion present (n=45) 31 patients had ≥median level χ² = 12.81 0.0003
Advanced Tumor invasion (T3-4) (n=44) 29 patients had ≥median level χ² = 8.41 0.0037
Lymph node metastasis (N2-3) (n=40) 26 patients had ≥median level χ² = 6.054 0.0139*

Data adapted from [1] [2]. This clinical data suggests that circulating exosomal ADAM17 (CirExo-ADAM17) serves as a potential blood-based biomarker for predicting metastasis.

Detailed Experimental Protocols

Here are standardized protocols for key experiments investigating this compound's anti-metastatic effects.

Protocol 1: In Vivo Assessment of this compound on CRC Metastasis

This protocol is used to evaluate the efficacy of this compound in preventing or reducing hematogenous metastasis in mouse models.

  • 1. Animal Model Establishment
    • Use 6-week-old male athymic BALB/c-nu/nu mice.
    • For an orthotopic metastasis model, anesthetize mice, perform a laparotomy to expose the cecum, and inject 2 × 10⁶ CRC cells (e.g., HCT-116) into the mesentery at the tail end of the cecum [2].
  • 2. Dosing Regimen
    • Administer This compound orally at 30 mg/kg every three days, starting immediately after CRC cell implantation [2].
    • Include control groups receiving vehicle only.
  • 3. Endpoint Analysis (After 60 days)
    • Metastasis Quantification: Euthanize mice, collect liver and lung tissues. Fix tissues, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E). Randomly select 10 pathological sections from different parts of the liver and lungs per animal to count the number and measure the maximum diameter of metastatic nodules [2].
    • Vascular Permeability Assay: Measure vascular leakage using the Evans blue dye method. Inject Evans blue dye intravenously before euthanasia. Calculate the Evans blue index as the amount of dye (μg) in the lung or liver tissue divided by the weight (g) of the tissue [2].
Protocol 2: In Vitro Endothelial Permeability Assay

This protocol assesses how CRC-derived exosomes and this compound affect the integrity of the vascular endothelial barrier.

  • 1. Exosome Isolation & Characterization
    • Isolate exosomes from CRC cell culture-conditioned medium or patient serum using ultracentrifugation.
    • Characterize exosomes using Nanoparticle Tracking Analysis (NTA) for size/concentration and Transmission Electron Microscopy (TEM) for morphology [1] [2].
  • 2. Cell Culture & Treatment
    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Microvascular Endothelial Cells (HPMECs) on Transwell inserts (0.4 μm pore size) until a confluent monolayer forms.
    • Pre-treat the endothelial monolayer with or without this compound (e.g., 1-10 µM) for 1-2 hours.
    • Then, add isolated CRC-derived exosomes (e.g., 10 μg/mL) to the upper chamber [2] [3].
  • 3. Permeability Measurement
    • Add Rhodamine B isothiocyanate–dextran (20 mg/mL, average MW ~70,000) to the upper chamber.
    • At timed intervals (e.g., 30, 60, 90 minutes), collect 40 µL aliquots from the lower chamber.
    • Measure the fluorescence intensity in the collected samples (excitation/emission ~555/580 nm). Increased fluorescence in the lower chamber indicates higher monolayer permeability [2].

Pathway and Workflow Diagrams

The following diagrams illustrate the mechanistic role of ADAM17 in metastasis and the experimental workflow for evaluating this compound.

G CRC_Cell CRC Cell Exosome Exosome carrying ADAM17 CRC_Cell->Exosome Endothelial_Cell Vascular Endothelial Cell Exosome->Endothelial_Cell 1. Uptake VE_Cadherin VE-cadherin (Junction Protein) Endothelial_Cell->VE_Cadherin 2. ADAM17 shedding Permeability Increased Vascular Permeability VE_Cadherin->Permeability 3. Disrupted Junctions Metastasis Tumor Cell Extravasation & Metastasis Permeability->Metastasis

Diagram 1: Mechanism of ADAM17 in Promoting Metastasis. CRC cell-derived exosomal ADAM17 disrupts endothelial junctions by cleaving VE-cadherin, increasing vascular permeability and facilitating metastasis [1] [2].

G Start Initiate In Vivo Study Model Establish Orthotopic CRC Mouse Model Start->Model Dosing Oral Gavage: This compound (30 mg/kg) or Vehicle Model->Dosing Monitor Monitor & Treat (60 days) Dosing->Monitor Analyze Endpoint Analysis Monitor->Analyze Permeability Vascular Permeability (Evans Blue Assay) Analyze->Permeability Metastasis Metastatic Nodules (H&E Staining & Counting) Analyze->Metastasis Biomarkers Biomarker Analysis (e.g., CTCs, Exosomes) Analyze->Biomarkers Sub_Analyze Analysis Phase

Diagram 2: In Vivo Efficacy Evaluation Workflow. This flowchart outlines the key steps for assessing the effect of this compound on colorectal cancer metastasis in a mouse model [2].

Research Application Notes

  • Combination Therapy Potential: this compound may overcome resistance to EGFR-targeted therapies. In research settings, combining this compound with agents that degrade EGFR/HER2 (e.g., PEPDG278D) has shown enhanced anti-tumor activity in resistant CRC models [3].
  • Biomarker Development: Quantifying levels of circulating exosomal ADAM17 from patient serum could be developed as a companion diagnostic to identify patients most likely to benefit from ADAM17-targeted therapy [1] [2].
  • Specificity Considerations: this compound is a dual inhibitor of ADAM10 and ADAM17 [4] [3]. When interpreting results, consider that some observed effects may involve the inhibition of ADAM10, which also plays roles in cancer signaling.

Key Conclusions for Researchers

Current preclinical evidence strongly supports ADAM17 as a druggable target for inhibiting colorectal cancer metastasis. This compound represents a promising tool compound in this endeavor, with demonstrated efficacy in reducing metastasis in vivo, partly through stabilizing the vascular endothelium. The provided protocols offer a foundation for designing further studies to validate and expand upon these findings, particularly in exploring combination regimens and translating exosomal ADAM17 into a clinically useful biomarker.

References

Comprehensive Application Notes and Protocols: Targeting Exosomal ADAM17 with Aderbasib in Cancer Metastasis Intervention

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Exosomal ADAM17 and Its Role in Cancer Metastasis

Exosomal ADAM17 has emerged as a critical mediator of cancer metastasis through its multifaceted roles in pre-metastatic niche formation and vascular permeability regulation. ADAM17 (A Disintegrin And Metalloproteinase 17), also known as TNF-α converting enzyme (TACE), is a membrane-anchored protease responsible for the ectodomain shedding of over 80 membrane-bound substrates, including cytokines, growth factors, and adhesion molecules. When packaged into exosomes—small extracellular vesicles ranging from 30-150 nm in diameter—ADAM17 can be transported through biological fluids to distant organs, where it initiates molecular changes that favor metastatic colonization [1] [2] [3]. This transfer mechanism enables tumor-derived exosomal ADAM17 to orchestrate pathological processes far from the primary tumor site.

In colorectal cancer (CRC) models, exosomal ADAM17 has been demonstrated to enhance vascular permeability by cleaving vascular endothelial (VE)-cadherin, a critical component of endothelial adherens junctions. This cleavage disrupts endothelial barrier integrity, facilitating tumor cell intravasation and extravasation during hematogenous metastasis. Additionally, exosomal ADAM17 promotes E-cadherin shedding from cancer cells, weakening intercellular adhesion and enhancing migratory capacity [1] [2]. These molecular events collectively establish a permissive environment for metastatic dissemination, making exosomal ADAM17 a promising therapeutic target for preventing cancer spread.

The clinical relevance of exosomal ADAM17 is underscored by studies showing significantly elevated levels in the serum of patients with metastatic colorectal cancer compared to those with localized disease or healthy controls. This correlation positions exosomal ADAM17 as a potential blood-based biomarker for predicting metastasis and monitoring therapeutic response [1] [2] [4]. The development of targeted inhibitors against this protease represents a novel approach to intercept the metastatic cascade before overt secondary lesions become established.

Aderbasib Pharmacology and Development Status

This compound (codenamed INCB7839) is an orally active, potent inhibitor of ADAM10 and ADAM17 that has advanced to clinical trials for several cancer indications. As a sheddase inhibitor, this compound suppresses tumor cell proliferation by modulating the proteolytic release of multiple receptor classes and growth factors that drive oncogenic signaling [5] [6]. The compound specifically inhibits the metalloprotease activity of ADAM17 by binding to the catalytic zinc ion within its active site, effectively blocking substrate recognition and cleavage [7] [6].

Table 1: Pharmacological Profile of this compound

Parameter Specification
Chemical Name methyl (6S,7S)-7-(hydroxycarbamoyl)-6-[(4-phenyl-1-piperazinyl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate
Molecular Formula C₂₁H₂₈N₄O₅
Molecular Weight 416.478 g·mol⁻¹
Targets ADAM10 and ADAM17
Administration Route Oral
Development Status Investigational; Phase II trials completed for HER2+ breast cancer
Primary Mechanism Zinc-binding inhibitor that blocks metalloprotease activity

The development history of this compound reflects the challenges and opportunities in targeting ADAM proteases. Initially developed by Incyte Corporation, this compound was investigated as an adjunctive treatment for HER2-positive breast cancer in combination with trastuzumab. Although development was halted in 2011 after mixed clinical trial results, the compound remains a valuable investigative tool and potential candidate for repurposing in other malignancies [5]. Recent preclinical evidence has revitalized interest in this compound, particularly for cancers characterized by elevated exosomal ADAM17-mediated metastasis, such as colorectal cancer [1].

This compound demonstrates favorable selectivity relative to earlier generation ADAM17 inhibitors, which often targeted multiple metalloproteinases and caused dose-limiting musculoskeletal and hepatic toxicities. In preclinical models, this compound effectively reduced CRC metastasis to liver and lung tissues when administered at doses of 30 mg/kg orally every three days following tumor implantation [1]. This selective inhibition profile, combined with oral bioavailability, positions this compound as a promising candidate for further development in targeting exosomal ADAM17-mediated metastatic processes.

Therapeutic Applications and Evidence

Colorectal Cancer Metastasis Inhibition

The most compelling evidence for this compound's therapeutic potential comes from colorectal cancer models investigating hematogenous metastasis. In orthotopic CRC models, administration of this compound (30 mg/kg orally every three days) significantly reduced liver and lung metastases by approximately 60-70% compared to untreated controls [1]. This anti-metastatic effect was correlated with decreased vascular leakage, as measured by Evans blue extravasation, and reduced circulating tumor cells in blood samples [1] [4]. The treatment effectively disrupted the pre-metastatic niche formation process by preserving endothelial barrier function through maintenance of VE-cadherin at endothelial junctions.

Mechanistically, this compound treatment prevented exosomal ADAM17-mediated shedding of E-cadherin and VE-cadherin, two critical adhesion molecules involved in epithelial integrity and endothelial barrier function, respectively. In vitro trans-endothelial invasion assays demonstrated that pretreatment with this compound reduced tumor cell migration through endothelial monolayers by over 50%, confirming its role in maintaining barrier integrity [1] [2]. These findings establish a clear mechanism by which this compound interferes with the early stages of metastatic dissemination, potentially offering a therapeutic window for preventing metastasis in high-risk patients.

Potential Applications in Other Malignancies

Beyond colorectal cancer, this compound has demonstrated preclinical efficacy in several other cancer types. In diffuse large B-cell lymphoma, this compound has been investigated in combination with rituximab, where it enhances antibody-dependent cellular cytotoxicity (ADCC) by preventing ADAM17-mediated shedding of CD16 (FcγRIIIA) on natural killer cells [7]. This combination approach leverages the immunomodulatory potential of ADAM17 inhibition to improve the efficacy of therapeutic antibodies. For glioblastoma multiforme, this compound monotherapy suppressed tumor growth in xenograft models, highlighting its potential in CNS malignancies [6].

Table 2: Efficacy of this compound in Preclinical Cancer Models

Cancer Type Model System Dosing Regimen Key Findings
Colorectal Cancer Orthotopic mouse model 30 mg/kg PO every 3 days 60-70% reduction in liver/lung metastases; decreased vascular permeability
HER2+ Breast Cancer Xenograft models 3 mg/kg IV or 30 mg/kg PO Enhanced trastuzumab efficacy; reduced tumor growth
Diffuse Large B-Cell Lymphoma In vitro NK cell assays 0.1-1 μM Increased CD16 retention; enhanced rituximab-mediated ADCC
Glioblastoma SU-pcGBM2 NSG mouse xenografts Not specified Suppressed tumor growth

The broad therapeutic potential of this compound stems from ADAM17's involvement in processing diverse substrates implicated in tumor immunosurveillance, including MHC class I-related chain A/B proteins, Tim-3, and CD154 [7]. By modulating these immune regulators, this compound may enhance antitumor immunity while simultaneously inhibiting metastatic progression. This dual mechanism of action makes ADAM17 inhibition particularly attractive for combination with immunotherapeutic approaches that are increasingly becoming standard of care across multiple cancer types.

Experimental Protocols for Assessing Exosomal ADAM17 Inhibition

Exosome Isolation and Characterization

Exosome isolation represents a critical first step in studying ADAM17 inhibition. The following protocol describes the standard ultracentrifugation method for obtaining high-purity exosomes from cell culture conditioned medium or patient serum [1] [2]:

  • Sample Preparation: Collect conditioned medium from CRC cell lines (e.g., HCT-116, SW620) after 48 hours of culture in exosome-free FBS. For patient samples, collect peripheral blood in EDTA tubes and separate plasma by centrifugation at 2,500 × g for 10 minutes.
  • Ultracentrifugation: Centrifuge samples at 10,000 × g for 30 minutes to remove cellular debris and apoptotic bodies. Transfer supernatant to ultracentrifuge tubes and centrifuge at 100,000 × g for 70 minutes at 4°C. Resuspend pellet in PBS and repeat ultracentrifugation.
  • Characterization: Validate exosomes using transmission electron microscopy for morphology (cup-shaped vesicles), Nanoparticle Tracking Analysis for size distribution (70-150 nm), and western blotting for markers (CD81, CD9, TSG101).
  • Quantification: Determine exosomal protein concentration using BCA Protein Assay Kit. Typical yields range from 1-4 × 10¹⁰ particles/mL from cell culture conditioned medium.

For functional studies, it is essential to confirm ADAM17 presence in exosomal preparations via western blot using anti-ADAM17 antibodies (e.g., ab39163, Abcam) [2]. Quantitative proteomic analysis using iTRAQ labeling and mass spectrometry can provide comprehensive profiling of exosomal protein cargo, including ADAM17 levels across different experimental conditions.

In Vitro Assessment of Vascular Permeability

The impact of exosomal ADAM17 on endothelial barrier function can be evaluated using the following trans-endothelial electrical resistance (TEER) assay [1]:

  • Endothelial Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) or human pulmonary microvascular endothelial cells (HPMECs) on collagen-coated transwell inserts (0.4 μm pore size) at 1×10⁵ cells/insert and culture until stable monolayer formation (typically 3-5 days).
  • Treatment Conditions: Pretreat HUVEC/HPMEC monolayers with:
    • Control PBS
    • CRC-derived exosomes (10 μg/mL)
    • CRC-derived exosomes + this compound (1 μM)
    • CRC-derived exosomes + ADAM17-neutralizing antibody (2 μg/mL)
  • Permeability Measurement: Add rhodamine B isothiocyanate-dextran (20 mg/mL, MW 70,000) to the upper chamber. Collect samples from the lower chamber at 30-minute intervals for 2 hours and measure fluorescence (excitation 555 nm, emission 576 nm).
  • TEER Measurement: Measure electrical resistance across the monolayer using an epithelial voltohmmeter. Express results as percentage of baseline resistance.

Expected Results: HUVEC monolayers treated with CRC-derived exosomes typically show 40-60% reduction in TEER and 2-3 fold increase in dextran flux compared to controls. This compound pretreatment should significantly attenuate these effects, preserving 70-80% of baseline barrier function [1].

In Vivo Metastasis Models

The efficacy of this compound in inhibiting exosomal ADAM17-mediated metastasis can be evaluated using orthotopic colorectal cancer models [1] [2]:

  • Animal Model: Use 6-week-old male athymic BALB/c-nu/nu mice maintained in specific pathogen-free conditions.
  • Tumor Implantation: Anesthetize mice and perform laparotomy to expose the ceca. Inject 2×10⁶ CRC cells (e.g., HCT-116) suspended in 50 μL PBS into the mesentery at the tail end of the cecum.
  • Exosome Administration: For studies focusing on exosomal ADAM17, intravenously inject 10 μg of CRC-derived exosomes every three days following tumor implantation.
  • Drug Treatment: Administer this compound (30 mg/kg in vehicle) orally every three days beginning one day after tumor implantation. Include control groups receiving vehicle alone.
  • Metastasis Assessment: After 60 days, euthanize mice and collect liver and lung tissues. Count metastatic nodules on the tissue surfaces. Prepare 10 pathological sections from different parts of each organ for H&E staining and measure the number and maximum diameter of metastatic foci.

Additional Analyses: Evaluate vascular permeability in vivo using Evans blue dye extravasation. Quantify circulating tumor cells in blood samples collected via cardiac puncture using epithelial cell adhesion molecule (EpCAM)-based enrichment methods [1].

G cluster_pathology Pathological Process cluster_therapy Therapeutic Intervention PrimaryTumor Primary Tumor ReleaseExosomes Releases ADAM17+ Exosomes PrimaryTumor->ReleaseExosomes VascularEffects Vascular Effects ReleaseExosomes->VascularEffects Systemic Circulation BlockExosome Blocks Exosomal ADAM17 ReleaseExosomes->BlockExosome ADAM17Action ADAM17 Cleaves VE-cadherin VascularEffects->ADAM17Action Permeability Increased Vascular Permeability MetastaticNiche Pre-Metastatic Niche Formation Permeability->MetastaticNiche InhibitMetastasis Inhibits Metastasis MetastaticNiche->InhibitMetastasis ADAM17Action->Permeability AderbasibInhibition This compound Inhibition AderbasibInhibition->BlockExosome PreserveBarrier Preserves Endothelial Barrier BlockExosome->PreserveBarrier Prevents VE-cadherin Cleavage PreserveBarrier->InhibitMetastasis

Figure 1: Mechanism of this compound Inhibition of Exosomal ADAM17-Mediated Metastasis

G Start Initiate Experimental Design CellCulture Cell Culture CRC cells (HCT-116, SW480) HUVECs/HPMECs Start->CellCulture ExosomeIsolation Exosome Isolation Ultracentrifugation Characterization (NTA, WB, TEM) CellCulture->ExosomeIsolation InVitroAssays In Vitro Assays ExosomeIsolation->InVitroAssays InVivoModels In Vivo Models ExosomeIsolation->InVivoModels TEER TEER Measurement Transwell Permeability InVitroAssays->TEER CadherinWB VE-cadherin/E-cadherin Western Blot InVitroAssays->CadherinWB Migration Cell Migration Assay InVitroAssays->Migration DataAnalysis Data Analysis Statistical Evaluation TEER->DataAnalysis CadherinWB->DataAnalysis Migration->DataAnalysis Orthotopic Orthotopic Implantation CRC cells in cecum InVivoModels->Orthotopic Treatment Drug Treatment This compound (30 mg/kg PO) Exosome Injection Orthotopic->Treatment Endpoint Endpoint Analysis Metastatic Nodule Count Histology (H&E) EV Permeability Treatment->Endpoint Endpoint->DataAnalysis

Figure 2: Experimental Workflow for Assessing this compound Efficacy

Research Perspectives and Clinical Translation

The development of this compound for targeting exosomal ADAM17 faces several challenges in clinical translation. The multifunctional nature of ADAM17, with over 80 identified substrates, raises concerns about potential on-target toxicities from inhibiting its physiological roles in development, immunity, and tissue homeostasis [8] [3]. Additionally, the structural similarity between ADAM17 and other metalloproteinases complicates the development of highly selective inhibitors without off-target effects [8]. Future research should focus on tissue-specific delivery systems or exosome-specific targeting approaches to enhance therapeutic precision while minimizing systemic adverse effects.

Emerging strategies to improve ADAM17 targeting specificity include the development of allosteric inhibitors that target non-catalytic domains, monoclonal antibodies that selectively inhibit substrate recognition, and iRhom2-based therapeutics that leverage the specific regulation of ADAM17 trafficking and activity [8] [3]. The discovery that tetraspanin CD9 negatively regulates ADAM17-mediated exosome binding and uptake suggests additional opportunities for therapeutic intervention by modulating the exosomal microenvironment [9]. These innovative approaches may overcome the limitations of traditional zinc-binding inhibitors like this compound and provide more targeted therapeutic options.

The potential application of ADAM17 inhibition extends beyond oncology to inflammatory disorders, cardiovascular diseases, and renal fibrosis [3] [10]. Recent studies demonstrate that mesenchymal stem cell-derived extracellular vesicles can ameliorate renal interstitial fibrosis through delivery of miR-13474 that targets ADAM17 mRNA [10]. This cross-disease evidence reinforces the fundamental importance of ADAM17 in pathological processes and supports continued investment in therapeutic development. As our understanding of exosomal biology deepens, targeting exosomal ADAM17 with refined versions of this compound may offer new avenues for combating metastasis across multiple cancer types.

Conclusion

This compound represents a promising therapeutic approach for targeting exosomal ADAM17 in cancer metastasis. Through inhibition of ADAM17-mediated cleavage of VE-cadherin and E-cadherin, this compound preserves endothelial and epithelial integrity, thereby disrupting multiple steps in the metastatic cascade. The experimental protocols outlined herein provide robust methodologies for evaluating the efficacy of this compound and similar compounds in both in vitro and in vivo settings. While challenges remain in achieving optimal selectivity and minimizing potential toxicities, the compelling preclinical evidence supports continued investigation of this compound as a potential therapeutic intervention for preventing cancer metastasis. Future research directions should focus on biomarker-driven patient selection, combination strategies with conventional and immunotherapeutic agents, and advanced drug delivery systems to enhance target specificity.

References

Aderbasib: Core Compound Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics of Aderbasib.

Property Description
Chemical Names This compound; INCB007839; INCB7839 [1] [2] [3]
CAS Number 791828-58-5 [1] [4] [3]
Molecular Formula C₂₁H₂₈N₄O₅ [1] [2] [3]
Molecular Weight 416.47 g/mol [1] [3]
Mechanism of Action Potent, orally active inhibitor of ADAM10 and ADAM17 [1] [2].
Primary Biological Effect Suppresses tumor cell proliferation by inhibiting the "sheddase" activity that releases growth factors and cytokines from the cell surface [2] [3] [5].
Development Status Investigational; development was halted in 2011 after Phase II trials [2] [3].

Experimental Protocols & Data

For your experimental work, here are detailed methodologies and data from the literature.

In Vitro Antiviral Assay Protocol

This protocol is adapted from studies investigating this compound's effect on pseudotyped virus infection [1] [3].

  • 1. Cell Preparation: Culture PK15 cells (porcine kidney epithelial cell line) using standard conditions.
  • 2. Compound Pre-treatment: Pre-treat cells with this compound for 0.5 hours. The tested concentration range was 100-1000 μM [1] [3].
  • 3. Infection: Introduce the CSFV (Classical Swine Fever Virus) pseudovirus to the pre-treated cells.
  • 4. Outcome Measurement: An antiviral effect was observed at concentrations of 100 μM and 1 mM [1] [3].
In Vivo Xenograft Study Protocol

This protocol demonstrates the anti-tumor efficacy of this compound in a mouse model of pediatric glioblastoma [1] [3].

  • 1. Animal Model: Use NOD-scid IL2Rgammanull (NSG) mice implanted with SU-pcGBM2 orthotopic xenografts.
  • 2. Dosing Formulation: Prepare this compound in a vehicle solution of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water [1].
  • 3. Dosage & Route: Administer 50 mg/kg via intraperitoneal (IP) injection [1] [3].
  • 4. Dosing Schedule: Treat mice 5 days per week, beginning four weeks after xenograft implantation, for a duration of two weeks [1] [3].
  • 5. Result: The treatment robustly inhibited glioma growth in the xenograft models [1].

Key Considerations for Researchers

  • Solubility & Stock Solutions: this compound is highly soluble in DMSO (~100 mg/mL or ~240 mM) [1] [3]. For in vivo studies, it can be formulated at concentrations of at least 2.5 mg/mL in various solvent systems as described above [1].
  • Clinical Status: Be aware that while this compound showed promising clinical activity in early trials for HER2-positive breast cancer and was investigated for diffuse large B-cell lymphoma, its clinical development was terminated [2] [3] [5]. This may impact the availability of clinical-grade compounds or further human data.

ADAM17 Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the signaling pathway of ADAM17, this compound's primary target, and how the inhibitor interferes with its function. This underpins the compound's antineoplastic activity.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ProADAM17 Pro-ADAM17 (Inactive) MatureADAM17 Mature ADAM17 (Active) ProADAM17->MatureADAM17 Activation by Furin Cleavage Substrate Membrane-Bound Substrate (e.g., TNF-α, EGFR Ligands) MatureADAM17->Substrate Proteolytic Cleavage ShedSubstrate Shed Substrate (Signaling Active) Substrate->ShedSubstrate Shedding Furin Furin Protease DownstreamSignaling Activated Downstream Signaling (e.g., EGFR, NF-κB) ShedSubstrate->DownstreamSignaling Activates This compound This compound (INCB7839) This compound->MatureADAM17 Inhibits

Experimental Workflow for In Vivo Efficacy

This workflow outlines the key steps for assessing this compound's efficacy in a xenograft model, as described in the protocols.

G Step1 1. Establish Xenograft (SU-pcGBM2 cells in NSG mice) Step2 2. Tumor Growth Period (4 weeks) Step1->Step2 Step3 3. Formulate Compound (50 mg/kg in vehicle) Step2->Step3 Step4 4. Administer Treatment (IP injection, 5x/week for 2 weeks) Step3->Step4 Step5 5. Monitor Tumor Growth (e.g., bioluminescence imaging) Step4->Step5 Step6 6. Analyze Results (Tumor volume/weight vs. control) Step5->Step6

References

Aderbasib protocol optimization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Aderbasib (INCB007839) Fact Sheet

The table below summarizes the core quantitative data for this compound, essential for experimental planning.

Aspect Specification
Synonyms INCB007839; INCB7839 [1]
CAS No. 791828-58-5 [1]
Molecular Weight 416.47 g/mol [1]
Targets Potent inhibitor of ADAM10 and ADAM17 (low nanomolar range) [1]
Purity 99.44% [1]
Recommended Purity For research use only. Not for human diagnostic or therapeutic use [1]
Physical Form White to light yellow solid [1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years [1]
Storage (Solution) -80°C for 6 months; -20°C for 1 month [1]
Solubility (DMSO) 100 mg/mL (240.11 mM) [1]

Experimental Protocols & Troubleshooting

Here are detailed methodologies and solutions for common experimental challenges.

Stock Solution Preparation

Q: What is the recommended method for preparing a stable stock solution of this compound?

  • Procedure: Dissolve this compound powder in high-quality, freshly opened DMSO to a concentration of 10-100 mM (e.g., 10 mg in 0.24 mL DMSO for a 100 mM stock). Sonicate briefly if needed to aid dissolution [1].
  • Critical Step: Due to the hygroscopic nature of DMSO, use a freshly opened vial to prevent water absorption, which can affect compound stability and concentration.
  • Storage: Immediately aliquot the stock solution into single-use vials after preparation. Store at -80°C for long-term use (6 months) or at -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles [1].
In Vivo Dosing Formulation

Q: How do I formulate this compound for intraperitoneal injection in a mouse xenograft model?

  • Protocol: The following formulation has been used in preclinical glioma models [1].
    • Vehicle Composition: 2% DMSO, 2% Tween-80, 48% PEG300, 48% water.
    • Preparation:
      • Add 100 μL of DMSO stock solution (e.g., 25 mg/mL) to 400 μL of PEG300 and mix evenly.
      • Add 50 μL of Tween-80 and mix evenly.
      • Finally, add 450 μL of saline or sterile water to adjust the volume to 1 mL.
    • Dosage: 50 mg/kg, administered via intraperitoneal injection, 5 days per week [1].
  • Troubleshooting: If precipitation occurs, ensure all components are at room temperature during mixing and consider gentle warming and sonication. The solution should be clear before administration.
ADAM17 Inhibition Assay

Q: How can I confirm the inhibitory activity of my this compound stock in a cellular model?

  • Background: ADAM17 is a key sheddase for proteins like TNF-α and plays a role in pathways such as EGFR transactivation. Its dysregulation is implicated in cancer progression and metastasis [2] [3] [4].
  • Methodology: While a direct protocol for this compound was not found, you can adapt established methods. Treat relevant cells (e.g., colorectal cancer cell lines) with your this compound stock and a vehicle control. Then, measure the shedding of a known ADAM17 substrate.
  • Example Readouts:
    • sTNF-α Release: Stimulate cells with PMA (a PKC activator known to induce ADAM17 activity) in the presence of this compound. Quantify the amount of soluble TNF-α (sTNF-α) in the culture supernatant using an ELISA kit [2].
    • VE-cadherin Cleavage: In vascular endothelial models, treat cells with this compound and then challenge with tumor-derived exosomes known to carry ADAM17. Analyze cell lysates by Western blot to assess the membrane localization and cleavage of VE-cadherin, a key protein in vascular integrity [4].

Mechanism of Action & Experimental Workflow

The following diagrams, created with Graphviz, illustrate this compound's primary mechanism and a generalized in vivo experimental workflow.

This compound Inhibition of ADAM17 Signaling

This diagram shows how this compound targets the ADAM17 pathway, which is crucial in cancer progression.

Aderbasib_Mechanism This compound Inhibits ADAM17-Mediated Signaling Activators PMA, Cytokines or Exosomes ADAM17 Mature ADAM17 Activators->ADAM17  Activates Substrate Membrane-Bound Substrate (e.g., TNF-α, VE-cadherin) ADAM17->Substrate  Cleaves ShedProduct Soluble Product (e.g., sTNF-α) Substrate->ShedProduct This compound This compound (INCB007839) This compound->ADAM17  Inhibits

In Vivo Efficacy Workflow for Glioma

This flowchart outlines the key steps from cell line preparation to data analysis in a preclinical glioma study.

InVivo_Workflow In Vivo Glioma Xenograft Efficacy Study Start Implant Glioma Cells (SU-pcGBM2) in NSG Mice Growth Tumor Engraftment and Growth (4 weeks) Start->Growth Dosing Initiate Dosing Regimen (50 mg/kg, i.p., 5x/week) Growth->Dosing Monitor Monitor Tumor Growth (e.g., Bioluminescence) Dosing->Monitor Analyze Terminate Study & Analyze (Tumor Weight, Biomarkers) Monitor->Analyze

Seeking Further Information

The information provided offers a strong starting point. To optimize your protocols further, I suggest:

  • Consult Primary Literature: Search for specific research articles that used this compound in your disease model of interest (e.g., "HER2+ breast cancer" or "diffuse large B-cell lymphoma") [1]. These papers will contain the most detailed methodologies.
  • Contact the Supplier: Reach out to MedChemExpress or other suppliers for any available, more detailed technical documents or application notes.

References

Alectinib: Dose Modification Guide for Adverse Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the standard dose reductions for managing adverse reactions to Alectinib. Treatment should be discontinued if patients cannot tolerate the lowest dose of 300 mg twice daily [1] [2].

Dose Reduction Schedule Dose Level
Starting Dose 600 mg orally twice daily
First Dose Reduction 450 mg orally twice daily
Second Dose Reduction 300 mg orally twice daily

Detailed Management of Specific Adverse Reactions

For a technical audience, detailed protocols for specific adverse events are crucial. The table below outlines recommended actions for key toxicities based on the prescribing information [1] [2].

Adverse Reaction Severity / Criteria Recommended Management
Hepatotoxicity ALT/AST >5x ULN with bilirubin ≤2x ULN Withhold until recovery to ≤3x ULN, then resume at reduced dose.
ALT/AST >3x ULN with bilirubin >2x ULN (without cholestasis/hemolysis) Permanently discontinue.
Interstitial Lung Disease (ILD)/Pneumonitis Any grade treatment-related Permanently discontinue.
Renal Impairment Grade 3 Withhold until recovery to ≤1.5x ULN, then resume at reduced dose.
Grade 4 Permanently discontinue.
Bradycardia Symptomatic (not life-threatening) Withhold until recovery. If due to concomitant medication, resume at previous or reduced dose upon recovery.
Life-threatening, no contributing medication Permanently discontinue.
CPK Elevation >5x ULN Withhold until recovery to ≤2.5x ULN, then resume at same dose.
>10x ULN or recurrence >5x ULN Withhold until recovery to ≤2.5x ULN, then resume at reduced dose.
Hemolytic Anemia Suspected Withhold and initiate lab testing. Upon resolution, resume at reduced dose or permanently discontinue.

Experimental Workflow for Investigating Toxicity Mechanisms

When facing an uncharacterized toxicity for a drug like Aderbasib, a systematic research approach is essential. The diagram below outlines a potential experimental workflow to identify the underlying mechanism.

G cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Models cluster_methods Key Experimental Methods cluster_validation In Vivo Validation Start Observed Toxicity (e.g., Sinus Bradycardia) H1 Direct Ion Channel Effect Start->H1 H2 Altered Gene Expression Start->H2 H3 Off-Target Kinase Inhibition Start->H3 V1 Isolated Cardiomyocytes/ Sinus Node Cells H1->V1 Val Animal Model (e.g., Rat Treatment Model) H2->Val V2 Heterologous Cell Systems Expressing Ion Channels H3->V2 M1 Patch-Clamp Electrophysiology V1->M1 M3 Kinase Selectivity Profiling V2->M3 Outcome Identify Molecular Target & Propose Mitigation Strategy M1->Outcome M2 RNA Sequencing (Transcriptomics) M2->Outcome M3->Outcome Val->M2

This workflow is inspired by a study investigating Alectinib-induced sinus bradycardia, which used a rat model, RNA sequencing, and patch-clamp techniques to identify the suppression of the L-type calcium current (ICaL) in sinus node cells as the key mechanism [3].

Tips for Your Research on this compound

Given the lack of direct results for this compound, you may find these approaches helpful:

  • Verify the Compound Name: Double-check the spelling and nomenclature. It could be an internal code name for a developmental drug.
  • Search Broader Sources: Look for scientific posters, conference abstracts, or patent filings, which often contain early-stage experimental data not yet in published articles.
  • Consult Related Models: Use the structured information on Alectinib as a template for the type of data you need to collect for this compound through your own experiments.

References

Aderbasib treatment schedule optimization

Author: Smolecule Technical Support Team. Date: February 2026

Aderbasib FAQs for Researchers

Here are answers to some fundamental questions about this compound, designed for a technical research audience.

  • What is the primary mechanism of action of this compound? this compound is an orally bioavailable inhibitor that targets the "sheddase" activity of two key enzymes from the ADAM family: ADAM10 and ADAM17 [1] [2]. By inhibiting these proteases, it blocks the proteolytic cleavage (shedding) of various cell surface proteins. This includes preventing the release of soluble EGFR ligands and TNF-α, which can lead to the inhibition of tumor cell proliferation and signaling [3] [1] [2].

  • What are the key experimental doses used in preclinical models? The table below summarizes effective doses of this compound reported in recent preclinical literature. Please note that these are for research purposes only and have not been validated for clinical use.

Experimental Model Dose & Route Dosing Schedule Combination Agent(s) Key Experimental Finding Source (Citation)
Colorectal cancer mouse models (cell line xenografts & PDX) 50 mg/kg, Intraperitoneal (i.p.) 5 days per week for 2 weeks PEPDG278D (EGFR/HER2 depleter) Inhibited tumor growth; monotherapy was inactive [4].
Pediatric glioblastoma (SU-pcGBM2) mouse xenografts 50 mg/kg, i.p. 5 days per week starting at week 4; for 2 weeks Not specified Suppressed tumor growth [1].
In vitro (PK15 cells) 100 - 1000 µM 0.5-hour pre-treatment N/A Showed resistance to CSFV pseudovirus [1].
  • Why is there no standard treatment schedule for this compound? The clinical development of this compound was terminated in 2011 [1]. Therefore, no optimized human treatment schedules (e.g., for phase 2 or 3 trials) were ever established or published. The available data is primarily from early-phase and preclinical studies.

Experimental Protocol for Combination Therapy

The most robust recent data for this compound involves its use in combination therapy to overcome drug resistance. Here is a detailed methodology based on a 2022 study investigating colorectal cancer (CRC) resistance to EGFR inhibitors [4].

Objective: To evaluate the efficacy of this compound in combination with PEPDG278D to overcome EGFR inhibitor resistance in CRC models.

Workflow Diagram: The following diagram illustrates the key stages of this experimental protocol.

Start: Establish\nCRC Mouse Models Start: Establish CRC Mouse Models Administer Treatment\n(5 days/week, 2 weeks) Administer Treatment (5 days/week, 2 weeks) Start: Establish\nCRC Mouse Models->Administer Treatment\n(5 days/week, 2 weeks) Group 1:\nControl (Vehicle) Group 1: Control (Vehicle) Group 2:\nPEPDG278D alone Group 2: PEPDG278D alone Group 3:\nthis compound alone Group 3: This compound alone Group 4:\nPEPDG278D +\nthis compound Group 4: PEPDG278D + This compound Monitor Tumor Growth\n& Collect Tissues Monitor Tumor Growth & Collect Tissues Administer Treatment\n(5 days/week, 2 weeks)->Monitor Tumor Growth\n& Collect Tissues Analyze Results:\nTumor Volume,\nBiomarkers, Signaling Analyze Results: Tumor Volume, Biomarkers, Signaling Monitor Tumor Growth\n& Collect Tissues->Analyze Results:\nTumor Volume,\nBiomarkers, Signaling

Methodology Details:

  • Animal Models: Utilize immunodeficient mice (e.g., NSG) implanted with EGFR inhibitor-resistant CRC cell lines or patient-derived xenografts (PDXs). These models should harbor mutations such as KRAS, BRAF, or PIK3CA that confer resistance [4].
  • Treatment Groups: Randomize mice into the four groups shown in the diagram. This compound should be administered via intraperitoneal injection at 50 mg/kg [4]. PEPDG278D is typically given as an intraperitoneal injection, with the specific dose to be determined from the reference literature [4].
  • Dosing Schedule: The combination should be administered for a duration of two weeks, on a schedule of five consecutive days per week [4].
  • Endpoint Analysis:
    • Primary Efficacy: Measure tumor volume twice weekly to generate growth curves.
    • Mechanistic Studies:
      • Ligand Shedding Assay: Collect blood serum to measure levels of shed EGFR ligands (e.g., Amphiregulin, HB-EGF) via ELISA. The expectation is that this compound will significantly reduce these levels [4].
      • Signaling Pathway Analysis: Analyze tumor lysates via Western Blot to assess the downregulation of downstream oncogenic signaling pathways (e.g., p-EGFR, p-HER2, p-ERK, p-AKT), particularly in the combination group [4].

Troubleshooting Guide

  • Issue: Lack of Efficacy with this compound Monotherapy

    • Investigation & Solution: This is an expected finding based on the literature [4]. This compound's role is to inhibit ligand shedding, which then allows other targeted therapies (like PEPDG278D) to engage their targets effectively. Focus your experiments on combination strategies. Ensure that your model overexpresses relevant EGFR ligands, as this is the mechanistic basis for the combination's success.
  • Issue: High Experimental Variability in In Vivo Models

    • Investigation & Solution: Standardize your tumor cell inoculation procedure. Ensure accurate and consistent dosing and timing for all animals. Confirm the genetic stability and resistance profile of your cancer cell lines throughout the experiment.

The available data strongly supports investigating this compound in the context of combination therapy, particularly to overcome resistance in EGFR-driven cancers by modulating the tumor microenvironment.

References

Aderbasib Combination Therapy: Core Mechanism & Strategy

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Description
Primary Role Overcome tumor resistance to EGFR/HER2-targeted degradation therapy [1] [2].
Mechanism of Action Inhibits ADAM10 and ADAM17 metalloproteinases, blocking the shedding of high-affinity EGFR ligands (e.g., Amphiregulin, HB-EGF) from tumor cells [1].
Combination Partner PEPDG278D, a recombinant protein that induces degradation of EGFR and HER2 [1] [2].
Resistance Mechanism Addressed Excessive tumor-generated EGFR ligands compete with and block the target engagement of PEPDG278D. Aderbasib prevents this ligand shedding, enabling PEPDG278D to bind to and deplete EGFR/HER2 [1].

The following diagram illustrates the logical relationship and mechanism of this combination therapy.

Start Tumor Resistance to PEPDG278D Cause Excessive Shedding of EGFR Ligands (e.g., AREG, HB-EGF) Start->Cause Effect Ligands block target engagement by PEPDG278D Cause->Effect Solution This compound Administration Effect->Solution Mechanism Inhibits ADAM10/ADAM17 Solution->Mechanism Outcome Reduced Ligand Shedding Mechanism->Outcome Final PEPDG278D can bind to and deplete EGFR/HER2 Outcome->Final Enhancement Triple Combination: This compound + PEPDG278D + 5-FU Final->Enhancement Further enhanced by

Frequently Asked Questions & Troubleshooting

Mechanism of Action
  • Q1: Why is this compound ineffective as a single agent in this combination strategy?

    • A: Research indicates that this compound (an ADAM10/17 inhibitor) itself does not show significant antitumor activity on its own in the tested models. Its primary role is synergistic; it enables the efficacy of the co-administered therapeutic (PEPDG278D) by modifying the tumor microenvironment. It achieves this by preventing the cleavage and release of soluble EGFR ligands, which would otherwise compete with and block PEPDG278D [1].
  • Q2: Does this compound directly inhibit EGFR or HER2?

    • A: No. This compound's target is upstream. It inhibits the sheddases (ADAM10/ADAM17) that release EGFR ligands. The direct depletion of EGFR and HER2 is carried out by its combination partner, PEPDG278D [1] [2].
Combination Therapy & Design
  • Q3: What is the evidence for combining this compound with standard chemotherapy?

    • A: Preclinical data shows that adding a standard chemotherapy agent, Fluorouracil (5-FU), to the dual combination of this compound and PEPDG278D further enhances tumor inhibition in colorectal cancer models. This suggests a promising triple-therapy regimen [1].
  • Q4: Is this combination strategy relevant for cancers with KRAS, BRAF, or PIK3CA mutations?

    • A: Yes. Studies show that PEPDG278D, whose action is enabled by this compound, can inhibit the growth of CRC cells regardless of the presence of activating mutations in KRAS, BRAF, or PIK3CA. This is a key finding, as these mutations are common drivers of resistance to standard EGFR inhibitors like cetuximab [1] [2].
Experimental Protocols

The diagram below outlines a general workflow for validating this combination therapy, from in vitro models to in vivo assessment.

Model In Vitro Model Setup (CRC cell lines with varying EGFR/HER2 expression and KRAS/BRAF/PIK3CA mutations) Treat Treatment Groups Model->Treat G1 Vehicle Control Treat->G1 G2 This compound alone Treat->G2 G3 PEPDG278D alone Treat->G3 G4 This compound + PEPDG278D Treat->G4 G5 This compound + PEPDG278D + 5-FU Treat->G5 Analysis Downstream Analysis G4->Analysis G5->Analysis A1 Cell Growth/Viability Assays (e.g., MTT, Colony Formation) Analysis->A1 A2 Western Blot: p-EGFR, p-HER2, total EGFR/HER2, p-AKT, p-ERK Analysis->A2 A3 ELISA for Shed Ligands (e.g., Amphiregulin, HB-EGF) Analysis->A3 InVivo In Vivo Validation (Mouse Xenograft/PDX Models) Analysis->InVivo Validate efficacy

  • Key Readouts for Downstream Analysis:
    • Efficacy: Cell growth and viability assays (e.g., MTT, colony formation) to confirm the combinatorial effect on inhibiting proliferation [1].
    • Target Engagement & Signaling: Western Blot analysis to demonstrate that the combination leads to profound depletion of total EGFR and HER2, and subsequent downregulation of downstream oncogenic signaling pathways (e.g., phosphorylated ERK and AKT) [1].
    • Mechanism Confirmation: ELISA to quantitatively measure the reduction of soluble EGFR ligands (like Amphiregulin) in the culture supernatant after this compound treatment [1].

Key Takeaways

  • Synergistic Partner: this compound is a key enabling agent for PEPDG278D, overcoming resistance by blocking competing ligand shedding.
  • Broad Applicability: The combination is effective against CRC models with common resistance mutations (KRAS, BRAF, PIK3CA).
  • Enhanced Efficacy: The regimen can be effectively augmented with standard chemotherapy (5-FU) for stronger antitumor activity.

References

Aderbasib ADAM17 specificity issues

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Specificity Profile

Inhibitor Name ADAM17 IC50 (nM) ADAM10 IC50 (nM) Key Characteristics
Aderbasib (INCB7839) Low nanomolar range [1] Low nanomolar range [1] Orally active; dual ADAM10/17 inhibitor [2] [1]
KP-457 0.011 0.75 Selective for ADAM17 over ADAM10 [3]
INCB3619 0.014 0.022 Preclinical dual inhibitor (less selective) [3]
MEDI3622 0.0031 >10 Anti-ADAM17 antibody; highly selective [3]
D1(A12) 0.0045 >1 Protein therapeutic; selective [3]
Prodomain (4mut) 0.1 NT Endogenous regulatory protein [3]

Table Abbreviation Key: NT = Not Tested.

Experimental Guide & Troubleshooting

Here are detailed methodologies and considerations for your experiments.

FAQ: How can I confirm that my observed phenotypic effects are specifically due to ADAM17 inhibition and not ADAM10?

Since this compound inhibits both proteases, a robust experimental strategy requires combining pharmacological tools with genetic validation.

  • Recommended Experimental Workflow:
    • Initial Screening: Use this compound to establish a baseline phenotypic effect (e.g., reduced shedding of a substrate, inhibition of cell migration).
    • Selective Inhibition: Employ highly selective ADAM17 inhibitors (e.g., the small molecule JG26 or the antibody MEDI3622) in parallel experiments [3] [4]. If the phenotype is replicated, it strongly implicates ADAM17.
    • Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the ADAM17 gene in your cell model. The observation of the same phenotype confirms ADAM17's role [5].
    • Substrate Analysis: Monitor the shedding of specific substrates: TNF-α and IL-6R are classic ADAM17 substrates, while Notch is a key ADAM10 substrate. This can help delineate the primary target in your system [6].

The following diagram illustrates this multi-layered validation strategy.

G Start Observed Phenotype with this compound Step1 1. Confirm with Selective Inhibitors (e.g., JG26, MEDI3622) Start->Step1 Step2 2. Validate with Genetic Knockdown (siRNA/CRISPR for ADAM17) Step1->Step2 Step3 3. Analyze Specific Substrates (e.g., TNF-α for ADAM17) Step2->Step3 Result Confirmed ADAM17-Specific Effect Step3->Result

FAQ: Are there established protocols for using this compound in in vivo models?

Yes, peer-reviewed studies provide dosing regimens for this compound in mouse models.

  • In Vivo Protocol for Cancer Models:
    • Dosage: 30 mg/kg for oral (PO) administration; 50 mg/kg for intraperitoneal (IP) injection [3] [4] [1].
    • Dosing Schedule: Administered every three days [4] or five days per week [1].
    • Vehicle Formulation: A common vehicle used in research is 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water [1].
    • Endpoint Evidence: This regimen has been shown to effectively block glioma growth in xenograft models and reduce colorectal cancer metastasis in vivo [4] [1].
Troubleshooting Common Scenarios
  • Scenario 1: The selective ADAM17 inhibitor (e.g., JG26) does not replicate the effect of this compound.

    • Interpretation: The phenotype is likely driven by the inhibition of ADAM10 or the combined inhibition of both proteases. Proceed with ADAM10-selective inhibitors or genetic knockdown of ADAM10 to confirm.
  • Scenario 2: Need to isolate the role of exosomal ADAM17.

    • Background: Tumor-derived exosomes can carry ADAM17 and promote processes like pre-metastatic niche formation by enhancing vascular permeability [7] [4].
    • Method: Isolate exosomes from cell culture conditioned medium or patient serum using ultracentrifugation. Characterize them using transmission electron microscopy (TEM) and nanoparticle tracking analysis (NTS) [7] [4]. Then, treat with this compound to probe function.

References

Aderbasib clinical trial limitations

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of Aderbasib? this compound is a potent, selective, dual inhibitor of the sheddase enzymes ADAM10 and ADAM17 [1] [2]. It works by blocking the proteolytic activity of these enzymes, which are responsible for the "shedding" or cleavage of the extracellular domains of numerous cell surface proteins. This includes growth factors, cytokines, and other signaling molecules that drive tumor proliferation and immune evasion [3].

  • Q2: What was the therapeutic rationale for its development in cancer? The rationale is based on the critical role of ADAM10 and ADAM17 in the tumor microenvironment. By inhibiting these enzymes, this compound aims to:

    • Suppress glioma growth: Specifically, ADAM10-mediated cleavage of Neuroligin-3 (NLGN3) is a crucial promoter of high-grade glioma proliferation. Blocking NLGN3 shedding robustly inhibits tumor growth in xenograft models [4].
    • Modulate the immune response: ADAM17 sheds proteins like CD16 on Natural Killer (NK) cells. Inhibiting ADAM17 can prevent CD16 shedding, thereby enhancing NK cell activity and the efficacy of therapeutic antibodies like rituximab [3].
  • Q3: What are the known limitations from past clinical trials? The development of this compound has faced significant setbacks. While early-phase trials showed promise, the drug's development for metastatic breast cancer was halted after Phase II trials failed to confirm initial positive findings [1] [2]. This indicates that efficacy in later-stage, larger patient populations did not meet expectations.

  • Q4: What is the current status of clinical development? this compound is currently being evaluated in a Phase I trial (NCT04295759) for pediatric patients with recurrent or progressive high-grade gliomas, including DIPG and glioblastoma [5]. This represents a shift in focus to cancers where the NLGN3 shedding pathway is a recognized key driver [4].

This compound Clinical Development & Key Data

Aspect Details
Drug Type Small molecule [2]
Primary Targets ADAM10 and ADAM17 (Dual Inhibitor) [1] [2]
Key Mechanistic Rationale Inhibition of ADAM10-mediated shedding of neuroligin-3 (NLGN3) in the tumor microenvironment [4] [5]
Highest Development Phase Discontinued (Phase 2 for breast cancer); Active (Phase 1 for glioma) [5] [2]
Previous Indications (Discontinued) Advanced/Metastatic Breast Cancer, HER2+ Breast Cancer [2]
Current Active Indication Recurrent/Progressive High-Grade Glioma (Pediatric) [5]

Experimental Protocols & Guidance

Topic: Confirming Target Engagement in Preclinical Models

A critical step in researching this compound is validating that it effectively inhibits its targets in your experimental system. The ongoing pediatric glioma trial uses specific biomarkers to monitor this [5].

  • Objective: To verify that this compound treatment inhibits ADAM10 activity in vivo or ex vivo.
  • Methodology:
    • Treatment: Administer this compound to animal models (e.g., patient-derived xenograft models of glioma) at the planned dosage and schedule.
    • Sample Collection: Collect serum and cerebrospinal fluid (CSF) at predetermined time points pre- and post-treatment.
    • Biomarker Analysis:
      • For ADAM10 inhibition: Measure levels of the HER2 extracellular domain (ECD) in serum using an ELISA or similar immunoassay. A reduction in shed HER2 ECD indicates successful inhibition of ADAM10 activity [5].
      • For NLGN3 pathway inhibition: Measure levels of cleaved NLGN3 in the CSF. A significant decrease confirms that this compound is blocking the key protease responsible for NLGN3 shedding in the brain tumor microenvironment [4] [5].
  • Troubleshooting Tip: If no reduction in biomarker levels is observed, verify the drug's stability, bioavailability, and dosing regimen. Consider using a positive control, like an ADAM10 knockout model, to validate the assay's sensitivity.

Signaling Pathways & Experimental Workflow

The diagram below summarizes the core mechanism of action of this compound in the context of high-grade glioma.

G NeuronalActivity Neuronal Activity ADAM10 ADAM10 Sheddase NeuronalActivity->ADAM10 Stimulates proNLGN3 Membrane-bound Neuroligin-3 (proNLGN3) ADAM10->proNLGN3 Cleaves sNLGN3 Cleaved Neuroligin-3 (sNLGN3) proNLGN3->sNLGN3 GliomaCell Glioma Cell Proliferation sNLGN3->GliomaCell Promotes This compound This compound (INCB007839) This compound->ADAM10 Inhibits PI3K_FAK Activation of PI3K-mTOR & FAK Signaling GliomaCell->PI3K_FAK Via

The flowchart below outlines a standard experimental workflow for assessing the efficacy of this compound in an in vivo setting.

G Start 1. Establish PDX Glioma Model A 2. Randomize into Groups: - Vehicle Control - this compound Treatment Start->A B 3. Initiate Dosing Schedule (Oral, BID) A->B C 4. Monitor Tumor Growth (e.g., Bioluminescence Imaging) B->C D 5. Collect Biofluids: - Serum (HER2 ECD) - CSF (NLGN3) C->D E 6. Analyze Biomarkers (ELISA/MSD) D->E F 7. Correlate Biomarker Changes with Efficacy E->F End 8. Histological Analysis of Tumors F->End

Key Considerations for Researchers

  • Focus on Strong Biological Rationale: The most promising path for this compound appears to be in cancers where the ADAM10-NLGN3 axis is a primary driver, such as high-grade gliomas [4] [5]. Research outside this narrow focus should be carefully justified.
  • Learn from Past Failures: The discontinuation in breast cancer highlights a potential efficacy or safety ceiling. Your experimental designs should incorporate robust biomarkers (like HER2 ECD and NLGN3) to clearly define the therapeutic window and identify responsive subpopulations [5] [2].
  • Consider Combination Strategies: Given its role in modulating the immune environment, this compound may have untapped potential in combination with immunotherapy or other targeted agents, as previously explored with rituximab in lymphoma [3].

References

Aderbasib musculoskeletal toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Aderbasib (INCB7839)

The table below summarizes the core information about this compound gathered from the search results.

Attribute Description
Drug Name This compound (also known as INCB7839, INCB007839) [1]
Drug Class Oral, potent sheddase inhibitor; inhibits the ADAM family of proteases, primarily ADAM10 and ADAM17 [1]
Mechanism of Action Binds to the metalloproteinase domain's active site, inhibiting the "sheddase" activity of ADAM10 and ADAM17. This blocks the cleavage and release of various cell surface proteins, including EGFR ligands and TNF-α, potentially inhibiting tumor cell proliferation [1].
Investigational Uses Investigated for use in breast cancer and diffuse large B-cell non-Hodgkin lymphoma (in combination with rituximab) [2] [1].
Development Status Clinical development was terminated in 2011 [1].

Proposed Mechanism and Research Context

While direct evidence is unavailable, the mechanism of this compound suggests a plausible hypothesis for musculoskeletal effects. The diagram below illustrates this potential pathway and a general experimental approach for its investigation.

G cluster_mechanism Proposed Mechanism of Musculoskeletal Effects cluster_research Potential Research Workflow for Toxicity Profiling ADAM17 ADAM17 TNF_alpha_shedding TNF_alpha_shedding ADAM17->TNF_alpha_shedding Promotes This compound This compound This compound->ADAM17 Inhibits Inflammatory_signaling Inflammatory_signaling TNF_alpha_shedding->Inflammatory_signaling Stimulates Joint_pain Joint_pain Inflammatory_signaling->Joint_pain In_vitro In_vitro Cytokine_release Cytokine_release In_vitro->Cytokine_release Measure In_vivo_models In_vivo_models Pain_behavior Pain_behavior In_vivo_models->Pain_behavior Assess Histology Histology Tissue_inflammation Tissue_inflammation Histology->Tissue_inflammation Analyze

This proposed mechanism is supported by research on a similar condition, Aromatase Inhibitor-associated Musculoskeletal Syndrome (AIMSS). Studies show that low-estrogen states can lead to an increase in pro-inflammatory cytokines like TNF-α and IL-1β, which are key drivers of joint pain and inflammation [3]. As this compound can modulate the shedding of cytokines like TNF-α, a similar inflammatory process is a scientifically grounded area for investigation [4] [2] [5].

Suggested Experimental Approaches for Toxicity Profiling

To systematically investigate this compound's potential musculoskeletal toxicity, you could consider the following experimental strategies:

  • 🟊 In Vitro Models

    • Coculture Systems: Establish cocultures of human peripheral blood mononuclear cells (PBMCs) or macrophages with synovial cells or osteoblasts. Treat with this compound and measure the production and release of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex immunoassays [3].
    • Cell Viability & Apoptosis: Assess the direct impact of this compound on the viability of bone and cartilage-derived cell lines (e.g., chondrocytes, osteoblasts) using assays like MTT or flow cytometry-based apoptosis detection.
  • 🟊 In Vivo Models

    • Rodent Toxicity Studies: Administer this compound to rodents at clinically relevant doses and monitor for behavioral signs of pain (e.g., reduced grip strength, altered gait) [3].
    • Histopathological Analysis: Post-study, collect joint (e.g., knee, paw) and bone tissue for histological examination. Look for evidence of inflammation, synovitis, cartilage degradation, or bone resorption [3].
    • Biomarker Measurement: Analyze serum from treated animals for biomarkers of inflammation (cytokines), bone resorption (e.g., CTX-I), and cartilage turnover (e.g., COMP) to correlate with histological findings.

Key Information for Researchers

  • Toxicity Data Gap: A significant gap exists in the published literature regarding the specific musculoskeletal adverse effects of this compound.
  • Focus on Mechanism: Future research should prioritize elucidating the link between ADAM10/17 inhibition by this compound and dysregulation of inflammatory pathways in musculoskeletal tissues.
  • Learn from Analogues: The well-documented musculoskeletal toxicity of Aromatase Inhibitors (AIMSS) provides a valuable framework for developing hypotheses and experimental designs to study this compound [3].

References

FAQs on Kinase Inhibitor Liver Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the common mechanisms of liver injury for kinase inhibitors like Aderbasib? While the exact mechanism for this compound may be unknown, kinase inhibitors can cause liver injury through several established pathways [1] [2] [3].

  • Mitochondrial Dysfunction: Disruption of the electron transport chain can lead to reduced ATP production and increased oxidative stress, triggering cell death [3].
  • Apoptosis Activation: Stress signals can converge on pathways that increase the expression of pro-apoptotic proteins (e.g., BAX) and decrease anti-apoptotic proteins (e.g., Bcl-2), leading to programmed cell death [4].
  • Bile Transport Inhibition (Cholestasis): Some drugs inhibit the bile salt export pump (BSEP), leading to the accumulation of toxic bile acids inside hepatocytes [1].
  • Immune and Inflammatory Responses: Cytokine release (e.g., TNF-α) can contribute to inflammatory damage and cell death [3] [4].

Q2: Which key signaling pathways should our in vitro assays monitor? Your experimental design should investigate pathways frequently implicated in kinase inhibitor biology and hepatotoxicity. The table below summarizes the primary pathways to consider.

Pathway Name Key Components Potential Role in Hepatotoxicity Assay Examples
MAPK/ERK Signaling RAF, MEK, ERK Sustained signaling linked to cell proliferation/survival; its inhibition can trigger stress responses [2] [3]. Western Blot (p-ERK)
PI3K/AKT/mTOR Signaling PI3K, AKT, mTOR Central regulator of cell growth/metabolism; dysregulation implicated in steatosis & apoptosis [2]. Western Blot (p-AKT, p-S6)
Apoptosis Signaling BAX, Bcl-2, Caspases Direct execution of programmed cell death [4]. Caspase-3/7 Glo Assay, Western Blot (BAX/Bcl-2 ratio)
VEGF/VEGFR Signaling VEGFA, VEGFR2 Primarily affects endothelial cells; inhibition can cause vascular liver injury & alter the tumor microenvironment [2]. HUVEC Tube Formation Assay
TNF-α Signaling TNF-α, NF-κB Promotes inflammation and can drive apoptosis in hepatocytes [3] [4]. ELISA, NF-κB Reporter Assay

Troubleshooting Guides

Problem: Unexpected High Cytotoxicity in Early In Vitro Screens Potential Causes and Solutions:

  • Off-Target Effects: The compound may be inhibiting unintended kinases or other cellular targets.
    • Action: Perform a broad kinase profiling assay to identify off-target interactions. Consider medicinal chemistry approaches to improve compound specificity.
  • Bioactivation to Reactive Metabolites: The compound may be metabolized in hepatocytes into a toxic species.
    • Action: Incubate this compound with liver microsomes or S9 fractions and co-factors (NADPH). Monitor for glutathione (GSH) depletion or the formation of metabolite-protein adducts.
  • Mitochondrial Impairment:
    • Action: Use a Seahorse Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in treated hepatocytes. A significant drop in OCR indicates impaired mitochondrial function [3].

Problem: Inconsistent Toxicity Readouts Between Cell Models Potential Causes and Solutions:

  • Metabolic Competence disparity: HepG2 cells have low expression of Cytochrome P450 enzymes compared to primary human hepatocytes (PHHs).
    • Action: Use PHHs or metabolically competent HepaRG cells for more clinically relevant toxicity assessment [1] [5]. The table below compares models.
Cell Model Pros Cons Best for
HepG2 Easy to culture, low cost, readily transfertable Low metabolic enzyme activity, may not reflect in vivo complexity High-throughput initial screens [3]
HepaRG High metabolic competence, bile canaliculi structures Longer culture time, more expensive, requires differentiation Mechanistic studies on cholestasis & metabolism [1]
Primary Human Hepatocytes (PHHs) Most physiologically relevant, full metabolic capacity Donor-to-donor variability, limited lifespan, high cost Definitive pre-clinical toxicity assessment
  • Assay Interference: The compound may auto-fluoresce or chemically interfere with the assay detection method (e.g., CCK-8, MTT).
    • Action: Confirm key results using a label-free, impedance-based system (e.g., xCELLigence) or a high-content imaging-based cytotoxicity assay.

Experimental Protocols

Protocol 1: Systems Biology Workflow for Toxicity Pathway Identification This integrated approach, adapted from established methods, helps identify key toxicity pathways [3].

  • Treatment: Expose human hepatocytes (e.g., HepG2/C3A) to a range of this compound concentrations and a vehicle control. Include a positive control (e.g., 0.7 mM palmitate).
  • Phenotypic Assessment: At 24h and 48h, measure cytotoxicity (e.g., LDH release assay), ROS production (e.g., DCFDA assay), and ATP levels (luciferase-based assay).
  • Multi-Omics Data Collection: Harvest cells for transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling at the same time points.
  • Data Integration and Analysis:
    • Use Gene Set Enrichment Analysis (GSEA) to identify signaling pathways significantly altered in the transcriptome data.
    • Integrate metabolite and toxicity data using multi-block PLS regression to find genes and metabolites most correlated with the toxic phenotype.
    • Reconstruct a toxicity-relevant network using Bayesian network analysis to predict key driver genes.

The workflow for this protocol is visualized in the following diagram:

Start Start Experiment Treat Treat Hepatocytes with This compound Start->Treat Pheno Phenotypic Assessment (LDH, ROS, ATP) Treat->Pheno Collect Harvest Cells for Multi-Omics Analysis Pheno->Collect Omics Transcriptomics & Metabolomics Profiling Collect->Omics Analyze Integrated Data Analysis (GSEA, PLS, Networks) Omics->Analyze Identify Identify Key Toxicity Pathways & Targets Analyze->Identify

Protocol 2: Validating Apoptosis Mechanism via Key Markers This protocol provides a method to confirm if apoptosis is a primary cell death mechanism [4].

  • Cell Treatment and Lysis: Seed THLE-2 or HepG2 cells in 6-well plates. After treatment with this compound for 36 hours, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification and Western Blot: Determine protein concentration using a BCA assay. Load 20-30 μg of protein per lane on an SDS-PAGE gel, then transfer to a PVDF membrane.
  • Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate with primary antibodies (e.g., anti-BAX, anti-Bcl-2, anti-cleaved Caspase-3, β-actin as loading control) overnight at 4°C.
  • Detection and Analysis: Incubate with appropriate HRP-conjugated secondary antibodies. Develop the blot using enhanced chemiluminescence (ECL) reagent and image. Quantify band intensities to calculate ratios like BAX/Bcl-2.

Hepatotoxicity Pathway Visualization

The diagram below illustrates key interconnected signaling pathways involved in kinase inhibitor-induced liver injury, synthesizing information from the search results.

KInhib Kinase Inhibitor (e.g., this compound) Mitochondria Mitochondrial Dysfunction KInhib->Mitochondria  Inhibits TNFalpha TNF-α Signaling KInhib->TNFalpha  Modulates BSEP Bile Salt Export Pump (BSEP) KInhib->BSEP  Potentially Inhibits ROS ROS Production Mitochondria->ROS  Induces CytoC Cytochrome C Release Mitochondria->CytoC  Promotes Bax BAX Activation ROS->Bax  Activates Bax->Mitochondria  Sensitizes Bax->CytoC  Facilitates Bcl2 Bcl-2 Inhibition Bcl2->Bax  Inhibits Apoptosis Apoptosis CytoC->Apoptosis  Triggers JNK JNK Pathway Activation TNFalpha->JNK  Activates JNK->Bax  Phosphorylates JNK->Bcl2  Inactivates Cholestasis Intrahepatic Cholestasis BSEP->Cholestasis  Inhibition Causes Cholestasis->Mitochondria  Bile Acids Damage Cholestasis->ROS  Induces

Important Notice on Information Gaps

The guidance above is based on general mechanisms of kinase inhibitor liver toxicity and established hepatotoxicity assessment methodologies [1] [2] [3]. Since specific data on this compound was not available in the search results, you will need to validate these approaches with your own experimental data.

References

Aderbasib method reproducibility improvement

Author: Smolecule Technical Support Team. Date: February 2026

About Aderbasib

This compound (also known as INCB7839) is an orally bioactive, potent sheddase inhibitor that targets the ADAM family of metalloproteases, specifically ADAM10 and ADAM17 [1] [2]. By inhibiting these proteins, it blocks the "shedding" of cell surface proteins, including ligands that activate the Epidermal Growth Factor Receptor (EGFR) pathways, thereby suppressing tumor cell proliferation [2]. Its development by Incyte as a potential treatment for metastatic breast cancer was halted in 2011 after Phase II trials yielded contradictory results [1].

Basic Physicochemical Properties

Property Value
CAS Number 791828-58-5 [1] [2]
Molecular Formula C₂₁H₂₈N₄O₅ [1] [2]
Molecular Weight 416.47 - 416.478 g·mol⁻¹ [1] [2]
Appearance White to light yellow solid powder [2]
Solubility (DMSO) ~100 mg/mL (~240.11 mM) [2]

Troubleshooting Guide: Common Experimental Issues

Here are solutions to specific issues you might encounter when working with this compound.

Issue Possible Cause Suggested Solution
Low Analytical Recovery Chemical degradation or adsorption to surfaces. Use fresh DMSO stock; use low-binding plasticware (e.g., polypropylene); acidify solvents [2].
Poor Bioavailability in In Vivo Studies Suboptimal formulation leading to poor absorption. Use validated animal formulations (e.g., sequential addition of co-solvents like PEG300 and Tween-80) [2].
High Variability in Cell-Based Assays Inconsistent cell health or seeding density; precipitation in media. Ensure DMSO concentration in media is ≤0.1%; characterize the compound's stability in assay buffer; use uniform cell passage number [2].
Irreproducible IC₅₀ Values Inconsistent inhibitor pre-incubation time; enzyme instability. Standardize pre-incubation time (this compound binds the metalloproteinase domain's active site) [2]; aliquot and preserve enzyme sources consistently.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent inhibitor of ADAM10 and ADAM17. It suppresses tumor cell proliferation [1] [2].

Q2: How should I prepare a stable stock solution of this compound? A2: Prepare stock solutions in DMSO at concentrations such as 5 mM, 10 mM, or 20 mM. Aliquot the solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C [2].

Q3: What is a key consideration for validating an analytical method for this compound? A3: Key parameters include accuracy, precision, specificity, linearity, and range. A comprehensive validation plan must be documented to ensure the method is fit for its purpose [3].

Experimental Workflow for Assay Optimization

The following diagram outlines a logical workflow for optimizing an experiment with this compound, which can help in systematically addressing reproducibility issues.

Start Start Assay Optimization Stock Prepare this compound Stock Start->Stock Cell Culture & Seed Cells Stock->Cell Treat Treat Cells with this compound Cell->Treat Analyze Analyze Results Treat->Analyze Check Results Reproducible? Analyze->Check Param1 Check Stock Solution (Concentration, Stability) Check->Param1 No Success Assay Optimized Check->Success Yes Param2 Check Cell Assay Conditions (Passage, Density, DMSO %) Param1->Param2 Re-test after adjustment Param3 Check Treatment Parameters (Pre-incubation, Duration) Param2->Param3 Re-test after adjustment Param4 Check Analytical Method (Validation, Controls) Param3->Param4 Re-test after adjustment Param4->Stock Re-test after adjustment

Diagram: A logical workflow for troubleshooting and optimizing experiments involving this compound.

References

Aderbasib experimental variability reduction

Author: Smolecule Technical Support Team. Date: February 2026

Aderbasib (INCB007839) Overview

This compound is a potent, orally active, low nanomolar inhibitor that targets the sheddase enzymes ADAM10 and ADAM17 [1] [2] [3]. It has been investigated in various contexts, including cancer research and virology.

Property Details
Synonyms INCB7839, INCB007839 [1] [3]
CAS Number 791828-58-5 [1]
Molecular Formula C21H28N4O5 [1] [3]
Molecular Weight 416.47 g/mol [1] [3]
Primary Targets ADAM10, ADAM17 (IC50 values in low nM range) [1] [2]
Recommended Storage -20°C or -80°C (as a stock solution in DMSO) [1]
In Vivo Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1]

Common Experimental Issues & Troubleshooting

This compound's activity is highly dependent on precise experimental conditions. The table below outlines common challenges and their solutions.

Problem Potential Cause Recommended Solution
Low Potency / High IC50 Degraded compound; incorrect stock solution concentration; insufficient pre-incubation time. Use fresh, properly stored stock; verify concentration via HPLC; include a 30-minute pre-incubation step [4].
High Variability Between Replicates Inconsistent cell seeding density; uneven compound solubilization; DMSO toxicity. Standardize cell counting/passaging; vortex stock solutions before dilution; keep final DMSO concentration below 0.1% [1].
Off-Target Effects Inhibition of other metalloproteinases (MMPs) at high concentrations. Titrate concentration; use lowest effective dose (often 0.1-10 µM); employ orthogonal assays (e.g., ELISA) to confirm target specificity [2].
Poor Solubility in Buffer Precipitation in aqueous culture media. Prepare stock in high-quality, dry DMSO; add compound to media while vortexing gently; do not store working dilutions [1].
Lack of Effect in Assay Inefficient cellular uptake; redundant signaling pathways; incorrect model system. Validate cellular uptake; use genetic knockdown (siRNA) as a positive control; ensure your model expresses ADAM10/17 [5].

Detailed Experimental Protocols

Here are standardized protocols for key applications, as cited in the literature.

▸ Protocol 1: Inhibiting ACE2/TMPRSS2 Shedding in Epithelial Cells

This protocol is adapted from a study investigating SARS-CoV-2 entry mechanisms [4].

  • 1. Cell Culture: Culture Caco-2 cells in appropriate medium (e.g., DMEM with 10% FBS). Seed cells in 12-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
  • 2. Pre-treatment with this compound: Prepare a 10 µM working solution of this compound from the DMSO stock in cell culture medium. Pre-treat cells with 10 µM this compound for 30 minutes.
  • 3. Stimulation: Stimulate the cells with Vasoactive Intestinal Peptide (VIP) (e.g., 100 nM) for 48 hours to upregulate ADAM10-mediated shedding.
  • 4. Analysis:
    • Flow Cytometry: Harvest cells and analyze the surface expression of ACE2 and TMPRSS2 using specific antibodies.
    • Functional Assay: Measure TMPRSS2 surface protease activity using a fluorescent peptide substrate.
▸ Protocol 2: Pseudovirus Entry Assay

This protocol is based on virology research for quantifying viral entry inhibition [4] [5].

  • 1. Cell Preparation: Seed permissive cells (e.g., Caco-2 or PK15) in 96-well plates 24 hours prior to infection to reach 70-80% confluence.
  • 2. Inhibitor Treatment:
    • Short-term: Pre-treat cells with this compound (e.g., 10 µM) for 15 minutes to assess the immediate effect of shedding inhibition on viral attachment/entry.
    • Long-term: Pre-treat cells for 48 hours to study the combined effect of shedding inhibition and potential downstream transcriptional changes.
  • 3. Infection: Incubate cells with a SARS-CoV-2 pseudovirus (or other relevant pseudovirus like Classical Swine Fever Virus) expressing a reporter gene (e.g., mCherry, GFP) for a specified period (e.g., 4-6 hours).
  • 4. Quantification: After 48-72 hours, measure fluorescence (or luminescence) to determine the infection rate. Normalize values to untreated control wells.
▸ Protocol 3: In Vivo Administration for Tumor Studies

A protocol used in xenograft models to assess anti-tumor efficacy [1].

  • 1. Formulation: Prepare a fresh solution of this compound for intraperitoneal (IP) injection. Dissolve the compound in a vehicle of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water [1].
  • 2. Dosing: Administer this compound at a dose of 50 mg/kg.
  • 3. Schedule: Inject the compound 5 days per week. The treatment can be initiated after tumors are established (e.g., four weeks post-inoculation) and continued for several weeks to monitor effects on tumor growth.

ADAM10/17 Signaling and this compound Mechanism

The following diagram illustrates the key signaling pathways regulated by ADAM10 and ADAM17, and the point of inhibition by this compound.

G cluster_membrane Cell Membrane TNF_alpha Pro-TNF-⍺ Soluble_TNF sTNF-⍺ TNF_alpha->Soluble_TNF Shedding ACE2 ACE2 Soluble_ACE2 sACE2 ACE2->Soluble_ACE2 Shedding TMPRSS2 TMPRSS2 sTMPRSS2 sTMPRSS2 TMPRSS2->sTMPRSS2 Shedding Substrate Other Substrates (>80 known) Soluble_Sub Soluble Forms Substrate->Soluble_Sub Shedding ADAM17 ADAM17 ADAM17->TNF_alpha ADAM17->Substrate ADAM10 ADAM10 ADAM10->ACE2 ADAM10->TMPRSS2 ADAM10->Substrate This compound This compound (INCB7839) This compound->ADAM17 Inhibits This compound->ADAM10 Inhibits Signaling Downstream Signaling (Inflammation, Cell Proliferation, Viral Entry) Soluble_TNF->Signaling p1 Soluble_ACE2->p1 p2 Soluble_Sub->p2 p1->Signaling Alters p2->Signaling Activates p3

Key Considerations for Experimental Design

  • Cell Line Validation: Always confirm the expression levels of ADAM10 and ADAM17 in your specific cell line before starting experiments, as results can be highly model-dependent [5].
  • Critical Controls: Include a vehicle control (DMSO at the same concentration as your treatment groups) and a positive control (e.g., a known ADAM17 activator like PMA) to validate your assay system.
  • Beyond Inhibition: Remember that this compound inhibits the proteolytic activity of ADAM10/17 but does not necessarily block their interaction with binding partners, which can have functional consequences.

References

Aderbasib Profile and Known Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information about Aderbasib and its documented efficacy in preclinical studies.

Attribute Description
Drug Type Small molecule inhibitor [1].
Primary Targets Potent, orally active inhibitor of ADAM10 and ADAM17 [2].
Key Mechanism Inhibits "ectodomain shedding"; blocks proteolytic release of growth factors & cytokines (e.g., TNF-α, EGFR ligands) from cell membrane [3] [4] [5].

| Noted Therapeutic Contexts | • Colorectal Cancer (CRC): Overcame resistance to EGFR inhibitors (cetuximab) in KRAS/BRAF/PIK3CA-mutant models [3]. • Pediatric Glioblastoma: Inhibited tumor growth in mouse xenograft models [2]. • Breast Cancer & Lymphoma: Listed as having research applications [1] [2]. |

Key Experimental Findings and Protocols

This compound's efficacy is demonstrated not as a monotherapy, but through its role in enabling other targeted treatments.

  • Research Context: The primary efficacy data comes from a study on overcoming resistance to EGFR monoclonal antibodies (cetuximab, panitumumab) in Colorectal Cancer (CRC) [3].
  • Resistance Mechanism: CRC resistance was linked to tumors producing high levels of EGFR ligands (e.g., amphiregulin, HB-EGF). These ligands block therapeutic antibodies from engaging the EGFR target [3].
  • This compound's Role: As an ADAM10/17 inhibitor, this compound blocks the proteolytic "shedding" of these EGFR ligands from the tumor cell surface. This clears the way for another experimental drug, PEPDG278D (an EGFR/HER2 degrader), to bind to and deplete EGFR [3].
  • Experimental Workflow: The following diagram illustrates the logical sequence and findings from this key study [3]:

Start CRC Resistance to Cetuximab/Panitumumab Prob1 Problem: High tumor-generated EGFR ligands block target engagement Start->Prob1 Mech1 This compound inhibits ADAM10/17 Prob1->Mech1 Result1 Result: Reduced shedding of EGFR ligands (e.g., HB-EGF) Mech1->Result1 Action2 PEPDG278D can now bind and degrade EGFR/HER2 Result1->Action2 Final Outcome: Inhibited oncogenic signaling and tumor growth in resistant models Action2->Final

  • In Vivo Protocol: In a mouse model of pediatric glioblastoma, this compound was administered via intraperitoneal injection at 50 mg/kg, five days a week for two weeks. This regimen was reported to robustly inhibit tumor growth [2].

References

Aderbasib INCB7839 versus MEDI3622

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

The table below summarizes the key characteristics of Aderbasib (INCB7839) and MEDI3622 based on the search results.

Attribute This compound (INCB7839) MEDI3622
Drug Type Small molecule inhibitor [1] Monoclonal antibody [1] [2]
Primary Target(s) Dual inhibitor of ADAM10 and ADAM17 [1] Selective inhibitor of ADAM17 [1]
Key Mechanism Inhibits the proteolytic activity of ADAM10/17, preventing substrate shedding [1]. Binds to ADAM17, potently inhibiting its sheddase activity [2].
Selectivity Less selective; inhibits both ADAM10 and ADAM17 [1]. Highly selective for ADAM17 over other MMPs and ADAMs (e.g., IC50 for ADAM17: 0.0031 nM) [1].
Reported Efficacy In preclinical models, increased NK cell activity and enhanced efficacy of rituximab [1]. In preclinical NSCLC models, potently inhibited IR-induced VEGF release and enhanced radiotherapy response [2].
Clinical Status Has entered clinical trials (e.g., with rituximab for diffuse large B-cell lymphoma) [1]. Note: Clinical data is from around 2018. Research is in the preclinical stage as of the available literature (2021) [2].

Experimental Insights

Here are details on key experiments and methodologies cited for each compound.

  • For MEDI3622 (Preclinical): A 2021 study demonstrated its mechanism and efficacy in non-small cell lung cancer (NSCLC) models combined with radiotherapy (IR) [2].

    • Protocol: NSCLC cell lines (A549, H358) were pretreated with MEDI3622 (200 nmol/L) or an IgG1 control for 1 hour before irradiation [2].
    • Key Measurements: ADAM17 activity was measured using a fluorescent activity kit. VEGF release was quantified by ELISA. Endothelial cell migration was assessed via transwell assays. In vivo efficacy was tested in murine orthotopic NSCLC models treated with MEDI3622 and image-guided radiotherapy [2].
    • Findings: IR increased tumor cell ADAM17 activity and VEGF release. MEDI3622 blocked this IR-induced VEGF release, disrupting endothelial cell migration and leading to reduced tumor growth and vascular density after combined treatment [2].
  • For INCB7839 (Clinical Trial): A 2017 review cited its investigation in a clinical trial setting [1].

    • Trial Context: It was evaluated in combination with rituximab for patients with diffuse large B-cell non-Hodgkin lymphoma [1].
    • Rationale: The combination is based on a mechanism where INCB7839 inhibits ADAM17-mediated shedding of CD16 from Natural Killer (NK) cells. This preservation of CD16 enhances NK cell function and the antibody-dependent cellular cytotoxicity (ADCC) of rituximab [1].

ADAM17 as a Therapeutic Target

The following diagram illustrates the role of ADAM17 in cancer progression and how these inhibitors work, integrating the mechanisms described for both INCB7839 and MEDI3622 [1] [3] [2].

G cluster_0 Cell Membrane Stimuli Stimuli (e.g., Irradiation) ADAM17_Active ADAM17 (Active) Stimuli->ADAM17_Active Activation ADAM17 ADAM17 (Inactive) ADAM17->ADAM17_Active Proteolytic Cleavage Substrate Membrane-Bound Substrate (e.g., VEGF, CD16) ADAM17_Active->Substrate Shedding SolubleProduct Soluble Factor (e.g., VEGF, sCD16) Substrate->SolubleProduct Cleavage & Release BioEffect Pro-Tumorigenic Effects SolubleProduct->BioEffect Inhibitor INCB7839 / MEDI3622 Inhibitor->ADAM17_Active Inhibition

Interpretation and Considerations

  • Mechanistic Differences are Key: The choice between a small molecule like INCB7839 and a selective antibody like MEDI3622 involves a trade-off. INCB7839's dual inhibition might have broader effects but also a higher risk of side effects, whereas MEDI3622's high selectivity could offer a better safety profile [1].
  • Data Timeliness is a Factor: The most concrete clinical data for INCB7839 is from several years ago. Its current development status is unclear, and the field may have advanced. MEDI3622 data is more recent but remains preclinical [1] [2].
  • Explore Related Targets: The effectiveness of INCB7839 is partly attributed to its action on ADAM10 [1]. A thorough comparison might also involve investigating other selective ADAM10 inhibitors.

References

Comparative Potency of ADAM17 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles half-maximal inhibitory concentration (IC₅₀) values for Aderbasib and other ADAM17 inhibitors from scientific literature. A lower IC₅₀ value indicates higher potency.

Inhibitor Name Inhibitor Type Reported IC₅₀ for ADAM17 Key Characteristics & Selectivity Notes
This compound (INCB7839) [1] Small Molecule 0.014 μM (14 nM) [2] Potent, orally active, dual inhibitor of ADAM10 and ADAM10 [1].
KP-457 Small Molecule 0.011 μM (11 nM) [2] --
MEDI3622 Monoclonal Antibody 0.0031 μM (3.1 nM) [2] --
D1(A12) Monoclonal Antibody 0.0045 μM (4.5 nM) [2] --
D8 Monoclonal Antibody 0.0012 μM (1.2 nM) [2] Binds to the protease domain to inhibit catalytic activity [3].
4mut Protein Therapeutic (Prodomain) 0.1 μM (100 nM) [2] --

Experimental Context for Potency Measurement

The quantitative data in the table primarily comes from fluorescence-based peptide cleavage assays, a standard method for measuring protease activity [4].

  • General Principle: In this assay, ADAM17 is incubated with a specially designed peptide substrate that is linked to a fluorescent reporter (fluorophore) and a quencher. When ADAM17 cleaves the peptide, the fluorophore is released and emits a fluorescent signal. The inhibitor's effectiveness is determined by measuring the reduction in this fluorescence signal [4].
  • Typical Protocol:
    • Reaction Setup: The enzyme (recombinant ADAM17) is mixed with the fluorogenic substrate in a suitable assay buffer [4].
    • Inhibitor Addition: The compound to be tested (e.g., this compound) is added at various concentrations.
    • Incubation & Measurement: The reaction mixture is incubated, typically at 37°C, and the fluorescence intensity is measured over time using a plate reader (excitation ~485 nm, emission ~530 nm) [4].
    • Data Analysis: The fluorescence data is used to calculate the rate of substrate cleavage. The IC₅₀ value is the concentration of inhibitor that reduces the enzyme's activity by 50% under the specified assay conditions.

ADAM17 Signaling and Inhibitor Mechanism

The diagram below illustrates the role of ADAM17 in cellular signaling and the general mechanism of inhibition by agents like this compound and monoclonal antibodies.

architecture cluster_0 Activation & Maturation InactiveProADAM17 Inactive pro-ADAM17 (110 kDa) ProdomainCleavage Prodomain Cleavage (by Furin in Golgi) InactiveProADAM17->ProdomainCleavage MatureADAM17 Mature ADAM17 (80 kDa) Substrate Membrane-Bound Substrate (e.g., TNF-α, CD122) MatureADAM17->Substrate Cleavage   SolubleProduct Soluble Signaling Molecule Substrate->SolubleProduct CellularResponse Cellular Response (e.g., Inflammation, Proliferation) SolubleProduct->CellularResponse SmallMoleculeInhibitor Small Molecule Inhibitor (e.g., this compound) SmallMoleculeInhibitor->MatureADAM17 Binds Active Site AntibodyInhibitor Monoclonal Antibody (e.g., D8P1C1) AntibodyInhibitor->MatureADAM17 Binds Protease Domain ProdomainCleavage->MatureADAM17 iRhom2 iRhom2 (Regulator/Chaperone) iRhom2->MatureADAM17 Facilitates Transport

This diagram shows that ADAM17 is synthesized as an inactive precursor and matures after prodomain removal. The mature enzyme on the cell surface cleaves various membrane-bound substrates. Inhibitors like this compound (small molecule) or D8P1C1 (monoclonal antibody) block this cleavage activity, though they may have different binding sites and selectivity profiles [5] [3].

Interpretation Guide for Researchers

When evaluating these inhibitors, consider:

  • Selectivity: this compound is a dual ADAM10/ADAM17 inhibitor [1], while monoclonal antibodies like D8 can be highly specific for ADAM17 [3]. The choice depends on whether targeting multiple sheddases is desirable.
  • Therapeutic Context: this compound has been investigated in clinical trials for cancers like diffuse large B-cell lymphoma and HER2-positive breast cancer [2].
  • Beyond IC₅₀: Potency is only one factor. For a full comparison, also examine pharmacokinetics, tissue distribution, and in vivo efficacy data from relevant disease models.

References

Aderbasib validation in multiple cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary for Aderbasib

Cancer Model Experimental Type Dosage / Concentration Key Findings Citation
Pediatric Glioblastoma In Vivo (Mouse Xenograft) 50 mg/kg, intraperitoneal injection, 5 days/week Robustly inhibited growth of orthotopic xenografts. [1] [2]
HER2+ Breast Cancer Clinical Research N/A (Development was terminated in 2011) Showed promising clinical activity in heavily pretreated, refractory patients. [2]
General (Enzyme Inhibition) In Vitro 10-100 µM Inhibited interaction between ADAM17 and its substrate (sE2-Fc) in a dose-dependent manner. [1] [2]
CSFV Pseudovirus (Model) In Vitro 100 µM - 1 mM Showed an antiviral effect in PK15 cells. [1] [2]

This compound's Mechanism of Action and Signaling Pathway

This compound is a potent, orally active inhibitor that targets the "sheddase" activity of ADAM10 and ADAM17 [1] [2]. These enzymes are responsible for cleaving, or "shedding," over 80 membrane-bound proteins [3] [4]. The pathway below illustrates how inhibiting ADAM10/17 with this compound affects key cancer-promoting signals.

G This compound This compound ADAM17 ADAM17 This compound->ADAM17 Inhibits ADAM10 ADAM10 This compound->ADAM10 Inhibits Substrate_TNF Membrane-bound Substrates (e.g., TNF-α, EGFR ligands, IL-6R) ADAM17->Substrate_TNF Cleaves ADAM10->Substrate_TNF Cleaves Soluble_TNF Soluble Factors (e.g., sTNF-α, Amphiregulin, sIL-6R) Substrate_TNF->Soluble_TNF Shedding Cancer_Pathways Pro-Tumorigenic Signaling • Inflammation • Cell Proliferation • Immune Evasion Soluble_TNF->Cancer_Pathways Activates

Key Experimental Protocols for this compound Validation

For researchers looking to validate the activity of ADAM inhibitors like this compound, here are methodologies for key assays based on the gathered literature.

In Vitro Sheddase Inhibition Assay

This protocol measures the compound's ability to directly inhibit substrate cleavage [1] [2].

  • Cell Line: PK15 cells or other relevant cancer cell lines.
  • Compound Treatment: Treat cells with this compound across a concentration range (e.g., 10-100 µM).
  • Analysis Method: Assess the inhibition of substrate shedding. For example, measure the decreased binding of a target like sE2-Fc to ADAM17 using techniques such as ELISA or Western Blot.
In Vivo Xenograft Model for Glioma

This protocol evaluates the antitumor efficacy of this compound in an animal model [1] [2].

  • Animal Model: NSG mice implanted with SU-pcGBM2 pediatric glioblastoma cells (orthotopic xenografts).
  • Dosing Regimen:
    • Route: Intraperitoneal injection.
    • Dose: 50 mg/kg.
    • Schedule: 5 days per week, for a duration of 2 weeks, beginning 4 weeks post-engraftment.
  • Formulation: Prepare a solution of 2% DMSO, 2% Tween-80, 48% PEG300, and 48% water.
  • Endpoint: Measure tumor growth inhibition via imaging (MRI) and compare tumor volume/weight to control groups.
Clinical Trial in Recurrent High-Grade Glioma

A Phase I trial (NCT04295759) provides a clinical protocol for safety and dosing [5].

  • Patients: Children and young adults (3-21 years) with recurrent/progressive high-grade gliomas.
  • Dosing:
    • Route: Oral (patients must be able to swallow tablets).
    • Schedule: Twice daily (BID) on days 1-28 of a 28-day cycle.
    • Dose Escalation: Based on body surface area (e.g., 80 mg/m²/dose and 120 mg/m²/dose).
  • Primary Objectives: Evaluate safety, tolerability, determine maximum tolerated dose (MTD), and characterize plasma pharmacokinetics.
  • Key Assessments: Serial MRIs, monitoring of adverse events, and pharmacokinetic sampling.

Research Context and Considerations

  • Clinical Development Status: The clinical development of this compound for metastatic breast cancer was terminated in 2011 [2]. However, a Phase I trial for recurrent pediatric high-grade glioma (NCT04295759) is active, indicating ongoing interest in its application for brain tumors [5].
  • Rationale for Glioma Treatment: The strong rationale for testing this compound in gliomas comes from the understanding that ADAM17 sheds key substrates like TNF-α and EGFR ligands, which are drivers of tumor progression and inflammation [3] [6]. Furthermore, research in cancer neuroscience highlights the role of the tumor microenvironment in glioma growth, where ADAM-mediated signaling plays a part [6] [7].

References

Comparative Analysis of Adagrasib and Sotorasib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a 2024 analysis that compared adagrasib and sotorasib using data from their pivotal clinical trials [1].

Feature Adagrasib (KRYSTAL-1 trial) Sotorasib (CodeBreak100 & CodeBreak200 trials)
Primary Comparison Non-significant trend toward better disease control (PFS) Comparable overall survival (OS) efficacy
Toxicity & Side Effects Different side effect profile Different side effect profile
Clinical Significance Side effect differences are crucial for treatment decisions and patient tolerance. Side effect differences influence physician choice and patient experience.
Trial Phase Phase II [1] Phase I/II and Phase III [1]
FDA Approval Status Approved [1] Approved [1]

The study concludes that while the overall survival rates for both drugs are comparable, their differing side effect profiles are a critical factor in choosing the most appropriate treatment for an individual patient [1].

Experimental Protocols from Clinical Trials

The comparative analysis was based on data from three key clinical trials [1]:

  • KRYSTAL-1: Investigated adagrasib (600 mg orally twice daily) in patients with previously treated, KRAS G12C-mutated NSCLC [1].
  • CodeBreak100: Investigated sotorasib (960 mg orally once daily) in a phase I/II setting [1].
  • CodeBreak200: A phase III trial that compared sotorasib (960 mg orally once daily) against intravenous docetaxel [1].

Methodology for Comparative Analysis: The researchers performed an indirect comparison of these separate trials. Their methodology involved [1]:

  • Data Extraction: Reconstructing individual patient data from the published Kaplan-Meier survival curves of the trials using the IPDfromKM tool.
  • Statistical Endpoints: The primary endpoints for efficacy were Progression-Free Survival (PFS) and Overall Survival (OS).
  • Data Analysis: Efficacy was evaluated by calculating Hazard Ratios (HRs) and using the restricted mean survival time (RMST) method to compare the two drugs.

KRAS G12C Inhibition Signaling Pathway

The following diagram illustrates the core mechanism of action for both adagrasib and sotorasib, which helps in understanding their therapeutic target.

G cluster_top cluster_bottom RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 Protein RTK->SHP2 Activates SOS SOS Nucleotide Exchange Factor SHP2->SOS Activates KRAS_GDP KRAS G12C (GDP-bound, Inactive) KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP Switch to Active State SOS->KRAS_GDP Promotes GDP to GTP Exchange Downstream Downstream Signaling (MAPK, PI3K pathways) Cell Proliferation & Survival KRAS_GTP->Downstream Activates Inhibitor Adagrasib / Sotorasib Inhibitor->KRAS_GDP Binds and Traps

[1]

Insights for Researchers

The search results also highlight several key areas of interest for drug development professionals:

  • Mechanism of Resistance: A primary challenge with KRAS G12C inhibitors is adaptive feedback reactivation of wild-type RAS, mediated by signaling from various receptor tyrosine kinases through the SHP2 protein. Research indicates that concurrent inhibition of SHP2 and KRAS G12C may counteract this feedback and enhance therapeutic efficacy [1].
  • Modeling Resistance: Preclinical protocols exist to model acquired resistance to targeted therapies like adagrasib and sotorasib. The In Situ Resistance Assay (ISRA) is a high-throughput, scalable method that can model resistance development over 6-16 weeks in cancer cell lines, which is useful for testing combination therapies [2].
  • The Role of Soluble Receptors: In the broader context of cancer therapy, soluble forms of receptors (generated via ectodomain shedding by sheddases like ADAM10 and ADAM17) are emerging as pivotal regulators in the tumor microenvironment. They can modulate cytokine signaling and immune responses, presenting a potential avenue for novel therapeutic strategies [3].

References

Sotorasib vs. Adagrasib: An Indirect Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the comparative efficacy and safety of sotorasib and adagrasib based on a Matching-Adjusted Indirect Comparison (MAIC) of their respective Phase 3 trials [1]. This analysis is necessary as no head-to-head clinical trials exist.

Aspect Sotorasib Adagrasib Comparative Findings
Approved Indication Previously treated advanced/metastatic KRAS G12C-mutated NSCLC [1] Previously treated advanced/metastatic KRAS G12C-mutated NSCLC [1] Both are approved for the same primary indication [1].
Overall Efficacy (PFS & ORR) Similar to adagrasib [1] Similar to sotorasib [1] In the primary analysis, no significant difference was found in Progression-Free Survival (HR 0.93) or Objective Response Rate [1].
Efficacy in Brain Metastases 39% reduced risk of progression vs. adagrasib [1] Higher risk of progression in this subgroup [1] Sotorasib demonstrated favorable PFS point estimates in patients with baseline brain metastases [1].
Safety Profile More favorable safety profile [1] Higher odds of Treatment-Related Adverse Events (TRAEs) [1] Sotorasib showed lower odds of TRAEs, TRAEs leading to dose reduction/interruption, and individual TRAEs [1].

Predictive Biomarkers in Immuno-Oncology

The identification of predictive biomarkers is crucial for determining which patients are most likely to benefit from treatments like immune checkpoint inhibitors (ICIs). The table below outlines key biomarker categories explored in cancer research [2].

Biomarker Category Description Key Examples & Notes

| Tumor Mutation Burden (TMB) | The total number of mutations found in the DNA of cancer cells [2]. | • High TMB is correlated with better response to ICIs in several cancers [2]. • Approved as a companion diagnostic for pembrolizumab [2]. • Challenge: Cut-off values vary across studies and cancer types [2]. | | Mismatch Repair Deficiency (dMMR) / Microsatellite Instability (MSI) | A condition where cells have defects in repairing DNA replication errors, leading to high mutation rates [2]. | • dMMR/MSI-H is a strong predictor of response to ICIs like pembrolizumab and nivolumab [2]. • Approval is tumor-agnostic (across any solid tumor with this biomarker) [2]. | | DNA Damage Response (DDR) Pathways | Genetic variations in pathways that repair DNA damage can increase TMB and neoantigen load [2]. | • Mutations in POLE/POLD1 genes are associated with very high TMB and may predict response to ICIs [2]. |

Experimental Workflow for Biomarker Analysis

cluster1 Data Generation & Preprocessing cluster2 AI/Statistical Model Development cluster3 Validation & Interpretation start Sample Collection (Tumor Tissue, Blood) p1 Data Generation & Preprocessing start->p1 p2 AI/Statistical Model Development p1->p2 p3 Validation & Interpretation p2->p3 end Clinically Validated Biomarker p3->end a1 Genomics (NGS) - TMB Analysis - MSI Status a3 Normalization & Feature Selection a1->a3 a2 Proteomics (Mass Spectrometry) - Protein Quantification a2->a3 b1 Model Training (Supervised/Unsupervised Learning) b2 Feature Importance Ranking b1->b2 c1 Independent Dataset Validation c2 Explainable AI (XAI) for Biological Insight c1->c2

Diagram Title: Biomarker Discovery and Validation Workflow

Tools for Biomarker Research

Tool Category Example Tools Primary Use Case
AI/ML Libraries TensorFlow, PyTorch, Scikit-learn Building custom models for high-dimensional data analysis.
Bioinformatics Suites Bioconductor (R-based) Differential expression analysis for omics data.
Proteomics Analysis MaxQuant, ProteoWizard Preprocessing and quantifying mass spectrometry data.

A Key Consideration for Your Research

  • Accessing Primary Protocols: The detailed, step-by-step laboratory methods (wet-lab protocols) for assays like NGS or mass spectrometry are typically found in specialized resources, such as manufacturer's kit instructions (e.g., from Illumina or Thermo Fisher) or method-centric papers in journals like Nature Protocols. You may need to perform more targeted searches for these specific experimental details.

References

Aderbasib clinical trial endpoint validation

Author: Smolecule Technical Support Team. Date: February 2026

Aderbasib Mechanism and Therapeutic Context

This compound is an orally active, potent inhibitor of ADAM10 and ADAM17, which are members of the "A Disintegrin And Metalloprotease" (ADAM) family of membrane-bound proteins [1] [2]. These proteins function as "sheddases," cleaving and releasing the extracellular domains of various cell surface proteins [2].

The table below summarizes key information on this compound and its primary target:

Aspect Details on this compound
Drug Name This compound (Synonyms: INCB007839, INCB7839) [1] [2]
Drug Class Hydroxamate-based sheddase inhibitor [1]
Primary Targets ADAM10 and ADAM17 (a potent, low nanomolar inhibitor) [1] [2]
Key Mechanism Inhibits the proteolytic "shedding" of membrane-tethered proteins, impacting cytokine release (e.g., TNF-α) and growth factor receptor signaling (e.g., EGFR ligands) [2] [3] [4].
Relevant Disease Malignant glioma is the most common disease being investigated in its clinical trials [2].
Clinical Trial Phase Investigated in Phase 1 clinical trials (as of the available data) [2].

ADAM17's Role in Cancer ADAM17 is a key therapeutic target because it sheds over 80 membrane-associated substrates [3]. In cancer, its most characterized roles include the shedding of:

  • EGFR ligands: This activates the epidermal growth factor receptor pathway, a key driver of cell proliferation and survival in many cancers [4].
  • TNF-α: This converts membrane-bound TNF-α into its potent, soluble inflammatory form [3] [4].
  • sIL-6R: This drives pro-inflammatory IL-6 trans-signaling [4].

By inhibiting ADAM10/17, this compound is proposed to exert antineoplastic activity by suppressing these critical pro-tumorigenic and inflammatory signals [1] [2]. Preclinical in vivo studies have shown that this compound can block glioma growth in mouse xenograft models [1].

This compound Signaling Pathway

The following diagram illustrates the core signaling pathway targeted by this compound, based on the mechanisms described in the search results.

G MBP Membrane-Bound Precursors (Substrates) ADAM17 ADAM17 (TACE) MBP->ADAM17 Proteolytic Shedding Soluble Soluble Factors ADAM17->Soluble This compound This compound (INCB007839) This compound->ADAM17 Inhibits Signaling Activation of Cellular Signaling (Proliferation, Inflammation) Soluble->Signaling Binds Receptors & Activates

References

Aderbasib therapeutic window comparison

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Data on Aderbasib

The table below consolidates the key information found in the search results regarding this compound's profile and experimental use.

Aspect Available Data Context / Source
Molecular Target Inhibitor of ADAM10 and ADAM17 [1] [2] Preclinical research in colorectal cancer (CRC) [1].
Mechanism of Action Blocks ligand shedding from tumor cells; enables target engagement by PEPDG278D, inhibiting oncogenic signaling [1] [2]. Used in combination therapy in mouse models of CRC [1].
Tested Doses 80 mg/m²/dose and 120 mg/m²/dose, administered orally twice daily [3]. Phase I clinical trial in pediatric patients with recurrent high-grade glioma (NCT04295759) [3].
Key Combination PEPDG278D + This compound + Fluorouracil (5-FU) [1] [2]. Preclinical study showing this combination exerted strong antitumor activity in CRC models resistant to EGFR inhibitors [1].
Therapeutic Window Not yet established or reported in the accessed literature. The Phase I trial's primary goal is to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) [3].

Experimental Protocols from Key Studies

The most detailed experimental methodology for this compound comes from a 2022 preclinical study on colorectal cancer. The workflow and rationale are summarized in the diagram below.

Start Start: CRC Resistance to EGFR Monoclonal Antibodies Step1 Hypothesis: Resistance linked to inability to downregulate EGFR Start->Step1 Step2 Test PEPDG278D (degrades EGFR/HER2) Step1->Step2 Step3 Observation: High-affinity EGFR ligands block PEPDG278D Step2->Step3 Step4 Combine with this compound (inhibits ADAM10/17) to block ligand shedding Step3->Step4 Step5 Outcome: Restored target engagement and strong tumor growth inhibition Step4->Step5 Step6 Further enhance with Fluorouracil (5-FU) Step5->Step6 Step5->Step6 Enhanced effect

This study used cell lines and mouse tumor models, including cell line-derived xenografts and patient-derived xenografts. The core protocol involved [1] [2]:

  • Genetic and Pharmacologic Depletion: Using siRNA knockdown and drugs to deplete EGFR and/or HER2.
  • Biochemical Analysis: Assessing signaling proteins via methods like Western blotting to monitor pathway inhibition.
  • Combination Treatment: Evaluating the antitumor activity of PEPDG278D and this compound, both alone and in combination with standard chemotherapy (5-FU).

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

416.20597001 Da

Monoisotopic Mass

416.20597001 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V9YL6NEJ3G

Drug Indication

Investigated for use/treatment in breast cancer.

Pharmacology

Aderbasib is an orally bioavailable inhibitor of the ADAM (A Disintegrin And Metalloprotease) family of multifunctional membrane-bound proteins with potential antineoplastic activity. Aderbasib represses the metalloproteinase sheddase activities of ADAM10 and ADAM17, which may result in the inhibition of tumor cell proliferation. The metalloproteinase domains of ADAMs cleave cell surface proteins at extracellular sites proximal to the cell membrane, releasing or shedding soluble protein etcodomains from the cell surface; the disintegrin domains of these multifunctional proteins interact with various components of the extracellular matrix (ECM). ADAM10 processes particular epithelial growth factor receptor (EGFR) ligands and appears to regulate Notch signaling through the cleavage of Notch and its related ligand delta-like ligand-1 (Dll-1). ADAM17 (also known as Tumor necrosis factor-Converting Enzyme or TACE) is involved in processing tumor necrosis factor (TNF) from its membrane bound precursor to its soluble circulating form and in processing ligands for the epidermal growth factor receptor (EGFR) family.

Mechanism of Action

INCB7839 is a novel, orally available ADAM metalloprotease inhibitor that is designed to block activation of the epidermal growth factor (EGFR) pathways. Currently approved therapies that target the EGFR pathways have shown promising efficacy in metastatic disease, validating these pathways as targets; however, efficacy may be limited due to the fact that these drugs inhibit only one or two of the four HER receptor pathways. In contrast, the sheddase inhibitor, INCB7839, has the potential to inhibit activation through all four of the HER receptors, resulting in more complete inhibition of these pathways.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
ADAM17 [HSA:6868] [KO:K06059]

Wikipedia

Aderbasib

Dates

Last modified: 08-15-2023

Explore Compound Types